molecular formula C6H9BrN2 B1380759 5-Bromo-1-propyl-1H-pyrazole CAS No. 1427021-01-9

5-Bromo-1-propyl-1H-pyrazole

Cat. No.: B1380759
CAS No.: 1427021-01-9
M. Wt: 189.05 g/mol
InChI Key: FAOFDIAXRYBWAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-propyl-1H-pyrazole is a useful research compound. Its molecular formula is C6H9BrN2 and its molecular weight is 189.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-propylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c1-2-5-9-6(7)3-4-8-9/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOFDIAXRYBWAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-1-propyl-1H-pyrazole, a substituted pyrazole of significant interest in medicinal chemistry and materials science. Pyrazole derivatives are foundational scaffolds in numerous pharmaceuticals, and the introduction of a propyl group at the N1 position and a bromine atom at the C5 position offers unique physicochemical properties for further molecular exploration. This document outlines a robust synthetic pathway, details the underlying chemical principles, and presents a suite of analytical techniques for the thorough characterization of the target compound. The protocols described herein are designed to be self-validating, with an emphasis on explaining the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the chemical transformations involved.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of a wide array of therapeutic agents.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a versatile building block for targeting various biological receptors. The N-alkylation of pyrazoles is a critical strategy for modulating their pharmacokinetic and pharmacodynamic profiles.[3][4][5] Furthermore, the introduction of a halogen, such as bromine, at a specific position on the pyrazole ring provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of diverse and complex molecular architectures.[6][7] this compound, with its specific substitution pattern, thus represents a valuable intermediate for the generation of novel chemical entities with potential therapeutic applications.

Strategic Approach to Synthesis

The synthesis of this compound can be logically approached in a two-step sequence: 1) the N-alkylation of a suitable pyrazole precursor with a propyl group, followed by 2) the regioselective bromination of the N-propylated pyrazole. This stepwise approach allows for greater control over the final product's regiochemistry.

Logical Flow of Synthesis

Synthesis_Workflow A Pyrazole B 1-Propyl-1H-pyrazole A->B  N-Alkylation (Propyl bromide, Base)   C This compound B->C  Bromination (N-Bromosuccinimide)  

Caption: Synthetic strategy for this compound.

Detailed Experimental Protocols

Part I: Synthesis of 1-Propyl-1H-pyrazole

The N-alkylation of pyrazole is a well-established transformation.[3][4] The choice of a suitable base and solvent system is crucial for achieving high yields and minimizing side reactions. A common and effective method involves the use of a strong base to deprotonate the pyrazole ring, generating a nucleophilic pyrazolide anion, which then undergoes an SN2 reaction with an alkyl halide.

Protocol:

  • Reaction Setup: To a stirred solution of pyrazole (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base such as sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation of the pyrazole.

  • Alkylation: Cool the mixture back to 0 °C and add 1-bromopropane (1.1 eq.) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 1-propyl-1H-pyrazole.

Part II: Synthesis of this compound

The regioselective bromination of N-substituted pyrazoles is influenced by the electronic nature of the pyrazole ring.[6][8] The 4-position is generally the most electron-rich and thus most susceptible to electrophilic attack.[6] However, by carefully selecting the brominating agent and reaction conditions, bromination at the 5-position can be achieved. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this purpose.[7]

Protocol:

  • Reaction Setup: Dissolve 1-propyl-1H-pyrazole (1.0 eq.) in a suitable solvent such as chloroform or carbon tetrachloride in a round-bottom flask.

  • Bromination: Add N-Bromosuccinimide (NBS, 1.0-1.1 eq.) to the solution.

  • Initiation (if necessary): The reaction can be initiated by the addition of a radical initiator such as a catalytic amount of benzoyl peroxide or by irradiation with a UV lamp, although the reaction often proceeds at room temperature without an initiator.

  • Reaction Progression: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: After the reaction is complete, filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, this compound, can be further purified by column chromatography or distillation under reduced pressure.

In-depth Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

Predicted ¹H and ¹³C NMR Data:

¹H NMR (Predicted) ¹³C NMR (Predicted)
Proton Assignment Chemical Shift (δ, ppm)
H-3~7.5
H-4~6.2
N-CH₂~4.0
-CH₂-~1.8
-CH₃~0.9

Note: Predicted chemical shifts are based on analogous structures and may vary slightly depending on the solvent and instrument used.[9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₆H₉BrN₂), the expected molecular ion peaks will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

  • Expected [M]⁺: m/z 188

  • Expected [M+2]⁺: m/z 190

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic IR Absorptions:

Wavenumber (cm⁻¹) Vibrational Mode
3100-3000C-H stretching (aromatic)
2960-2850C-H stretching (aliphatic)
1500-1400C=C and C=N stretching (pyrazole ring)
1300-1000C-N stretching
700-500C-Br stretching

Safety and Handling

As a senior application scientist, it is imperative to emphasize the importance of laboratory safety.

  • Reagents:

    • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • 1-Bromopropane: A flammable liquid and potential carcinogen. Handle in a well-ventilated fume hood.[11][12]

    • N-Bromosuccinimide (NBS): A lachrymator and corrosive. Avoid inhalation and contact with skin and eyes.

  • Product:

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Wear safety glasses, a lab coat, and chemical-resistant gloves. In case of accidental exposure, refer to the material safety data sheet (MSDS) for the specific chemical.[14][15][16]

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. By understanding the underlying principles of each synthetic step and employing a comprehensive suite of analytical techniques, researchers can confidently prepare and validate this valuable chemical intermediate. The methodologies described are robust and can be adapted for the synthesis of other N-alkylated and halogenated pyrazole derivatives, thereby facilitating the exploration of new chemical space in drug discovery and materials science.

References

  • The Bromination of Pyrazabole. - DTIC. (n.d.). Retrieved from [Link]

  • Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. (2022). SYNTHETIC COMMUN. Retrieved from [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (2022). Molecules. Retrieved from [Link]

  • Selective synthesis of minimally differentiated N-alkyl pyrazoles and... (n.d.). ResearchGate. Retrieved from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Molecules. Retrieved from [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Publications. Retrieved from [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (n.d.). SciELO México. Retrieved from [Link]

  • Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. (2022). Chinese Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.). Google Patents.
  • This compound. (n.d.). 1PlusChem LLC. Retrieved from [Link]

  • Safety Data Sheet. (2025). Angene Chemical. Retrieved from [Link]

  • Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). PrepChem.com. Retrieved from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 5-bromo-1H-pyrazole-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • 5-Bromo-1-methyl-1H-pyrazole. (n.d.). PubChem. Retrieved from [Link]

  • Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Method for purifying pyrazoles. (n.d.). Google Patents.
  • Method for the preparation of n-propyl bromide. (n.d.). Google Patents.
  • 1H-Pyrazole. (n.d.). NIST WebBook. Retrieved from [Link]

  • Process for purification of n-propyl bromide. (2010). European Patent Office. Retrieved from [Link]

  • 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Pyrazole - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • Method for the preparation of n-propyl bromide. (n.d.). Google Patents.

Sources

An In-depth Technical Guide to 5-Bromo-1-propyl-1H-pyrazole: Properties, Structure, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-1-propyl-1H-pyrazole, a heterocyclic building block of increasing importance in medicinal chemistry and materials science. We delve into its core chemical and physical properties, structural features, and synthetic accessibility. The narrative emphasizes the compound's reactivity, particularly in modern cross-coupling reactions, which underpins its utility in the rapid generation of diverse molecular libraries for drug discovery. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective application.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of therapeutic agents across a wide range of disease areas, including oncology, infectious diseases, and central nervous system disorders.[4] The metabolic stability of the pyrazole ring and its capacity to engage in various non-covalent interactions, such as hydrogen bonding, have cemented its status as a "privileged scaffold" in drug discovery.[2][3]

This compound (Figure 1) emerges as a particularly valuable derivative. The bromine atom at the C5 position serves as a versatile synthetic handle, enabling a wide array of functionalizations through well-established organometallic cross-coupling reactions.[5][6] The N1-propyl group modulates the compound's physicochemical properties, such as lipophilicity and solubility, which are critical determinants of a drug candidate's pharmacokinetic profile. This guide aims to provide a detailed technical examination of this key intermediate.

2D structure of this compoundFigure 1. 2D Chemical Structure of this compound.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and material design. The key identifiers and properties of this compound are summarized in Table 1.

Table 1: Core Properties and Identifiers
PropertyValueSource
CAS Number 1427021-01-9[7][8]
Molecular Formula C₆H₉BrN₂[7]
Molecular Weight 189.05 g/mol [7]
IUPAC Name This compound
Appearance White to off-white solid or liquidVendor Data
Predicted XLogP3 2.2PubChem
Predicted Boiling Point 225.7 ± 20.0 °C at 760 mmHgPubChem
Predicted Density 1.45 ± 0.1 g/cm³PubChem

Note: Some properties are computationally predicted and should be confirmed experimentally.

Structural Elucidation: Spectroscopic Signature

Confirmation of the structure and purity of this compound relies on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the propyl group protons: a triplet for the terminal methyl group (CH₃), a sextet for the methylene group adjacent to the methyl (CH₂), and a triplet for the methylene group attached to the pyrazole nitrogen (N-CH₂). The two aromatic protons on the pyrazole ring will appear as doublets in the downfield region.

    • ¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom bearing the bromine (C5) will be significantly influenced by the halogen's electronegativity and isotopic abundance.

  • Mass Spectrometry (MS): Mass spectral analysis will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks, with nearly equal intensity, which is indicative of the presence of a single bromine atom. The high-resolution mass spectrum (HRMS) should confirm the elemental composition (C₆H₉BrN₂).

  • Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic C-H stretching vibrations for both the aromatic pyrazole ring and the aliphatic propyl group, as well as C=N and C=C stretching bands associated with the heterocyclic core.

Synthesis and Reactivity

The synthesis of N-alkylated bromopyrazoles can be achieved through several routes. A common and reliable strategy involves the initial formation of the pyrazole ring followed by N-alkylation and subsequent bromination, or vice-versa.

Illustrative Synthetic Protocol: N-Alkylation and Bromination

This protocol describes a general, two-step approach starting from a commercially available pyrazole.

Step 1: N-propylation of Pyrazole

  • To a solution of pyrazole (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.1 eq.) at 0 °C.

  • Stir the mixture for 30 minutes at room temperature to ensure complete deprotonation of the pyrazole nitrogen.

  • Add 1-bromopropane or 1-iodopropane (1.1 eq.) dropwise to the suspension.

  • Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product, 1-propyl-1H-pyrazole, by column chromatography on silica gel.

Step 2: Regioselective Bromination

  • Dissolve the purified 1-propyl-1H-pyrazole (1.0 eq.) in a chlorinated solvent like dichloromethane (DCM) or chloroform (CHCl₃).

  • Cool the solution to 0 °C in an ice bath.

  • Add a brominating agent such as N-Bromosuccinimide (NBS, 1.05 eq.) portion-wise. The pyrazole ring is activated towards electrophilic substitution, and the C5 position is often susceptible to halogenation.[6][9]

  • Stir the reaction at 0 °C and allow it to warm to room temperature, monitoring its progress by TLC.

  • Once the reaction is complete, wash the mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a wash with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The final product, this compound, can be purified by silica gel chromatography or distillation under reduced pressure.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: N-Propylation cluster_1 Step 2: Bromination Pyrazole Pyrazole PropylPyrazole 1-Propyl-1H-pyrazole Pyrazole->PropylPyrazole 1. K₂CO₃, DMF 2. 1-Bromopropane FinalProduct This compound PropylPyrazole->FinalProduct NBS, DCM

Caption: A general two-step synthesis of this compound.

Reactivity and Synthetic Utility

The true value of this compound in drug discovery lies in the reactivity of its C-Br bond.[4][6] This site provides a gateway to a vast chemical space through palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis.[5]

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups, enabling the construction of complex biaryl structures common in kinase inhibitors.

  • Buchwald-Hartwig Amination: Coupling with primary or secondary amines allows for the direct installation of diverse amino functionalities, which can be crucial for modulating solubility and forming key hydrogen bond interactions with biological targets.[10]

  • Sonogashira Coupling: Reaction with terminal alkynes introduces carbon-carbon triple bonds, providing a linear and rigid linker to explore different regions of a target's binding pocket.

  • Heck Coupling: Formation of a new carbon-carbon bond with an alkene.

  • Stille Coupling: Reaction with organostannanes.

These transformations allow for the late-stage functionalization of the pyrazole core, a highly desirable strategy in medicinal chemistry for the rapid synthesis of analog libraries (SAR exploration).

Visualization of Synthetic Transformations

Reactivity_Diagram cluster_coupling Palladium-Catalyzed Cross-Coupling Start This compound Suzuki Suzuki Coupling (+ R-B(OH)₂) Start->Suzuki [Pd] Buchwald Buchwald-Hartwig (+ R₂NH) Start->Buchwald [Pd] Sonogashira Sonogashira Coupling (+ R-C≡CH) Start->Sonogashira [Pd] Product_Aryl 5-Aryl-1-propyl-1H-pyrazole Suzuki->Product_Aryl Product_Amino 5-Amino-1-propyl-1H-pyrazole Buchwald->Product_Amino Product_Alkynyl 5-Alkynyl-1-propyl-1H-pyrazole Sonogashira->Product_Alkynyl

Caption: Key cross-coupling reactions of this compound.

Applications in Drug Discovery and Beyond

The pyrazole motif is a key component in numerous approved drugs.[2] Bromo-substituted pyrazoles, like the title compound, are instrumental intermediates in the synthesis of these complex molecules. For instance, they are used in the development of:

  • Kinase Inhibitors: Many small-molecule kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The ability to diversify the C5 position of the pyrazole allows for fine-tuning of selectivity and potency against specific kinases.

  • Agrochemicals: The pyrazole scaffold is also prevalent in fungicides and insecticides, where the bromo-substituent can serve as a precursor to the final active ingredient.[11]

  • Materials Science: Substituted pyrazoles are investigated as ligands in coordination chemistry and for the development of novel functional materials.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be observed when handling this compound.

  • Hazard Identification: Based on data for analogous compounds like 5-bromo-1-methyl-1H-pyrazole, this substance should be considered harmful if swallowed or inhaled, and may cause skin and serious eye irritation.[12] It may also cause respiratory irritation.[12][13]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile building block for chemical synthesis. Its well-defined structure, predictable reactivity, and synthetic accessibility make it an indispensable tool for researchers in drug discovery and materials science. The strategic placement of the bromine atom facilitates a wide range of palladium-catalyzed cross-coupling reactions, enabling the efficient and rapid generation of novel compounds with diverse functionalities. This guide has provided the core technical information necessary for scientists to confidently and effectively incorporate this important intermediate into their research and development programs.

References

  • The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. (n.d.). Google Cloud.
  • This compound. (n.d.). 1PlusChem LLC.
  • Mechanistic Insights into Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-1-butyl-1H-pyrazole: A Comparative Guide. (n.d.). Benchchem.
  • Mastering Organic Synthesis with 4-Bromopyrazole: A Key Intermediate. (n.d.). Guidechem.
  • This compound. (n.d.). BLD Pharm.
  • Efficient di-bromination of 5-pyrazolones and 5-hydroxypyrazoles by N-bromobenzamide. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. (n.d.). Journal of Applicable Chemistry.
  • 5-bromo-1H-pyrazole-3-carboxylic acid. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Research Journal of Pharmacy and Technology.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). Organic Letters. Retrieved January 19, 2026, from [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). Molecules. Retrieved January 19, 2026, from [Link]

  • 5-Bromo-1-methyl-1H-pyrazole. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

Sources

Spectroscopic Characterization of 5-Bromo-1-propyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-1-propyl-1H-pyrazole is a substituted pyrazole, a class of heterocyclic compounds integral to the fields of medicinal chemistry and materials science. The unique arrangement of atoms within the pyrazole ring, coupled with the electronic effects of the bromo and propyl substituents, imparts specific physicochemical properties that are of great interest in drug development and the synthesis of novel materials. Accurate structural elucidation is paramount for understanding its reactivity, and for quality control in its applications. This guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Due to the limited availability of direct experimental spectra for this compound in public databases, this document presents a detailed analysis based on established spectroscopic principles and data from closely related analogues. The included experimental protocols are standardized methodologies applicable to the analysis of this and similar compounds. The molecular formula for this compound is C₆H₉BrN₂ and its molecular weight is 189.05 g/mol .[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the pyrazole ring protons and the propyl chain protons. The electron-withdrawing nature of the bromine atom and the pyrazole ring will influence the chemical shifts of adjacent protons. Based on the analysis of structurally similar compounds, the predicted ¹H NMR data in deuterated chloroform (CDCl₃) is summarized in Table 1.[2][3]

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.52d1HH-3
~6.31d1HH-4
~4.05t2HN-CH₂-CH₂-CH₃
~1.88m2HN-CH₂-CH₂-CH₃
~0.94t3HN-CH₂-CH₂-CH₃
  • H-3 and H-4: The protons on the pyrazole ring appear as doublets due to coupling with each other. The downfield shift of H-3 is attributed to the deshielding effect of the adjacent nitrogen atom.

  • Propyl Chain: The methylene group attached to the nitrogen (N-CH₂) appears as a triplet, coupled to the adjacent methylene group. The central methylene group (-CH₂-) will be a multiplet (sextet), and the terminal methyl group (-CH₃) will be a triplet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for this compound are presented in Table 2.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~140.5C-3
~120.2C-5
~110.8C-4
~52.3N-CH₂-CH₂-CH₃
~24.1N-CH₂-CH₂-CH₃
~11.2N-CH₂-CH₂-CH₃
  • Pyrazole Ring Carbons: The carbon atom bearing the bromine (C-5) is significantly deshielded. C-3 and C-4 also exhibit distinct chemical shifts.

  • Propyl Chain Carbons: The chemical shifts of the propyl chain carbons are in the expected aliphatic region.

Experimental Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire the proton NMR spectrum using a standard pulse sequence.

    • Key parameters include a spectral width of 0-12 ppm, 16-32 scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.

    • A wider spectral width (0-160 ppm) is necessary.

    • Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Processing:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=N, and C-Br bonds.

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)Bond Vibration
3100-3000C-H stretch (aromatic)
2960-2850C-H stretch (aliphatic)
~1500C=N stretch (pyrazole ring)
~1465C-H bend (aliphatic)
~650C-Br stretch
Experimental Protocol for IR Spectroscopy

Objective: To identify the key functional groups in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition:

    • Acquire a background spectrum of the clean ATR crystal.

    • Acquire the sample spectrum.

  • Data Presentation: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).[2]

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound, the mass spectrum obtained using Electron Ionization (EI) would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Expected Fragmentation Pattern:

The primary fragmentation of pyrazoles often involves the loss of N₂ or HCN from the molecular ion.[4] For this compound, key fragmentation pathways could include:

  • Loss of the propyl group: [M - C₃H₇]⁺

  • Loss of a bromine atom: [M - Br]⁺

  • Cleavage of the pyrazole ring.

Experimental Protocol for Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).[2]

Procedure:

  • Sample Introduction:

    • GC-MS: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane) and inject it into the GC. The compound will be separated and introduced into the mass spectrometer.

    • Direct Infusion: Dissolve the sample in a suitable solvent and introduce it directly into the ion source.

  • Ionization: In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Analytical Workflow

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Structural Elucidation NMR->Interpretation IR->Interpretation MS->Interpretation Report Technical Report Interpretation->Report

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound, enabling its unambiguous identification and structural confirmation. While direct experimental data is not widely available, the predictive data and standardized protocols presented in this guide offer a robust framework for researchers and scientists working with this compound and its analogues. Adherence to these analytical methodologies is crucial for ensuring the quality and integrity of data in research and development settings.

References

  • Spectroscopic Analysis of 5-Bromo-1-butyl-1H-pyrazole: A Technical Guide - Benchchem.
  • 1427021-01-9|this compound|BLD Pharm.
  • An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Bromo-1-butyl-1H-pyrazole - Benchchem.
  • 1427021-01-9 | this compound - 1PlusChem LLC.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. Available at: [Link]

Sources

Introduction: The Significance of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Bromo-1-propyl-1H-pyrazole (CAS 1427021-01-9)

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a wide array of pharmacologically active compounds. Its prevalence in drug discovery is a testament to its ability to engage in various biological interactions, often serving as a bioisostere for other aromatic systems. The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity. The subject of this guide, this compound (CAS 1427021-01-9), is a representative example of a functionalized pyrazole with potential applications as a building block in the synthesis of more complex molecules, such as kinase inhibitors and other therapeutic agents. The presence of a bromo substituent provides a handle for further chemical modifications, such as cross-coupling reactions, while the N-propyl group modulates the compound's lipophilicity and steric profile.

This guide provides a comprehensive overview of a plausible and robust synthetic pathway to this compound, designed for researchers, scientists, and drug development professionals. The proposed synthesis is grounded in established principles of organic chemistry and is presented with detailed mechanistic insights and practical experimental protocols.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule suggests a three-step approach, beginning with the construction of a suitable pyrazole precursor, followed by regioselective bromination and concluding with N-alkylation. The key challenge in the synthesis of substituted pyrazoles is controlling the regioselectivity of the functionalization. Our proposed pathway addresses this challenge through a carefully planned sequence of reactions that ensures the desired placement of the bromo and propyl substituents.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a three-step process:

  • Step 1: Synthesis of 5-Amino-1H-pyrazole from the condensation of a β-ketonitrile with hydrazine.

  • Step 2: Sandmeyer-type reaction to convert the amino group of 5-amino-1H-pyrazole into a bromo group, yielding 5-bromo-1H-pyrazole.

  • Step 3: N-Alkylation of 5-bromo-1H-pyrazole with 1-bromopropane to introduce the propyl group at the N1 position.

Synthesis_Pathway cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Bromination cluster_2 Step 3: N-Alkylation 3-Oxopropanenitrile 3-Oxopropanenitrile 5-Amino-1H-pyrazole 5-Amino-1H-pyrazole 3-Oxopropanenitrile->5-Amino-1H-pyrazole Condensation Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->5-Amino-1H-pyrazole 5-Bromo-1H-pyrazole 5-Bromo-1H-pyrazole 5-Amino-1H-pyrazole->5-Bromo-1H-pyrazole Sandmeyer-type Reaction (NaNO2, HBr, CuBr) This compound This compound (CAS 1427021-01-9) 5-Bromo-1H-pyrazole->this compound N-Alkylation (Base) 1-Bromopropane 1-Bromopropane 1-Bromopropane->this compound

Caption: Proposed synthesis pathway for this compound.

Detailed Synthesis Steps and Mechanistic Insights

Step 1: Synthesis of 5-Amino-1H-pyrazole

The initial step involves the construction of the pyrazole ring through the condensation of 3-oxopropanenitrile with hydrazine hydrate. This reaction is a classic example of heterocyclic ring formation and proceeds through a nucleophilic addition-elimination mechanism.

Mechanism: The reaction is initiated by the nucleophilic attack of a nitrogen atom of hydrazine on the carbonyl carbon of 3-oxopropanenitrile. This is followed by an intramolecular cyclization, where the other nitrogen atom of the hydrazine moiety attacks the nitrile carbon. Subsequent dehydration and tautomerization lead to the formation of the aromatic 5-amino-1H-pyrazole. The choice of a β-ketonitrile as the starting material is strategic, as it directly installs the amino group at the 5-position, which is crucial for the subsequent bromination step.

Step 2: Synthesis of 5-Bromo-1H-pyrazole via a Sandmeyer-type Reaction

With 5-amino-1H-pyrazole in hand, the next step is the introduction of the bromo substituent at the 5-position. A Sandmeyer-type reaction is an effective method for this transformation.

Mechanism: The reaction begins with the diazotization of the amino group of 5-amino-1H-pyrazole using sodium nitrite in an acidic medium (HBr). This generates a pyrazolediazonium salt. The diazonium salt is then treated with a copper(I) bromide (CuBr) solution, which catalyzes the replacement of the diazonium group with a bromide ion, releasing nitrogen gas and forming 5-bromo-1H-pyrazole. This method is highly efficient and regioselective, ensuring that the bromine atom is introduced exclusively at the desired position.

Step 3: N-Alkylation of 5-Bromo-1H-pyrazole

The final step in the synthesis is the introduction of the propyl group onto the pyrazole ring via N-alkylation.

Mechanism: 5-Bromo-1H-pyrazole is treated with a suitable base, such as sodium hydride or potassium carbonate, to deprotonate the pyrazole nitrogen, forming a pyrazolate anion. This anion then acts as a nucleophile and attacks the electrophilic carbon of 1-bromopropane in an SN2 reaction, displacing the bromide ion and forming the N-propylated product. It is important to note that the N-alkylation of unsymmetrically substituted pyrazoles can potentially yield a mixture of N1 and N2 isomers. The ratio of these isomers is influenced by factors such as the nature of the substituent on the pyrazole ring, the alkylating agent, the solvent, and the counter-ion of the base. For 5-bromo-1H-pyrazole, the N1-propyl isomer is generally the major product due to steric hindrance from the bromo group at the 5-position. The isomers can typically be separated by chromatography.

Experimental Protocols

Step 1: Synthesis of 5-Amino-1H-pyrazole
  • To a solution of 3-oxopropanenitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 5-Bromo-1H-pyrazole
  • Dissolve 5-amino-1H-pyrazole (1.0 eq) in a solution of 48% hydrobromic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid.

  • Add the diazonium salt solution to the CuBr solution dropwise at a rate that maintains the reaction temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours and then heat to 60 °C for 1 hour.

  • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 5-bromo-1H-pyrazole can be purified by column chromatography on silica gel.

Step 3: Synthesis of this compound (CAS 1427021-01-9)
  • To a solution of 5-bromo-1H-pyrazole (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, a mixture of N1 and N2 isomers, can be purified and the desired N1 isomer, this compound, isolated by column chromatography on silica gel.

Data Summary

StepProductStarting MaterialsKey ReagentsExpected YieldPurity
15-Amino-1H-pyrazole3-Oxopropanenitrile, Hydrazine HydrateEthanol80-90%>95% after recrystallization
25-Bromo-1H-pyrazole5-Amino-1H-pyrazoleNaNO₂, HBr, CuBr60-70%>98% after chromatography
3This compound5-Bromo-1H-pyrazole, 1-BromopropaneK₂CO₃ or NaH70-85% (for the major N1 isomer)>99% after chromatography

Conclusion

The proposed three-step synthesis provides a reliable and efficient pathway to this compound (CAS 1427021-01-9). The synthesis is based on well-established and scalable reactions, making it suitable for both laboratory-scale synthesis and potential scale-up for industrial production. The strategic use of a Sandmeyer-type reaction ensures the regioselective introduction of the bromo substituent, while the final N-alkylation step provides the target compound in good yield. The methodologies described in this guide are foundational and can be adapted for the synthesis of a diverse library of substituted pyrazoles for applications in drug discovery and materials science. The synthesis of related heterocyclic structures, such as the 1H-pyrrolo[2,3-b]pyridine core, often employs similar principles of ring formation and functionalization, highlighting the broad applicability of these synthetic strategies in medicinal chemistry.[1][2][3][4]

References

  • This compound Safety Data Sheet. Fluorochem.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. (Discusses the synthesis of a related heterocyclic system, highlighting cross-coupling reactions which are a common subsequent step for bromo-substituted heterocycles).
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. (Details the synthesis of another class of bioactive heterocycles, providing context for the importance of such scaffolds in medicinal chemistry).
  • 1h-pyrrolo[2,3-b]pyridines - Google Patents. (Patent describing the synthesis and use of related pyrrolo[2,3-b]pyridine derivatives, indicating the commercial and scientific interest in such compounds).
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.
  • Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[5][6]pyridine-1,3-diones. ResearchGate. (Describes nucleophilic substitution reactions on pyridine rings, a fundamental concept in heterocyclic chemistry).

Sources

physical and chemical properties of 5-Bromo-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-1-propyl-1H-pyrazole: Properties, Characterization, and Synthetic Utility

Executive Summary

This compound is a substituted heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. As a functionalized pyrazole, it belongs to a class of molecules recognized as a "privileged scaffold" in drug discovery, forming the core of numerous approved drugs.[1][2] The presence of a bromine atom at the 5-position provides a versatile synthetic handle for elaboration into more complex molecular architectures through various cross-coupling reactions, while the N-propyl group modulates the compound's lipophilicity and steric profile.

This guide provides a comprehensive technical overview of this compound for researchers, medicinal chemists, and drug development professionals. It deviates from a standard data sheet to offer a deeper, field-proven perspective on the compound's physicochemical properties, plausible synthetic strategies, key chemical reactivity, and the rigorous analytical protocols required for its structural elucidation and validation. The causality behind experimental choices is emphasized to equip scientists with the practical insights needed to effectively utilize this valuable building block in their research endeavors.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its core properties. While extensive experimental data for this specific molecule is not widely published, we can consolidate its known attributes and outline the standard methodologies for determining its key physical characteristics.

Core Molecular Data

The fundamental identifiers and properties of this compound are summarized below.

PropertyValueSource
Chemical Name This compound-
CAS Number 1427021-01-9[3]
Molecular Formula C₆H₉BrN₂[3]
Molecular Weight 189.05 g/mol [3]
Canonical SMILES CCCN1N=CC=C1Br-
Predicted Properties and Experimental Considerations

For properties like melting point, boiling point, and solubility, which are crucial for reaction setup and purification, direct experimental determination is paramount. In the absence of published data, computational predictions can offer initial estimates, but these must be verified empirically.

  • Melting Point (MP) & Boiling Point (BP): Analogous compounds like 5-Bromo-1-methyl-1H-pyrazole are solids.[4] It is plausible that this compound is a low-melting solid or a high-boiling liquid at room temperature.

    • Experimental Protocol: The melting point would be determined using a standard capillary melting point apparatus. For boiling point, vacuum distillation is the preferred method to prevent thermal decomposition, with the temperature and pressure recorded.

  • Solubility: The N-propyl group increases lipophilicity compared to N-H or N-methyl pyrazoles.

    • Expected Solubility: High solubility is expected in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF). Solubility in polar aprotic solvents like dimethylformamide (DMF) is also likely. It will exhibit poor solubility in water.

    • Experimental Protocol: Solubility is quantitatively determined by adding measured aliquots of the compound to a fixed volume of a solvent at a controlled temperature until saturation is reached.

  • LogP (Octanol-Water Partition Coefficient): This value is critical for drug development, predicting a compound's distribution in biological systems. The predicted LogP for the related 5-bromo-1-methyl-1H-pyrazole is 1.3.[5] The addition of two methylene groups in the propyl chain would be expected to increase this value, suggesting moderate lipophilicity.

Synthesis and Purification Strategy

A robust and reproducible synthetic route is essential for obtaining high-purity material. While multiple pathways to substituted pyrazoles exist, N-alkylation of a pre-formed bromopyrazole is a common and reliable strategy.[6]

Proposed Synthetic Route: N-Alkylation

The most direct approach involves the alkylation of 5-bromo-1H-pyrazole with a propyl halide (e.g., 1-bromopropane or 1-iodopropane).

  • Mechanism and Rationale: The pyrazole nitrogen is nucleophilic and will attack the electrophilic carbon of the propyl halide in an Sₙ2 reaction. A non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is required to deprotonate the pyrazole N-H, increasing its nucleophilicity and driving the reaction to completion. The choice of solvent is critical; polar aprotic solvents like DMF or acetonitrile are ideal as they solvate the cation of the base without interfering with the nucleophile.

Synthesis and Purification Workflow

cluster_synthesis Synthesis cluster_workup Workup & Purification start 5-Bromo-1H-pyrazole + 1-Propyl Bromide react Add K₂CO₃ (base) in Acetonitrile (solvent) start->react heat Heat to Reflux (e.g., 60-80°C) Monitor by TLC react->heat filter Cool and Filter off K₂CO₃ salts heat->filter evap Concentrate Filtrate under Vacuum filter->evap purify Purify via Flash Column Chromatography (Silica Gel, Hexanes/EtOAc gradient) evap->purify end_prod Pure this compound purify->end_prod

Caption: Proposed workflow for the synthesis and purification of this compound.

Protocol: Synthesis and Purification
  • Reaction Setup: To a solution of 5-bromo-1H-pyrazole (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq) and 1-bromopropane (1.2 eq).

  • Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting pyrazole is consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of ethyl acetate.

  • Purification: Concentrate the combined filtrates under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Validation: Combine the pure fractions and remove the solvent in vacuo. Validate the structure and purity using the analytical methods described in Section 5.0.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its C5-bromo substituent, which serves as a linchpin for constructing more complex molecules.

The Pyrazole Core

The pyrazole ring is an aromatic heterocycle, which imparts significant thermal and chemical stability.[7][8] This robustness is a desirable trait in drug discovery, as it often translates to metabolic stability in vivo.

Reactivity of the C5-Bromo Substituent

The carbon-bromine bond is the primary site of reactivity. It is an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern medicinal chemistry.

  • Suzuki Coupling: Reaction with a boronic acid or ester to form a new C-C bond. This is widely used to introduce aryl or heteroaryl groups.

  • Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond, enabling the synthesis of 5-amino-pyrazole derivatives.

  • Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond, a key structure in many bioactive molecules.

Caption: Key cross-coupling reactions utilizing the C5-bromo handle.

Standard Analytical Protocols for Structural Elucidation

Unambiguous structural confirmation is non-negotiable. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a self-validating system for identity and purity confirmation. The following protocols are adapted from standard methods for similar bromo-pyrazole structures.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure by observing the chemical environment, connectivity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR).

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). Rationale: CDCl₃ is a standard choice for a wide range of organic molecules and provides a clean spectral window.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz (or higher) spectrometer.

    • Use a standard pulse sequence with a spectral width of 0-12 ppm.

    • Perform 16-32 scans to achieve a good signal-to-noise ratio. Rationale: Averaging multiple scans improves data quality, making smaller signals and coupling patterns easier to resolve.

    • Expected Signals: A triplet for the propyl CH₃, a multiplet for the propyl CH₂, a triplet for the N-CH₂, and two doublets for the pyrazole ring protons. The integration of these signals should correspond to a 3:2:2:1:1 ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum with a spectral width of 0-160 ppm.

    • A higher number of scans (e.g., 1024 or more) is required. Rationale: The ¹³C isotope has a low natural abundance (~1.1%), necessitating more scans to obtain a clear spectrum.

    • Expected Signals: Six distinct signals corresponding to the six carbon atoms in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and isotopic pattern, confirming the elemental composition.

Protocol:

  • Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile for ESI) via direct infusion or coupled with Gas/Liquid Chromatography (GC/LC-MS).

  • Analysis:

    • Scan for the parent molecular ion (M⁺).

    • Self-Validation: Look for a characteristic isotopic pattern for bromine. The M⁺ and M+2 peaks should appear in an approximate 1:1 ratio, which is a definitive signature for the presence of a single bromine atom. The measured mass-to-charge ratio (m/z) of the molecular ion must match the calculated exact mass of C₆H₉BrN₂.

Analytical Characterization Workflow

sample Purified Sample split sample->split nmr_prep Dissolve in CDCl₃ split->nmr_prep NMR Path ms_prep Dissolve in MeOH/ACN split->ms_prep MS Path nmr_acq Acquire ¹H and ¹³C NMR Spectra nmr_prep->nmr_acq nmr_data NMR Data: - Chemical Shifts - Integration - Coupling Patterns nmr_acq->nmr_data validation Data Correlation and Structural Validation nmr_data->validation ms_acq Acquire Mass Spectrum (ESI or EI) ms_prep->ms_acq ms_data MS Data: - Molecular Ion (M⁺) - Br Isotopic Pattern (M⁺, M+2) - Fragmentation ms_acq->ms_data ms_data->validation final Confirmed Structure: This compound validation->final

Sources

Introduction: The Privileged Status of the Pyrazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-1-propyl-1H-pyrazole: Synthesis, Characterization, and Initial Assessment

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its remarkable versatility and ability to modulate biological activity have cemented its status as a "privileged scaffold."[2][3] This designation stems from its presence in numerous clinically successful drugs spanning a wide array of therapeutic areas, from oncology (e.g., Ibrutinib, Ruxolitinib) to cardiovascular disease (e.g., Riociguat) and erectile dysfunction (e.g., Sildenafil).[3] The pyrazole ring's unique electronic properties and its capacity for diverse substitutions allow it to serve as a versatile pharmacophore, engaging with various biological targets through hydrogen bonding, metal chelation, and hydrophobic interactions.[4] The development of novel pyrazole derivatives continues to be a highly active area of research, aimed at discovering new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles.[5][6]

This guide focuses on a specific, targeted derivative: this compound (CAS No. 1427021-01-9).[7] We will provide a detailed technical overview of its synthesis, structural elucidation through modern spectroscopic methods, and a discussion of its potential for further investigation, grounded in the established significance of its structural motifs.

Rationale for Investigation: The Strategic Importance of Halogen and Alkyl Substituents

The design of this compound is a deliberate exercise in chemical modulation. The choice of both the bromine atom at the C5 position and the n-propyl group at the N1 position is based on established principles of medicinal chemistry aimed at fine-tuning the molecule's properties.

  • The Bromo Substituent: Halogenation, particularly with bromine, is a common strategy to enhance biological activity. The bromine atom can increase lipophilicity, potentially improving membrane permeability. Furthermore, it can act as a potent hydrogen bond acceptor and participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to target proteins. Its presence can also block metabolic pathways, increasing the compound's half-life.

  • The N1-Propyl Group: The substituent on the N1 nitrogen is crucial for defining the molecule's interaction with its biological target and its overall physicochemical properties. An n-propyl group provides a balance of lipophilicity and size. It is large enough to establish meaningful van der Waals interactions within a receptor's binding pocket without introducing excessive bulk that might cause steric hindrance. Varying the length and nature of this alkyl chain is a primary method for optimizing a compound's potency and selectivity.

The combination of these two features on the robust pyrazole core creates a molecule with significant potential for biological activity, warranting a thorough initial investigation.

Synthesis and Purification Workflow

The synthesis of this compound can be efficiently achieved through a two-step process involving the N-alkylation of a commercially available precursor, 5-bromopyrazole. This method offers high regioselectivity and is amenable to scale-up.

G cluster_0 Synthesis & Purification cluster_1 Characterization & Analysis A Step 1: N-Alkylation 5-Bromopyrazole + 1-Bromopropane B Reaction Work-up (Quenching & Extraction) A->B Base (e.g., K₂CO₃) Solvent (e.g., DMF) C Purification (Column Chromatography) B->C D Structural Verification C->D Isolated Product E ¹H NMR & ¹³C NMR D->E F Mass Spectrometry (MS) D->F G Purity Assessment (e.g., HPLC) D->G

Caption: General workflow for the synthesis and characterization of this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard N-alkylation procedure.

Materials:

  • 5-Bromopyrazole

  • 1-Bromopropane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Deionized Water

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 5-bromopyrazole (1.0 eq). Dissolve it in anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. The suspension should be stirred vigorously. K₂CO₃ acts as the base to deprotonate the pyrazole nitrogen, making it nucleophilic.

  • Alkylation: Add 1-bromopropane (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[8]

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. The organic layers are combined.

  • Washing: Wash the combined organic layers with deionized water, followed by a wash with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford this compound as a pure compound.

Structural Elucidation and Characterization

The identity and purity of the synthesized compound are confirmed using a combination of spectroscopic techniques. The following data are representative and based on analysis of closely related structures and spectroscopic principles.[9]

Physicochemical Properties
PropertyValueSource
CAS Number 1427021-01-9[7][10]
Molecular Formula C₆H₉BrN₂[7]
Molecular Weight 189.05 g/mol [7]
¹H NMR Spectroscopy

The proton NMR spectrum provides definitive information about the electronic environment and connectivity of hydrogen atoms in the molecule.

Chemical Shift (δ) ppm (Predicted, 500 MHz, CDCl₃)MultiplicityIntegrationAssignment
~7.52d1HH-3 (pyrazole ring)
~6.35d1HH-4 (pyrazole ring)
~4.05t2HN-CH₂ -CH₂-CH₃
~1.88m2HN-CH₂-CH₂ -CH₃
~0.94t3HN-CH₂-CH₂-CH₃
¹³C NMR Spectroscopy

The carbon NMR spectrum confirms the carbon skeleton of the molecule.

Chemical Shift (δ) ppm (Predicted, 125 MHz, CDCl₃)Assignment
~141.0C-3
~121.5C-5 (bearing Br)
~110.8C-4
~52.5N-CH₂ -CH₂-CH₃
~23.7N-CH₂-CH₂ -CH₃
~11.2N-CH₂-CH₂-CH₃
Mass Spectrometry

Mass spectrometry confirms the molecular weight and isotopic pattern characteristic of a bromine-containing compound.

  • Expected m/z: The mass spectrum should show two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, characteristic of the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

    • [M]⁺ ≈ 188.00

    • [M+2]⁺ ≈ 190.00

Caption: Reaction scheme for the synthesis of this compound.

Initial Biological Investigation: A Hypothetical Screening Cascade

Given the extensive history of pyrazole derivatives as anticancer agents, a logical first step in the investigation of this compound is to assess its cytotoxic activity against a panel of human cancer cell lines.[5][11]

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., from 0.1 µM to 100 µM) for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to untreated control cells. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Expected Insights: The results of this initial screen would provide the first indication of the compound's potential as an anticancer agent. The IC₅₀ values would allow for a direct comparison of its potency against different cancer types and guide further mechanistic studies. The presence of the bromo and propyl groups may confer selective activity that differs from other pyrazole analogs.[12]

Conclusion and Future Directions

This guide has detailed the rationale, synthesis, and initial characterization strategy for this compound. The synthetic route is robust and yields a product whose structure can be unequivocally confirmed by standard spectroscopic methods. The strategic inclusion of bromo and propyl substituents on the privileged pyrazole scaffold makes this compound a compelling candidate for further drug discovery efforts.

Future work should focus on expanding the biological evaluation based on initial screening results. If cytotoxic activity is observed, subsequent studies could include mechanism of action investigations, target identification, and structure-activity relationship (SAR) studies by synthesizing analogs with different N1-alkyl chains and C5-substituents to optimize potency and selectivity.

References

  • Vertex AI Search. (2024). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry.
  • PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
  • MDPI. (n.d.). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation.
  • BenchChem. (2025). Spectroscopic Analysis of 5-Bromo-1-butyl-1H-pyrazole: A Technical Guide.
  • PubMed Central. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
  • 1PlusChem LLC. (n.d.). 1427021-01-9 | this compound.
  • PubMed Central. (n.d.). Current status of pyrazole and its biological activities.
  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives.
  • Fluorochem. (n.d.). This compound.

Sources

A Theoretical and Computational Blueprint for a Privileged Scaffold: In-Depth Analysis of 5-Bromo-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved pharmaceuticals.[1][2][3] This technical guide presents a comprehensive theoretical and computational framework for the detailed investigation of a specific, yet underexplored, derivative: 5-Bromo-1-propyl-1H-pyrazole. This document serves as a blueprint for researchers, scientists, and drug development professionals, outlining the quantum chemical methodologies poised to unlock a deeper understanding of its structural, electronic, and spectroscopic properties. By leveraging Density Functional Theory (DFT), we can predict its behavior, guide synthetic efforts, and accelerate its potential application in drug discovery.[4][5][6]

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are classified as "privileged scaffolds" in medicinal chemistry.[5] Their remarkable versatility and broad spectrum of biological activities—including anti-inflammatory, antimicrobial, anticancer, and antiviral properties—have cemented their importance in the pharmaceutical landscape.[1][7][8] Marketed drugs such as Celecoxib (an anti-inflammatory agent) and Sildenafil (used in erectile dysfunction treatment) feature the pyrazole core, underscoring its therapeutic value.[1][6]

The functionalization of the pyrazole ring allows for the fine-tuning of its physicochemical and pharmacological profiles. The introduction of a bromine atom, as in this compound (CAS No: 1427021-01-9, Molecular Formula: C6H9BrN2), offers a reactive handle for further synthetic modifications, making it a valuable intermediate in the construction of complex molecular architectures.[9][10] This guide provides a systematic approach to computationally characterizing this molecule, thereby establishing a foundational understanding for its future development.

Molecular Structure and Properties: A Computational Perspective

A thorough understanding of a molecule's three-dimensional structure and electronic landscape is paramount. Quantum chemical calculations, particularly DFT, provide a powerful, non-experimental route to these insights.[11][12]

Geometric Optimization

The initial step in any computational analysis is the determination of the molecule's most stable conformation. This is achieved through geometry optimization, a process that calculates the lowest energy arrangement of the atoms. For this compound, this would involve DFT calculations, for instance, using the B3LYP functional with a 6-311++G(d,p) basis set, to predict bond lengths, bond angles, and dihedral angles.[12][13]

Table 1: Predicted Key Geometric Parameters for this compound

ParameterPredicted Value (B3LYP/6-311++G(d,p))
C-Br Bond LengthValue to be calculated
N1-N2 Bond LengthValue to be calculated
C3-N2 Bond LengthValue to be calculated
C5-C4 Bond LengthValue to be calculated
N1-C(propyl) Bond LengthValue to be calculated
C5-N1-N2 Bond AngleValue to be calculated
Br-C5-C4 Bond AngleValue to be calculated
Frontier Molecular Orbitals and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic properties.[14] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability. A smaller gap suggests higher reactivity.[15] These calculations would elucidate the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Table 2: Calculated Electronic Properties of this compound

PropertyPredicted Value (B3LYP/6-311++G(d,p))
HOMO EnergyValue to be calculated
LUMO EnergyValue to be calculated
HOMO-LUMO GapValue to be calculated
Ionization PotentialValue to be calculated
Electron AffinityValue to be calculated
ElectronegativityValue to be calculated
Chemical HardnessValue to be calculated

Computational Methodology: A Step-by-Step Protocol

The following protocol outlines a robust computational workflow for the theoretical characterization of this compound.

Software and Theoretical Level

All calculations would be performed using a quantum chemistry software package like Gaussian or NWChem.[16] The DFT method with the B3LYP hybrid functional is a common and reliable choice for such studies.[11][16] The 6-311++G(d,p) basis set provides a good balance between accuracy and computational cost for molecules of this size.[12][13]

Workflow

Computational Workflow cluster_0 Input Preparation cluster_1 Quantum Chemical Calculations cluster_2 Data Analysis and Interpretation a Construct Initial 3D Structure b Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) a->b Initial Geometry c Frequency Calculation b->c Optimized Geometry e Molecular Orbital Analysis (HOMO, LUMO) b->e Optimized Geometry f Structural Parameter Analysis b->f Optimized Geometry d Spectroscopic Predictions (NMR, IR, UV-Vis) c->d Vibrational Frequencies g Spectroscopic Data Correlation d->g Predicted Spectra h Reactivity Prediction e->h Electronic Properties Drug Development Pathway A Computational Characterization of This compound B Identification of Potential Biological Targets A->B C Molecular Docking Simulations B->C D Structure-Activity Relationship (SAR) and Lead Optimization C->D E Synthesis of Novel Derivatives D->E F In Vitro and In Vivo Testing E->F

Caption: A simplified pathway from computational analysis to drug development.

Conclusion

The theoretical and computational methodologies outlined in this guide provide a robust framework for a comprehensive investigation of this compound. By leveraging the predictive power of quantum chemistry, we can gain invaluable insights into its structural, electronic, and spectroscopic properties. This foundational knowledge is crucial for guiding its synthesis, understanding its reactivity, and ultimately unlocking its potential as a valuable building block in the development of novel therapeutics.

References

  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simul
  • Theoretical Exploration of Pyrazole Scaffolds: A Computational Guide for Drug Discovery and M
  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (n.d.). PubMed Central.
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). PubMed Central.
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026).
  • Halogenation of the pyrazole scaffold. (n.d.).
  • Comprehensive DFT study of 3-(2-furyl)
  • Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. (2025).
  • Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. (n.d.).
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PubMed Central.
  • This compound. (n.d.). 1PlusChem LLC.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central.
  • Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines. (2024).
  • The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. (n.d.). Unknown Source.
  • Current status of pyrazole and its biological activities. (n.d.). PubMed Central.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Experimental and Theoretical Analysis of 4-(4-(4,5-Dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine Molecule: Spectroscopy, NLO, Docking and Reactivity Studies. (2025).

Sources

An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

5-Bromo-1-propyl-1H-pyrazole is a substituted pyrazole derivative of increasing interest within medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its physicochemical properties is paramount for its effective application, formulation, and development. This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound. While specific experimental data for this exact molecule is limited in publicly available literature, this guide synthesizes information from closely related analogs and foundational chemical principles to provide a robust framework for its characterization. Detailed, field-proven experimental protocols are provided to empower researchers to generate precise solubility and stability data.

Introduction to this compound

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][2][3] This scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][3][4] The introduction of a bromine atom at the 5-position and a propyl group at the 1-position of the pyrazole ring in this compound is expected to modulate its lipophilicity, metabolic stability, and target-binding interactions. A foundational understanding of its solubility and stability is a critical prerequisite for any downstream application, from initial biological screening to formulation development.

Physicochemical Properties of Related Analogs:

To establish a baseline, it is instructive to consider the properties of a close analog, 5-Bromo-1-methyl-1H-pyrazole.

PropertyValueSource
Molecular FormulaC4H5BrN2[5][6]
Molecular Weight161.00 g/mol [5][6]
FormSolid[6]
InChI KeyTZARUEALSRVVHC-UHFFFAOYSA-N[5][6]

For the target molecule, this compound:

PropertyValueSource
Molecular FormulaC6H9BrN2[7]
Molecular Weight189.05 g/mol [7]

The replacement of the methyl group with a propyl group will increase the molecular weight and is anticipated to increase the lipophilicity, which will, in turn, influence its solubility profile.

Solubility Profile: A Predictive and Experimental Approach

Solubility is a critical determinant of a compound's bioavailability and formulability. The increased lipophilicity of this compound, due to the propyl chain, suggests that its aqueous solubility will be lower than its methyl analog. Conversely, its solubility in organic solvents is likely to be enhanced. A comprehensive solubility assessment is therefore essential.

Theoretical Considerations

The adage "like dissolves like" is a fundamental principle in predicting solubility. The pyrazole core possesses some polar character due to the nitrogen atoms, capable of hydrogen bonding. However, the bromo- and propyl-substituents introduce significant non-polar character. Therefore, a range of solvents with varying polarities should be investigated.

Experimental Protocol for Solubility Determination

The following protocol outlines a robust method for determining the equilibrium solubility of this compound in various solvents. This method is designed to be self-validating by ensuring that equilibrium is reached.

Objective: To determine the saturation solubility of this compound in a panel of pharmaceutically and chemically relevant solvents at ambient temperature.

Materials:

  • This compound

  • A panel of solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, n-heptane)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Stock Solution for Calibration Curve:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Solubility Measurement:

    • Add an excess amount of this compound to a known volume of each test solvent in separate vials. The excess solid should be clearly visible.

    • Securely cap the vials and place them on an orbital shaker or rotator at a constant, ambient temperature.

    • Agitate the samples for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached. To validate that equilibrium has been achieved, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the concentration of the solute in solution remains constant.

  • Sample Processing:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials to pellet any remaining undissolved solid.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Dilute the aliquot with a suitable solvent (typically the mobile phase of the HPLC method) to a concentration that falls within the range of the calibration curve.

  • Quantification by HPLC:

    • Analyze the calibration standards and the diluted sample aliquots by HPLC.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the diluted samples using the calibration curve.

    • Calculate the original concentration in the undiluted supernatant, which represents the equilibrium solubility of the compound in that solvent.

Data Presentation:

The results should be summarized in a clear and concise table.

SolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
n-Heptane1.9
Dichloromethane9.1
Ethyl Acetate6.0
Acetone21
Isopropanol18
Ethanol25
Methanol33
Acetonitrile38
Water80
PBS (pH 7.4)~80

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution prep_cal Prepare Calibration Standards prep_stock->prep_cal hplc_cal Analyze Calibration Standards via HPLC prep_cal->hplc_cal add_excess Add Excess Compound to Solvents equilibrate Equilibrate (e.g., 24h) add_excess->equilibrate centrifuge Centrifuge equilibrate->centrifuge supernatant Collect & Dilute Supernatant centrifuge->supernatant hplc_sample Analyze Samples via HPLC supernatant->hplc_sample plot_cal Plot Calibration Curve hplc_cal->plot_cal calc_sol Calculate Solubility hplc_sample->calc_sol plot_cal->calc_sol

Caption: Workflow for solubility determination.

Stability Profile and Forced Degradation Studies

Understanding the intrinsic stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways.[8][9][10] The pyrazole ring is generally stable to oxidation but can be susceptible to certain halogenation and reduction reactions.[1] Forced degradation studies are an essential tool to identify potential degradation products and establish stability-indicating analytical methods.[8][9][10][11]

General Stability of the Pyrazole Ring

The aromatic nature of the pyrazole ring imparts a degree of stability. It is generally resistant to oxidation and reduction under mild conditions.[1] However, the stability can be influenced by the substituents and the conditions to which it is exposed.

Forced Degradation Protocol

This protocol outlines a comprehensive forced degradation study to assess the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[8][9]

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • A suitable buffer system

  • Photostability chamber

  • Oven

  • HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) detector.

Methodology:

  • Preparation of Sample Solutions: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl. Heat the solution (e.g., at 60°C) for a specified period (e.g., 24 hours).

    • Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH. Keep at room temperature or heat gently for a defined time.

    • Neutral Hydrolysis: Reflux the sample solution in water.

    • Oxidative Degradation: Treat the sample solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat in an oven (e.g., 70°C).

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the stressed samples and an unstressed control sample by a stability-indicating HPLC method. The use of a PDA detector will help in assessing peak purity, while an MS detector will aid in the identification of degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound under each condition.

    • Assess the peak purity of the parent compound to ensure that no co-eluting degradation products are present.

    • Characterize the major degradation products using techniques such as LC-MS/MS and NMR.

Workflow Diagram:

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_sample Prepare Sample Solution acid Acidic Hydrolysis (HCl) prep_sample->acid base Basic Hydrolysis (NaOH) prep_sample->base neutral Neutral Hydrolysis (Water) prep_sample->neutral oxidation Oxidation (H₂O₂) prep_sample->oxidation thermal Thermal Stress prep_sample->thermal photo Photolytic Stress prep_sample->photo hplc_pda_ms Analyze by Stability-Indicating HPLC-PDA/MS acid->hplc_pda_ms base->hplc_pda_ms neutral->hplc_pda_ms oxidation->hplc_pda_ms thermal->hplc_pda_ms photo->hplc_pda_ms degradation Calculate % Degradation hplc_pda_ms->degradation purity Assess Peak Purity hplc_pda_ms->purity characterize Characterize Degradants hplc_pda_ms->characterize

Caption: Workflow for forced degradation studies.

Analytical Methodologies

The successful execution of the aforementioned studies hinges on the availability of a robust and validated analytical method for the quantification of this compound and its potential degradation products.[12][13] High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.

Key Considerations for Method Development:

  • Column Chemistry: A C18 stationary phase is a good starting point for reversed-phase chromatography.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to achieve adequate separation of the parent compound from its degradation products.

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance should be used. A PDA detector is highly recommended for assessing peak purity.

  • Validation: The analytical method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Conclusion

While specific experimental data on the solubility and stability of this compound is not yet widely available, this guide provides a comprehensive framework for its characterization. By leveraging knowledge of related pyrazole derivatives and applying the detailed experimental protocols herein, researchers can systematically generate the necessary data to support the development and application of this promising compound. The provided workflows for solubility determination and forced degradation studies offer a clear path to understanding the physicochemical properties that will govern its utility in research and development.

References

  • PubChem. 5-Bromo-1-methyl-1H-pyrazole. National Center for Biotechnology Information. [Link]

  • IJNRD. A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. [Link]

  • MedCrave. Forced Degradation Studies. MedCrave online. [Link]

  • NIH. Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • RJPT. Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • ChemSynthesis. 5-bromo-5-nitro-4-phenyl-4,5-dihydro-1H-pyrazole. ChemSynthesis. [Link]

  • PubChem. 5-bromo-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Bromo-5-isopropyl-1H-pyrazole. National Center for Biotechnology Information. [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • NIH. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. National Institutes of Health. [Link]

  • MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Journal of Analytical & Bioanalytical Techniques. Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques. [Link]

  • 1PlusChem LLC. This compound. 1PlusChem LLC. [Link]

  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • ResearchGate. (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate. [Link]

  • NIH. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Institutes of Health. [Link]

  • RSC Publishing. Analytical Methods. RSC Publishing. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • PubChem. 3-bromo-5-methoxy-1-methyl-1H-pyrazole. National Center for Biotechnology Information. [Link]

Sources

Preliminary Biological Screening of 5-Bromo-1-propyl-1H-pyrazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preliminary biological screening of the novel compound, 5-Bromo-1-propyl-1H-pyrazole. The content herein is structured to offer not just a series of protocols, but a strategic and scientifically-grounded approach to elucidating the potential therapeutic value of this pyrazole derivative. As drug discovery pipelines demand early and informative data, the methodologies outlined below are designed to be efficient, robust, and mechanistically insightful.

Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The versatility of the pyrazole ring allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Several commercially available drugs, such as the anti-inflammatory celecoxib and the anticancer agent ruxolitinib, feature a pyrazole core, underscoring its therapeutic significance.[3][6] The subject of this guide, this compound, is a novel entity whose biological potential remains to be unlocked. This document outlines a systematic approach to its initial biological characterization.

Physicochemical Characterization: The Foundation of Biological Assessment

Prior to any biological screening, a thorough physicochemical characterization of this compound is paramount. This data is crucial for understanding its solubility, stability, and potential for membrane permeability, all of which influence its biological activity and the design of in vitro assays.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethod
Molecular FormulaC₆H₉BrN₂-
Molecular Weight189.05 g/mol -
XLogP3~2.5Computational
Hydrogen Bond Donors0Computational
Hydrogen Bond Acceptors2Computational
Polar Surface Area17.5 ŲComputational
SolubilityPoorly soluble in water, soluble in organic solvents (e.g., DMSO, ethanol)Predicted based on structure

Note: These are predicted values and should be experimentally verified.

A Tiered Approach to Preliminary Biological Screening

A hierarchical screening cascade is the most efficient strategy for evaluating a novel compound. This approach begins with broad, high-throughput assays to identify general bioactivity and progresses to more specific, mechanism-of-action studies for promising hits.

Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening cluster_2 Tier 3: Mechanistic Studies cluster_3 Data Analysis & Lead Identification Cytotoxicity Cytotoxicity Anticancer Anticancer Cytotoxicity->Anticancer Active Antimicrobial Antimicrobial MIC_Determination MIC_Determination Antimicrobial->MIC_Determination Active Apoptosis_Assay Apoptosis Assay Anticancer->Apoptosis_Assay Cell_Cycle_Analysis Cell_Cycle_Analysis Anticancer->Cell_Cycle_Analysis Anti-inflammatory Anti-inflammatory Enzyme_Inhibition Enzyme Inhibition Anti-inflammatory->Enzyme_Inhibition Lead_ID Lead_ID Apoptosis_Assay->Lead_ID Enzyme_Inhibition->Lead_ID MIC_Determination->Lead_ID

Caption: A tiered workflow for the preliminary biological screening of novel compounds.

In Vitro Anticancer Screening

Given that pyrazole derivatives have shown significant potential as anticancer agents, a primary focus of the preliminary screening will be to evaluate the cytotoxicity of this compound against a panel of human cancer cell lines.[6][7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a reliable indicator of cell viability.[8]

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Normal human cell line (e.g., HEK293) for selectivity assessment

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

  • Incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Table 2: Hypothetical IC₅₀ Values for this compound

Cell LineIC₅₀ (µM)
MCF-715.2
A54925.8
HCT1168.9
HEK293> 100

In Vitro Antimicrobial Screening

The pyrazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[4][5] Therefore, a preliminary screen for antibacterial and antifungal activity is warranted.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9][10]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • This compound stock solution (10 mM in DMSO)

  • Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • 96-well plates

Procedure:

  • Prepare serial two-fold dilutions of this compound in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized microbial suspension.

  • Include positive (microbes only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible microbial growth.

Table 3: Hypothetical MIC Values for this compound

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli> 128
Candida albicans64
Aspergillus niger> 128

In Vitro Anti-inflammatory Screening

Many pyrazole-containing compounds exhibit potent anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes.[3]

Experimental Protocol: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.[11]

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • This compound stock solution (10 mM in DMSO)

  • Celecoxib (selective COX-2 inhibitor) and Indomethacin (non-selective COX inhibitor) as positive controls

Procedure:

  • Follow the manufacturer's protocol for the COX inhibitor screening assay kit.

  • Pre-incubate the COX enzymes with various concentrations of this compound or control inhibitors.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the production of prostaglandin H2 (PGH2) using the colorimetric detection method provided in the kit.

  • Calculate the percentage of COX inhibition and determine the IC₅₀ values for both COX-1 and COX-2.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Test_Compound This compound Test_Compound->COX_Enzymes Inhibition

Caption: Simplified pathway of prostaglandin synthesis and its inhibition.

In Silico ADMET Profiling: A Glimpse into Drug-Likeness

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug discovery to identify compounds with favorable pharmacokinetic profiles and minimize late-stage attrition.[12][13][14] In silico tools can provide valuable predictions for these properties.

Table 4: Predicted ADMET Properties of this compound

ADMET PropertyPredicted OutcomeConfidence
Human Intestinal AbsorptionHighHigh
Blood-Brain Barrier PenetrationModerateMedium
CYP2D6 InhibitionNon-inhibitorHigh
AMES ToxicityNon-mutagenicMedium
hERG InhibitionLow riskMedium

Note: These are computational predictions and require experimental validation.

Data Interpretation and Future Directions

The preliminary screening data will provide the first glimpse into the biological activity profile of this compound.

  • Potent and selective anticancer activity (e.g., low IC₅₀ against a specific cancer cell line with high IC₅₀ against normal cells) would warrant further investigation into the mechanism of cell death (e.g., apoptosis, cell cycle arrest) and in vivo efficacy studies in relevant cancer models.[15][16]

  • Significant antimicrobial activity , particularly against drug-resistant strains, would justify further studies to determine the spectrum of activity and mechanism of action.

  • Potent and selective COX-2 inhibition would suggest a promising anti-inflammatory candidate with a potentially favorable gastrointestinal safety profile. Further in vitro and in vivo models of inflammation would be the next logical step.[11][17][18]

Conclusion

This technical guide provides a robust and scientifically-driven framework for the initial biological evaluation of this compound. By employing a tiered screening approach encompassing anticancer, antimicrobial, and anti-inflammatory assays, coupled with in silico ADMET profiling, researchers can efficiently and effectively assess the therapeutic potential of this novel pyrazole derivative. The insights gained from these preliminary studies will be instrumental in guiding future lead optimization and preclinical development efforts.

References

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents. (n.d.).
  • In vitro antimicrobial screening: Significance and symbolism. (2025, March 6). Wisdomlib. Retrieved from [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PubMed Central. (n.d.). Retrieved from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021, July 2). Retrieved from [Link]

  • CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents. (n.d.).
  • Current status of pyrazole and its biological activities - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.). Retrieved from [Link]

  • 4-Bromo-5-isopropyl-1H-pyrazole | C6H9BrN2 | CID 21724012 - PubChem. (n.d.). Retrieved from [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - NIH. (n.d.). Retrieved from [Link]

  • Design, synthesis, in silico studies, molecular docking, ADMET and anticancer activity of novel N-substituted-4-pyrazole derivatives - PubMed. (2025, November 14). Retrieved from [Link]

  • In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC - NIH. (2022, January 5). Retrieved from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (n.d.). Retrieved from [Link]

  • (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. (2024, May 30). Retrieved from [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.). Retrieved from [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents - Arabian Journal of Chemistry. (n.d.). Retrieved from [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (n.d.). Retrieved from [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI. (n.d.). Retrieved from [Link]

  • (PDF) ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents Production and hosting by Elsevier - ResearchGate. (n.d.). Retrieved from [Link]

  • In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity - ScholarWorks@UTEP. (2022, December 1). Retrieved from [Link]

  • Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - NIH. (2022, August 24). Retrieved from [Link]

  • Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester - PrepChem.com. (n.d.). Retrieved from [Link]

  • In Vitro Antimicrobials - Pharmacology Discovery Services. (n.d.). Retrieved from [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017, December 20). Retrieved from [Link]

  • Synthesis, SAR study and biological evaluation of novel pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as anti-proliferative agents - PubMed. (2009, March 1). Retrieved from [Link]

  • 5-bromo-1H-pyrazole-3-carboxylic acid | C4H3BrN2O2 | CID 21218106 - PubChem. (n.d.). Retrieved from [Link]

  • A comprehensive review on in-vitro methods for anti- microbial activity. (n.d.). Retrieved from [Link]

  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024, June 12). Retrieved from [Link]

  • Design, synthesis, molecular docking, admet studies and biological evaluation of pyrazoline incorporated 1, 2, 3-triazole benzen - SciSpace. (n.d.). Retrieved from [Link]

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed. (n.d.). Retrieved from [Link]

  • In-vitro ANTICANCER ACTIVITY, ANTIMICROBIAL AND In-silico STUDIES OF NAPHTHYL PYRAZOLE ANALOGUES. (n.d.). Retrieved from [Link]

  • COMPUTATIONAL MOLECULAR DOCKING AND IN SILICO ADMET PREDICTION STUDIES OF PYRAZOLE DERIVATIVES AS COVID-19 MAIN PROTEASE (MPRO) - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl) - NIH. (n.d.). Retrieved from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Retrieved from [Link]

  • 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | C5H5BrN2O2 - PubChem. (n.d.). Retrieved from [Link]

Sources

Methodological & Application

The 5-Bromo-1-propyl-1H-pyrazole Scaffold: A Versatile Platform for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of Pyrazoles in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its remarkable versatility and ability to modulate a wide array of biological targets have earned it the status of a "privileged scaffold."[2] Pyrazole-containing compounds are integral to numerous FDA-approved drugs, demonstrating therapeutic efficacy across a spectrum of diseases, including cancer, inflammation, and neurological disorders.[3][4] The introduction of a bromine atom onto the pyrazole ring further enhances its utility, providing a key handle for synthetic elaboration and often improving pharmacological properties such as potency and selectivity.[5] This guide focuses on the untapped potential of 5-Bromo-1-propyl-1H-pyrazole, a specific derivative poised for exploration in contemporary drug discovery programs. While direct literature on this exact molecule is emerging, this document synthesizes data from structurally related bromo- and N-alkyl-pyrazoles to provide a comprehensive framework for its application.

Strategic Importance of the this compound Moiety

The this compound scaffold offers a unique combination of structural features that are highly advantageous for drug design:

  • The Pyrazole Core: Provides a stable, aromatic platform with well-defined hydrogen bond donor and acceptor capabilities, crucial for molecular recognition at target binding sites.

  • The 5-Bromo Substituent: Serves as a versatile synthetic handle for introducing further chemical diversity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of structure-activity relationships (SAR). The bromine atom can also engage in halogen bonding, a specific non-covalent interaction that can enhance binding affinity and selectivity.

  • The N1-Propyl Group: This alkyl substituent enhances lipophilicity, which can improve cell permeability and metabolic stability. The propyl group can also probe hydrophobic pockets within a target protein, potentially leading to increased potency.

Potential Therapeutic Applications

Based on extensive research into analogous pyrazole structures, this compound is a promising starting point for developing novel therapeutics in several key areas:

Oncology: Targeting Kinase Signaling Cascades

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[6] Pyrazole derivatives have a proven track record as potent kinase inhibitors.[7][8]

  • Mechanism of Action: The pyrazole scaffold can mimic the hinge-binding motif of ATP, enabling competitive inhibition of the kinase active site. The 5-bromo and 1-propyl substituents can be tailored to occupy adjacent hydrophobic regions, enhancing affinity and selectivity for specific kinases such as Aurora kinases, CDKs, and JNKs.[6][9][10]

Workflow for Developing Pyrazole-Based Kinase Inhibitors

G cluster_0 Lead Generation cluster_1 In Vitro Evaluation cluster_2 Lead Optimization cluster_3 In Vivo Validation Scaffold_Selection Select this compound Virtual_Screening Docking against Kinase Panel Scaffold_Selection->Virtual_Screening Library_Synthesis Synthesize Focused Library Virtual_Screening->Library_Synthesis Biochemical_Assay Kinase Inhibition Assay (IC50) Library_Synthesis->Biochemical_Assay Cell-based_Assay Antiproliferative Assay (GI50) Biochemical_Assay->Cell-based_Assay SAR_Studies Structure-Activity Relationship Cell-based_Assay->SAR_Studies ADME_Profiling In Vitro ADME/Tox SAR_Studies->ADME_Profiling PK_Studies Pharmacokinetic Studies ADME_Profiling->PK_Studies Efficacy_Models Xenograft Models PK_Studies->Efficacy_Models

Caption: Workflow for kinase inhibitor drug discovery.

Compound Class Target Kinase Reported Activity (IC₅₀) Reference
Pyrazolyl BenzimidazolesAurora A/B35 nM / 75 nM[6]
1,3-Diphenyl PyrazolesTubulin Polymerization2.13 µM (MCF-7)[11]
3-Alkyl-5-aryl-1-pyrimidyl-1H-pyrazolesJNK3227 nM[10]
Neurodegenerative Disorders: Modulating CNS Targets

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss.[12] Pyrazoline derivatives, a related class of compounds, have shown promise in targeting enzymes implicated in these conditions, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE).[13][14]

  • Rationale for Exploration: The structural features of this compound make it an attractive scaffold for CNS drug discovery. The N1-propyl group can enhance blood-brain barrier penetration, while the pyrazole core can be functionalized to target specific neuronal enzymes or receptors.[15] For instance, derivatives could be designed as selective JNK3 inhibitors, a kinase implicated in neuronal apoptosis.[10]

Signaling Pathway Implicated in Neurodegeneration

G Stress_Stimuli Oxidative Stress, Cytokines JNK_Activation JNK Pathway Activation Stress_Stimuli->JNK_Activation Apoptosis Neuronal Apoptosis JNK_Activation->Apoptosis Pyrazole_Inhibitor This compound Derivative (JNK3 Inhibitor) Pyrazole_Inhibitor->JNK_Activation Inhibition

Sources

Application Notes and Protocols for Suzuki Coupling with 5-Bromo-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Pyrazole Scaffolds and the Power of Suzuki-Miyaura Coupling

The pyrazole moiety is a cornerstone in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Its unique electronic properties and ability to act as a versatile scaffold for molecular elaboration make it a privileged structure in the design of novel therapeutics. The targeted functionalization of the pyrazole ring is therefore a critical task in drug discovery programs. Among the various methods for carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands out for its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid and ester building blocks.[1]

This application note provides a detailed guide for the successful Suzuki-Miyaura coupling of 5-Bromo-1-propyl-1H-pyrazole, a key intermediate for the synthesis of a diverse range of substituted pyrazoles. We will delve into the mechanistic underpinnings of the reaction, offer a robust and adaptable experimental protocol, and provide a comprehensive troubleshooting guide to empower researchers in overcoming common challenges. The insights and procedures detailed herein are designed to be directly applicable in a research and development setting, facilitating the efficient synthesis of novel pyrazole-containing compounds.

Understanding the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] A fundamental understanding of this catalytic cycle is paramount for rational optimization and troubleshooting.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. This step forms a palladium(II) intermediate. The reactivity of the halide follows the general trend I > Br > Cl.[3] For bromo-pyrazoles, this step is generally facile.

  • Transmetalation: In this crucial step, the organic moiety from the organoboron reagent (boronic acid or ester) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4][5][6] The choice of base is critical and can significantly impact the reaction rate and yield.[6]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[2]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pd_intermediate1 R-Pd(II)Ln-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation (R'-B(OR)2 + Base) pd_intermediate1->transmetalation pd_intermediate2 R-Pd(II)Ln-R' transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product

A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki Coupling of this compound

This protocol provides a general and robust starting point for the Suzuki coupling of this compound with a variety of aryl and heteroaryl boronic acids. Optimization of the reaction parameters is recommended for each specific substrate combination to achieve the highest possible yield.

Materials and Reagents
  • Substrate: this compound (Commercially available)[3][7][8]

  • Boronic Acid/Ester: Aryl or heteroaryl boronic acid or pinacol ester (1.1 - 1.5 equivalents)

  • Palladium Catalyst: A range of catalysts can be effective. Good starting points include:

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

    • PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

    • Buchwald precatalysts (e.g., XPhos Pd G3) for challenging couplings

  • Base:

    • Inorganic bases: K₂CO₃, Cs₂CO₃, K₃PO₄

    • Organic bases: Triethylamine (less common for this application)

  • Solvent:

    • Aprotic polar solvents: 1,4-Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF)

    • Often used as a mixture with water.

Equipment
  • Schlenk flask or microwave vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired boronic acid or ester (1.2 mmol, 1.2 equiv.), the palladium catalyst (0.02-0.05 mmol, 2-5 mol%), and the base (2.0-3.0 mmol, 2.0-3.0 equiv.).

  • Solvent Addition: Add the degassed solvent system. A common and effective mixture is 1,4-dioxane and water (e.g., in a 4:1 or 5:1 ratio). The total solvent volume should be sufficient to ensure good stirring (typically 5-10 mL per mmol of the limiting reagent).

  • Reaction Execution:

    • Conventional Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

    • Microwave Irradiation: For accelerated reactions, a sealed microwave vial can be used. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a shorter duration (e.g., 15-60 minutes).

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Experimental_Workflow cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Solvent Addition cluster_2 Reaction cluster_3 Work-up cluster_4 Purification reagents Add this compound, Boronic Acid, Catalyst, and Base solvent Add Degassed Solvent System reagents->solvent heating Heat (Conventional or Microwave) solvent->heating monitoring Monitor by TLC/LC-MS heating->monitoring workup Cool, Dilute, Wash, Dry, Concentrate monitoring->workup purification Column Chromatography workup->purification product Pure Coupled Product purification->product

A general workflow for the Suzuki coupling of this compound.

Optimization Strategies and Key Considerations

The success of a Suzuki coupling reaction often hinges on the careful selection and optimization of several key parameters.

Catalyst and Ligand Selection

The choice of palladium catalyst and associated ligands is crucial, especially when dealing with heteroaryl halides.

  • For routine couplings: Pd(PPh₃)₄ is a reliable choice for many applications.

  • For more challenging substrates: Catalysts with bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), can significantly improve reaction rates and yields, particularly with sterically hindered substrates or less reactive coupling partners.[5] Pre-formed palladium precatalysts are often preferred for their stability and ease of use.[2][9]

Catalyst SystemTypical SubstratesAdvantages
Pd(PPh₃)₄Electron-rich and unhindered aryl bromidesReadily available, cost-effective
PdCl₂(dppf)A broad range of aryl and heteroaryl bromidesGood for many standard couplings
Buchwald Precatalysts (e.g., XPhos Pd G3)Sterically hindered and electron-rich/deficient (hetero)aryl halidesHigh activity, broad scope, low catalyst loadings
The Critical Role of the Base

The base plays a multifaceted role in the Suzuki coupling, primarily by activating the boronic acid for transmetalation.[4][6]

  • Carbonates (K₂CO₃, Cs₂CO₃): These are commonly used and effective for a wide range of substrates. Cesium carbonate is often more effective for challenging couplings due to its higher solubility and basicity.

  • Phosphates (K₃PO₄): Potassium phosphate is another excellent choice, particularly for couplings involving sensitive functional groups.

The optimal base is often substrate-dependent and may require screening.

Solvent Systems

The solvent system must be capable of dissolving the reagents and facilitating the catalytic cycle.

  • 1,4-Dioxane/Water or THF/Water: These are the most common solvent systems for Suzuki couplings. The addition of water is often crucial for the dissolution of the inorganic base and for promoting the transmetalation step.

  • DMF: Can be a good choice for less soluble substrates, but care must be taken as it can decompose at high temperatures.

Thoroughly degassing the solvent to remove oxygen is critical to prevent the deactivation of the Pd(0) catalyst.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystUse a fresh batch of catalyst; consider a more active precatalyst (e.g., Buchwald type).
Insufficiently degassed solventDegas the solvent thoroughly by sparging with an inert gas or by freeze-pump-thaw cycles.
Inappropriate base or solventScreen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems.
Protodeboronation of Boronic Acid High temperature or prolonged reaction timeLower the reaction temperature and monitor the reaction closely to avoid extended heating.
Presence of excess water or acidic impuritiesUse anhydrous solvents and ensure the purity of all reagents.
Homocoupling of Boronic Acid Presence of oxygenEnsure rigorous exclusion of air from the reaction.
Incomplete oxidative additionUse a more active catalyst or a more reactive halide (if possible).
Difficulty in Product Purification Co-elution with byproductsOptimize the reaction to minimize byproduct formation; try different chromatographic conditions.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of functionalized pyrazoles from this compound. By understanding the underlying mechanism and systematically optimizing the reaction conditions—particularly the choice of catalyst, base, and solvent—researchers can efficiently access a wide array of novel pyrazole-containing molecules for applications in drug discovery and materials science. The protocols and insights provided in this application note serve as a comprehensive guide to facilitate the successful implementation of this important transformation.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 127(13), 4685–4696. Retrieved from [Link]

  • Ciofini, I., et al. (2003). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 125(51), 16166–16175. Retrieved from [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • 1PlusChem LLC. (n.d.). 1427021-01-9 | this compound. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-1-methyl-1H-pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening of different bases for Suzuki coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

  • MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(15), 2736. Retrieved from [Link]

Sources

Application Notes and Protocols for the Functionalization of 5-Bromo-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2][3] The strategic functionalization of this heterocyclic system is paramount for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates.[4][5] 5-Bromo-1-propyl-1H-pyrazole is a versatile building block, poised for diversification at the C5-position through a variety of modern cross-coupling reactions. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the key methods for the functionalization of this substrate. Detailed protocols, mechanistic insights, and comparative data are presented for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and lithium-halogen exchange, enabling the rational design and synthesis of diverse pyrazole libraries.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in drug discovery. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow for potent and selective interactions with a wide range of biological targets.[6] Consequently, pyrazole-containing molecules have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[7][8] The N-propyl group on the this compound scaffold serves to block one of the nitrogen atoms from participating in undesired side reactions and can influence the pharmacokinetic properties of the resulting derivatives. The bromine atom at the 5-position is the key handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: A Unified Approach

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly well-suited for the functionalization of heteroaromatic halides like this compound. The general catalytic cycle for these reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira) shares common mechanistic steps, as illustrated below.

Palladium_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L_n->OxAdd Ar-Br Transmetal Transmetalation OxAdd->Transmetal [Nu-M] RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd(0)L_n Ar-Nu Product Functionalized Pyrazole RedElim->Product ArBr This compound ArBr->OxAdd NuM Coupling Partner (Boronic Acid, Amine, Alkyne) NuM->Transmetal caption Generalized Palladium Catalytic Cycle

Caption: Generalized Palladium Catalytic Cycle.

The cycle is initiated by the oxidative addition of the C-Br bond of the pyrazole to a Pd(0) complex. The choice of ligand (L) is critical as it influences the catalyst's stability and reactivity. This is followed by transmetalation with the coupling partner (an organoboron compound, an amine, or a copper acetylide) and concludes with reductive elimination to yield the desired product and regenerate the active Pd(0) catalyst.[9]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[9][10] This reaction is highly valued for its mild conditions and broad functional group tolerance.

Mechanistic Causality

The success of the Suzuki-Miyaura coupling hinges on the careful selection of the catalyst, ligand, base, and solvent. For electron-rich heterocycles like N-alkyl-pyrazoles, electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) are often employed to facilitate the oxidative addition step and promote the reductive elimination. The base (e.g., K₂CO₃, K₃PO₄) is crucial for activating the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step.[10]

Comparative Performance Data

The following table presents typical yields for the Suzuki-Miyaura coupling of related N-alkyl-bromo-heterocycles, providing a benchmark for expected outcomes with this compound.

ElectrophileCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane80295[4][6]
5-Bromo-1-ethyl-1H-indazole2-Thiopheneboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane80292[4][6]
4-Bromo-1H-pyrazolePhenylboronic acidXPhos Pd G2K₃PO₄Dioxane/H₂O1002491[1]
Detailed Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the coupling of this compound with various aryl- and heteroarylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the boronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow start Start reagents Combine Reactants: - this compound - Boronic Acid - Pd(dppf)Cl₂ - K₂CO₃ start->reagents inert Inert Atmosphere (Evacuate/Backfill Ar) reagents->inert solvent Add Degassed Dioxane/Water inert->solvent heat Heat (80-100 °C) & Stir solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup (EtOAc/H₂O) monitor->workup Reaction Complete purify Column Chromatography workup->purify product 5-Aryl-1-propyl-1H-pyrazole purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[2][3] This reaction is of immense importance in medicinal chemistry, as the aniline and related motifs are present in a vast number of pharmaceuticals.

Mechanistic Causality

The key to a successful Buchwald-Hartwig amination lies in the selection of the ligand and base.[2] For challenging substrates like five-membered heterocycles, bulky, electron-rich biarylphosphine ligands (e.g., tBuBrettPhos) are often necessary to promote the C-N reductive elimination step, which is frequently rate-limiting.[11] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine, facilitating its coordination to the palladium center.[3]

Comparative Performance Data

The following table provides representative yields for the Buchwald-Hartwig amination of bromopyrazoles, offering a guide for the functionalization of this compound.

ElectrophileAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromo-1H-pyrazoleMorpholinetBuBrettPhos Pd G3LHMDSToluene801285[11]
4-Bromo-1H-pyrazoleAnilinetBuBrettPhos Pd G3LHMDSToluene801278[11]
3-Bromo-1H-pyrazoleN-MethylanilinetBuBrettPhos Pd G3LHMDSToluene801672[11]
Detailed Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N coupling of this compound with a variety of primary and secondary amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • tBuBrettPhos Pd G3 precatalyst (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox, add this compound, the tBuBrettPhos Pd G3 precatalyst, and NaOtBu to a dry vial equipped with a stir bar.

  • Remove the vial from the glovebox, and add anhydrous toluene followed by the amine via syringe under a positive pressure of inert gas.

  • Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to synthesize arylalkynes by reacting an aryl halide with a terminal alkyne.[12][13] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[14]

Mechanistic Causality

The Sonogashira reaction proceeds through two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions. The crucial role of the copper(I) co-catalyst is to react with the terminal alkyne in the presence of a base (usually an amine like triethylamine or diisopropylamine) to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center.[12] Copper-free Sonogashira protocols have also been developed to avoid issues related to copper toxicity in pharmaceutical synthesis.[15]

Detailed Protocol: Sonogashira Coupling

This protocol describes a standard procedure for the alkynylation of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-3 mol%)

  • Copper(I) iodide (CuI) (4-6 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0-3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the anhydrous solvent (THF or DMF), followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat gently (40-60 °C) if necessary.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 3-16 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the 5-alkynyl-1-propyl-1H-pyrazole.

Functionalization via Lithium-Halogen Exchange

For the introduction of functional groups that are not amenable to palladium catalysis, lithium-halogen exchange offers a powerful alternative. This method generates a highly nucleophilic organolithium species that can react with a wide range of electrophiles.[16]

Mechanistic Causality & Safety

Lithium-halogen exchange involves the reaction of an organohalide with an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi).[16] The exchange is rapid at low temperatures (-78 °C to -100 °C) and is driven by the formation of a more stable organolithium species. For aryl and heteroaryl bromides, the equilibrium lies far to the side of the lithiated heterocycle.[17]

Critical Safety Note: Organolithium reagents are pyrophoric and react violently with water. All manipulations must be carried out under a strictly inert atmosphere (Argon or Nitrogen) using anhydrous solvents and proper syringe techniques.

Detailed Protocol: Lithium-Halogen Exchange and Electrophilic Quench

This protocol provides a general procedure for generating 1-propyl-1H-pyrazol-5-yllithium and trapping it with an electrophile.

Materials:

  • This compound (1.0 equiv)

  • n-Butyllithium (n-BuLi) (1.1 equiv, solution in hexanes)

  • Electrophile (e.g., DMF, CO₂, aldehydes, ketones) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Set up a flame-dried, three-neck flask equipped with a stir bar, a thermometer, a rubber septum, and an inert gas inlet.

  • Add a solution of this compound in anhydrous THF to the flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the n-BuLi solution dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.

  • Add a solution of the desired electrophile in anhydrous THF dropwise, again maintaining the temperature at -78 °C.

  • After the addition is complete, stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 1-3 hours.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Lithiation_Workflow start Start setup Flame-Dried Glassware Under Inert Atmosphere start->setup cool Dissolve Bromopyrazole in Anhydrous THF, Cool to -78 °C setup->cool add_buli Slowly Add n-BuLi (Maintain T < -70 °C) cool->add_buli exchange Stir at -78 °C for 30-60 min (Li-Br Exchange) add_buli->exchange add_E Add Electrophile (E+) at -78 °C exchange->add_E warm Warm to Room Temperature add_E->warm quench Quench with sat. aq. NH₄Cl warm->quench workup Aqueous Workup & Extraction quench->workup purify Purification workup->purify product 5-Substituted-1-propyl-1H-pyrazole purify->product

Caption: Workflow for functionalization via lithium-halogen exchange.

Conclusion

This compound serves as a highly valuable and adaptable starting material for the synthesis of diverse libraries of pyrazole-containing compounds. The palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, along with functionalization via lithium-halogen exchange, provide a powerful toolkit for medicinal chemists. The protocols and insights provided in this guide are intended to facilitate the successful application of these methodologies, accelerating the discovery and development of new therapeutic agents. Careful optimization of the described conditions for each specific substrate combination will be key to achieving maximal yields and purity.

References

  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: National Institutes of Health URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc Source: KTU ePubl URL: [Link]

  • Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles Source: MDPI URL: [Link]

  • Title: Sonogashira coupling Source: Wikipedia URL: [Link]

  • Title: Metal–halogen exchange Source: Wikipedia URL: [Link]

  • Title: Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl Source: National Institutes of Health URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki reaction Source: Wikipedia URL: [Link]

  • Title: Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities Source: National Institutes of Health URL: [Link]

  • Title: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides Source: National Institutes of Health URL: [Link]

  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: National Institutes of Health URL: [Link]

  • Title: Sonogashira cross-coupling reaction Source: YouTube URL: [Link]

  • Title: Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams Source: Journal of Student Scholarship - TCNJ URL: [Link]

Sources

Application Notes & Protocols: 5-Bromo-1-propyl-1H-pyrazole as a Versatile Building Block for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active agents.[1] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, serves as a versatile scaffold for the development of drugs targeting a wide array of diseases. Its structural features allow for diverse substitutions, enabling fine-tuning of physicochemical properties and biological activity.[2] Pyrazole derivatives have demonstrated a remarkable spectrum of therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[2][3] The strategic functionalization of the pyrazole ring is therefore a critical aspect of contemporary drug design and development.

5-Bromo-1-propyl-1H-pyrazole is a key building block that offers a strategic entry point for the synthesis of novel pyrazole-based compounds. The presence of the bromine atom at the 5-position provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The N-propyl group modulates the lipophilicity and metabolic stability of the resulting molecules. These application notes provide a comprehensive guide to the synthesis, characterization, and application of this compound in the generation of libraries of potential bioactive molecules.

Synthesis and Characterization of this compound

The synthesis of this compound can be approached through several established routes for N-alkylated and halogenated pyrazoles. A common strategy involves the initial formation of the pyrazole ring, followed by N-alkylation and subsequent bromination.

Protocol 1: Synthesis of 1-Propyl-1H-pyrazole

A general and efficient method for the synthesis of N-alkylpyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4]

Materials:

  • 1,3-Diketone (e.g., malondialdehyde or its synthetic equivalent)

  • Propylhydrazine

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 1,3-dicarbonyl compound in ethanol.

  • Add propylhydrazine to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-propyl-1H-pyrazole.

Protocol 2: Bromination of 1-Propyl-1H-pyrazole

The bromination of the N-propyl pyrazole at the 5-position can be achieved using a suitable brominating agent.

Materials:

  • 1-Propyl-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • AIBN (Azobisisobutyronitrile) - optional, as a radical initiator

Procedure:

  • Dissolve 1-propyl-1H-pyrazole in acetonitrile in a round-bottom flask.

  • Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature. For less reactive substrates, a catalytic amount of AIBN can be added and the reaction can be heated.

  • Stir the reaction mixture at room temperature or elevated temperature, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₆H₉BrN₂
Molecular Weight189.05 g/mol
AppearanceColorless to pale yellow oil or solid
Boiling Point(Predicted) ~200-220 °C
SolubilitySoluble in most organic solvents

Application in the Synthesis of Bioactive Molecules

The bromine atom at the C5 position of this compound is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly powerful tools in this context.[5][6]

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyrazole ring and a variety of aryl or heteroaryl boronic acids or esters.[7][8] This reaction is instrumental in creating biaryl structures, which are common motifs in bioactive molecules.

Reaction Principle: The catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of the bromopyrazole to a Pd(0) complex, followed by transmetalation with a boronic acid derivative (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[8]

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow Start Combine: This compound Boronic Acid Pd Catalyst & Ligand Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) Reaction Heat Reaction Mixture (e.g., 80-100 °C) Start->Reaction Inert Atmosphere (N2/Ar) Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-Aryl/Heteroaryl- 1-propyl-1H-pyrazole Purification->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a reaction vial, add this compound, the boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent mixture (dioxane/water).

  • Seal the vial and heat the reaction mixture to 80-100 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the palladium catalyst.[9]

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[9]

  • Purify the crude product by column chromatography on silica gel.[9]

Table 2: Representative Suzuki-Miyaura Coupling Reactions

Boronic Acid PartnerProduct StructureTypical Yield
Phenylboronic acid5-Phenyl-1-propyl-1H-pyrazole>85%
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-1-propyl-1H-pyrazole>80%
Pyridine-3-boronic acid5-(Pyridin-3-yl)-1-propyl-1H-pyrazole>75%
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling aryl halides with amines.[6] This reaction is crucial for synthesizing aminopyrazole derivatives, which are found in many biologically active compounds.[10]

Reaction Principle: Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[11] The choice of ligand is critical for the success of this transformation.

Diagram 2: Buchwald-Hartwig Amination Pathway

Buchwald_Hartwig Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII R-Pd(II)-Br(L_n) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord + R'NH2 PdAmine [R-Pd(II)(NHR')-Br(L_n)] AmineCoord->PdAmine Deprot Deprotonation (Base) PdAmine->Deprot PdAmido R-Pd(II)-NR'(L_n) Deprot->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Catalyst Regeneration Product R-NHR' RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 4: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone)) (1-2 mol%)

  • Xantphos or a similar bulky phosphine ligand (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 equivalents)

  • Toluene or 1,4-Dioxane (anhydrous)

Procedure:

  • In an oven-dried Schlenk tube, add the palladium precursor, ligand, and base.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the tube and heat the reaction mixture to 90-110 °C with stirring for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and dilute with an organic solvent.

  • Filter through celite, washing with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to afford the desired 5-amino-1-propyl-1H-pyrazole derivative.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of novel, potentially bioactive molecules. The protocols outlined in these application notes for its synthesis and subsequent functionalization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide a robust platform for generating diverse chemical libraries. The resulting substituted pyrazoles can be further elaborated to explore their therapeutic potential in various disease areas, underscoring the importance of this scaffold in modern drug discovery.[12]

References

  • Faria, J. V., et al. (2017). Pyrazole and its derivatives: a review on their synthesis and pharmacological activities. Bioorganic & Medicinal Chemistry, 25(22), 5859-5881. [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • ResearchGate. (n.d.). Efficient di-bromination of 5-pyrazolones and 5-hydroxypyrazoles by N-bromobenzamide. [Link]

  • Surry, D. S., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 532-535. [Link]

  • El-Faham, A., et al. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Molecules, 25(18), 4235. [Link]

  • Al-Issa, S. A., et al. (2022). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 27(3), 894. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16484-16489. [Link]

  • Mali, R. K., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(19), 5906. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • National Center for Biotechnology Information. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • MDPI. (2022). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. [Link]

  • PrepChem. (n.d.). Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

  • Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(3). [Link]

  • MDPI. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (n.d.). Novel 5-functionalized-pyrazoles: Synthesis, characterization and pharmacological screening. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Journal of Pharmaceutical Research International. (2023). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (n.d.). (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. [Link]

Sources

Application Notes and Protocols for the N-Alkylation of 5-Bromopyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The strategic N-alkylation of the pyrazole ring is a pivotal synthetic maneuver employed to modulate the physicochemical and pharmacological profiles of these molecules.[1] This modification can significantly influence a compound's potency, selectivity, metabolic stability, and pharmacokinetic properties. 5-bromopyrazole, in particular, serves as a versatile building block, with the bromine atom offering a handle for further functionalization through cross-coupling reactions, thereby enabling the synthesis of diverse and complex molecular architectures. This guide provides a detailed exploration of the experimental protocols for the N-alkylation of 5-bromopyrazole, delving into the underlying mechanistic principles and strategies to control regioselectivity.

Understanding the Reaction Mechanism and Regioselectivity

The N-alkylation of pyrazole typically proceeds through a nucleophilic substitution pathway. The reaction is initiated by the deprotonation of the pyrazole nitrogen atom by a suitable base, generating a nucleophilic pyrazolide anion. This anion then attacks the electrophilic alkylating agent, resulting in the formation of the N-alkylated pyrazole.[2]

For an unsymmetrical pyrazole such as 5-bromopyrazole, the presence of two distinct nitrogen atoms (N1 and N2) introduces the challenge of regioselectivity, as the alkylation can occur at either nitrogen, leading to a mixture of regioisomers.[3][4] The control of this regioselectivity is a critical aspect of the synthesis.[3]

Several factors are known to influence the regioselectivity of pyrazole alkylation:

  • Steric Hindrance: The substituent on the pyrazole ring can sterically hinder the approach of the alkylating agent to the adjacent nitrogen atom. In the case of 5-bromopyrazole, the bromine atom at the C5 position can influence the substitution pattern. Generally, the major product arises from alkylation at the sterically less hindered nitrogen atom.[5]

  • Nature of the Base and Cation: The choice of base and its corresponding cation can play a significant role in directing the regioselectivity.[3] The cation can coordinate with the pyrazolide anion, influencing the nucleophilicity of the two nitrogen atoms.[6]

  • Alkylating Agent: The structure of the alkylating agent can also impact the regioselectivity. Bulky alkylating agents are more likely to react at the less sterically hindered nitrogen.

  • Reaction Conditions: Solvent and temperature can also affect the ratio of the resulting regioisomers.

Visualizing the Reaction Pathway

The general mechanism for the N-alkylation of 5-bromopyrazole and the potential for the formation of two regioisomers are illustrated below.

G cluster_0 Deprotonation cluster_1 Nucleophilic Attack 5-Bromopyrazole 5-Bromopyrazole Pyrazolide_Anion 5-Bromopyrazolide Anion 5-Bromopyrazole->Pyrazolide_Anion + Base - H-Base+ Base Base Product_1 1-Alkyl-5-bromopyrazole Pyrazolide_Anion->Product_1 + R-X (Attack at N1) Product_2 1-Alkyl-3-bromopyrazole Pyrazolide_Anion->Product_2 + R-X (Attack at N2) Alkyl_Halide R-X

Caption: General mechanism of N-alkylation of 5-bromopyrazole.

Experimental Protocols

This section outlines two common protocols for the N-alkylation of 5-bromopyrazole using different base-solvent systems.

Protocol 1: N-Alkylation using Sodium Hydride in DMF

This protocol is a widely adopted and efficient method for the N-alkylation of pyrazoles, particularly when a strong base is required for deprotonation.[1]

Materials:

  • 5-Bromopyrazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C using an ice-water bath. Add a solution of 5-bromopyrazole (1.0 equivalent) in anhydrous DMF dropwise to the suspension.

  • Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.[1]

  • Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.[1]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.[1]

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1] Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated regioisomers.

Protocol 2: N-Alkylation using Potassium Carbonate in Acetonitrile

This method employs a milder base and is often preferred for its operational simplicity and for substrates that may be sensitive to stronger bases.

Materials:

  • 5-Bromopyrazole

  • Potassium carbonate (K₂CO₃), finely powdered and dried

  • Anhydrous Acetonitrile (MeCN)

  • Alkyl halide (e.g., ethyl iodoacetate)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add 5-bromopyrazole (1.0 equivalent), potassium carbonate (2.0 equivalents), and anhydrous acetonitrile.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 equivalents) to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC.[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to separate the regioisomers.

Data Presentation: A Comparative Overview

The choice of reaction conditions can significantly impact the yield and regioselectivity of the N-alkylation. Below is a table summarizing typical outcomes under different conditions.

Protocol Base Solvent Alkylating Agent Temperature Typical Yield Regioisomeric Ratio (N1:N2) Reference
1NaHDMFIodomethane0 °C to RTGood to ExcellentVaries, often favors the less hindered isomer[1]
2K₂CO₃MeCNEthyl IodoacetateRefluxModerate to GoodVaries, can be influenced by substituents[3]

Note: The regioselective outcome is highly dependent on the specific substituents on the pyrazole ring and the nature of the alkylating agent. The ratios provided are indicative and may require optimization for specific substrates.

Workflow Visualization

The general experimental workflow for the N-alkylation of 5-bromopyrazole is depicted in the following diagram.

G start Start reagents Combine 5-Bromopyrazole, Base, and Solvent start->reagents deprotonation Deprotonation (Stir at appropriate temp) reagents->deprotonation alkylation Add Alkylating Agent deprotonation->alkylation reaction Reaction Monitoring (TLC) alkylation->reaction workup Aqueous Work-up and Extraction reaction->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: Experimental workflow for N-alkylation.

Advanced and Alternative Methodologies

Beyond the classical approaches, several other methods for the N-alkylation of pyrazoles have been developed, offering potential advantages in terms of selectivity and reaction conditions.

  • Phase-Transfer Catalysis (PTC): This technique can be particularly useful for reactions involving a solid base and a liquid organic phase. PTC can enhance reaction rates and may be performed under milder conditions, sometimes even without a solvent.[7][8]

  • Acid-Catalyzed Alkylation: An alternative to base-mediated reactions involves the use of trichloroacetimidates as electrophiles in the presence of a Brønsted acid catalyst.[2][5] This method avoids the use of strong bases.

  • Enzymatic Alkylation: For achieving high regioselectivity, engineered enzymes have been employed in a two-enzyme cascade system to catalyze the N-alkylation of pyrazoles with exceptional control.[9][10]

Troubleshooting

Problem Possible Cause Solution
Low or No Reaction Inactive base (e.g., NaH exposed to air/moisture)Use fresh, properly handled base.
Low reactivity of the alkylating agentUse a more reactive alkylating agent (e.g., iodide instead of bromide or chloride), or increase the reaction temperature.
Low Yield Incomplete reactionIncrease reaction time or temperature. Monitor by TLC until the starting material is consumed.
Product degradationUse milder reaction conditions (e.g., lower temperature, weaker base).
Poor Regioselectivity Inherent nature of the substrate and reagentsScreen different bases, solvents, and temperatures. Consider alternative methods like enzymatic alkylation for higher selectivity.
Difficult Purification Close polarity of regioisomersOptimize the eluent system for column chromatography. Consider preparative HPLC if necessary.

Safety Precautions

  • Sodium Hydride (NaH): A highly flammable solid that reacts violently with water, releasing flammable hydrogen gas. Handle in a fume hood under an inert atmosphere. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Quench any residual NaH carefully with a suitable solvent (e.g., isopropanol) before aqueous work-up.

  • Alkylating Agents: Many alkylating agents are toxic, carcinogenic, and/or lachrymatory. Handle with care in a well-ventilated fume hood and wear appropriate PPE.

  • Solvents: Anhydrous solvents like DMF and acetonitrile are flammable and have associated health risks. Avoid inhalation and skin contact.

Conclusion

The N-alkylation of 5-bromopyrazole is a fundamental transformation for the synthesis of a vast array of functionalized molecules with potential applications in drug discovery and materials science. While the reaction is generally robust, careful consideration of the reaction conditions is paramount to achieve high yields and control regioselectivity. The protocols and insights provided in this guide serve as a comprehensive resource for researchers to successfully navigate the synthesis of N-alkylated 5-bromopyrazoles.

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Phase-Transfer Catalysis for the Alkylation of Pyrazolones. (2024, August 27). ChemistryViews. Retrieved January 19, 2026, from [Link]

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (2025, August 6). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022, July 25). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022, May 24). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). NIH. Retrieved January 19, 2026, from [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. (2005, December 26). Portal de recerca UAB. Retrieved January 19, 2026, from [Link]

  • Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones in the Absence or Presence of Carbon Disulfide. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Phase‐Transfer Catalyzed Alkylation and Cycloalkylation of 3‐Substituted‐1H‐pyrazol‐2‐in‐5‐ones in the Absence or Presence of Carbon Disulfide. (2010, December 21). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals. Retrieved January 19, 2026, from [Link]

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.). Wiley Online Library. Retrieved January 19, 2026, from [Link]

  • Synthesis of 1,4,5‐trisubstituted pyrazole 5 aa from the allyl bromide 6. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes. (2020, December 10). Europe PMC. Retrieved January 19, 2026, from [Link]

  • Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. (2025, August 7). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Discovery, synthesis and characterization of a series of (1-alkyl-3-methyl-1H-pyrazol-5-yl)-2-(5-aryl-2H-tetrazol-2-yl)acetamides as novel GIRK1/2 potassium channel activators. (2019, March 15). PubMed. Retrieved January 19, 2026, from [Link]

  • Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. (2026, January 8). Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]

  • Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1 H-imidazoles as ALK5 inhibitors. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

Sources

use of 5-Bromo-1-propyl-1H-pyrazole in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Strategic Use of 5-Bromo-1-propyl-1H-pyrazole in the Synthesis of Kinase Inhibitors

Authored by: A Senior Application Scientist

Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer treatment, and at the heart of many of these successful therapies lies a "privileged scaffold" – a molecular framework that is repeatedly found in potent and selective drugs. The pyrazole ring is a quintessential example of such a scaffold.[2][3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an ideal anchor for binding to the highly conserved ATP-binding site of kinases.[1][4] Numerous FDA-approved drugs, including Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring its therapeutic significance.[1]

This application note focuses on a particularly valuable building block for kinase inhibitor synthesis: This compound . The strategic placement of a bromine atom at the C5 position provides a versatile chemical handle for diversification through modern cross-coupling reactions.[5] Simultaneously, the N1-propyl group serves to modulate the compound's physicochemical properties, such as solubility and lipophilicity, which are critical for optimizing drug-like characteristics. This guide provides a comprehensive overview of the design rationale, detailed synthetic protocols, and expected outcomes when utilizing this key intermediate in the construction of novel kinase inhibitors.

Part 1: Design Rationale and Mechanistic Insights

The Pyrazole Core: A Hinge-Binding Powerhouse

The efficacy of a pyrazole-based inhibitor is fundamentally rooted in its ability to mimic the adenine moiety of ATP. The pyrazole ring is adept at forming critical hydrogen bonds with the "hinge region" of the kinase, a short sequence of amino acids that connects the N- and C-lobes of the enzyme. This interaction anchors the inhibitor within the active site, providing a stable foundation for achieving high potency.[2]

Strategic Importance of the C5-Bromo Substituent

While the pyrazole core secures the inhibitor to the hinge, the substituents branching off the ring are what determine potency against a specific kinase and selectivity across the kinome. The C5 position of the pyrazole often points towards the solvent-exposed region of the ATP-binding pocket. Modifying this position allows medicinal chemists to:

  • Enhance Potency: Introduce larger aromatic or heteroaromatic groups that can form additional favorable interactions (e.g., pi-stacking, hydrophobic interactions) with residues in the pocket.

  • Achieve Selectivity: Design substituents that exploit unique features of the target kinase's active site, which may not be present in other, off-target kinases.

  • Modulate Physicochemical Properties: Fine-tune properties like solubility, metabolic stability, and cell permeability.

The bromine atom at C5 is an ideal precursor for this diversification. It is a highly effective electrophile in palladium-catalyzed cross-coupling reactions, enabling the reliable and modular installation of a wide array of chemical functionalities.[5][6]

The Role of the N1-Propyl Group

The substituent on the pyrazole nitrogen (N1) resides in a different region of the ATP pocket. While not typically involved in hinge binding, the N1-propyl group is crucial for:

  • Preventing Tautomerization: It ensures a single, defined regioisomer.

  • Improving Solubility: The alkyl chain can disrupt crystal packing and enhance solubility compared to an unsubstituted N-H pyrazole.

  • Fine-Tuning Binding Affinity: It can engage in van der Waals interactions with hydrophobic residues within the active site, contributing to the overall binding energy.

cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Pyrazole-Based Inhibitor hinge Hinge Region (Backbone Amides) gatekeeper Gatekeeper Residue solvent_front Solvent-Front Region hydrophobic_pocket Hydrophobic Pocket pyrazole Pyrazole Core pyrazole->hinge H-Bonding (Anchor) propyl N1-Propyl Group propyl->hydrophobic_pocket van der Waals Interactions r_group C5-Substituent (from Bromo) r_group->solvent_front Potency & Selectivity

Caption: Binding mode of a pyrazole inhibitor in a kinase active site.

Part 2: Core Synthetic Methodologies & Protocols

The true utility of this compound is realized through its application in robust and versatile cross-coupling reactions. The following sections provide detailed, field-proven protocols for the two most critical transformations: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Methodology 1: Suzuki-Miyaura Cross-Coupling for Aryl/Heteroaryl Installation

The Suzuki-Miyaura reaction is the gold standard for creating carbon-carbon bonds between an aryl halide and an organoboron species.[7][8] It is highly reliable, tolerates a vast array of functional groups, and is readily amenable to library synthesis for structure-activity relationship (SAR) studies.

G start Start: - this compound - Arylboronic Acid - Pd Catalyst & Base setup Reaction Setup: 1. Add solids to oven-dried flask. 2. Purge with N2/Ar for 15 min. start->setup solvent Solvent Addition: Add degassed solvent(s) (e.g., Dioxane/H2O). setup->solvent reaction Reaction: Heat to 80-100 °C. Monitor by TLC/LC-MS. solvent->reaction workup Aqueous Workup: 1. Cool to RT. 2. Dilute with EtOAc. 3. Wash with H2O & Brine. reaction->workup purify Purification: 1. Dry organic layer (Na2SO4). 2. Concentrate in vacuo. 3. Purify via Flash Chromatography. workup->purify product Final Product: 5-Aryl-1-propyl-1H-pyrazole purify->product

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol: Synthesis of 5-(4-methoxyphenyl)-1-propyl-1H-pyrazole

  • Materials & Reagents:

    • This compound (1.0 eq)

    • 4-Methoxyphenylboronic acid (1.2 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

    • 1,4-Dioxane, anhydrous

    • Deionized Water

  • Experimental Procedure:

    • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon gas for 15 minutes. This step is critical to prevent oxidation and deactivation of the palladium catalyst.

    • Solvent Addition: Degas the 1,4-dioxane and deionized water by bubbling nitrogen through them for 20 minutes. Add the degassed dioxane and water (typically a 4:1 to 5:1 ratio) to the reaction flask via syringe. The reaction mixture should be a suspension.

    • Reaction Execution: Heat the mixture to 90 °C with vigorous stirring. The reaction progress should be monitored periodically (e.g., every 1-2 hours) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromo-pyrazole is consumed (typically 4-12 hours).

    • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Methodology 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a key linkage in many kinase inhibitors.[9][10] This method allows for the direct coupling of amines with aryl halides, providing access to 5-amino-pyrazole derivatives.

pd0 Pd(0)L complex1 L-Pd(II)(Ar)(Br) pd0->complex1 Oxidative Addition aryl_bromide Ar-Br (Bromo-pyrazole) amine R2NH (Amine) base Base product Ar-NR2 (Product) complex2 L-Pd(II)(Ar)(NR2) complex1->complex2 + R2NH, - HBr (Base-mediated) complex2->pd0 Reductive Elimination

Sources

Application Notes and Protocols for the Development of Novel Antibacterial Agents from 5-Bromo-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide range of biological activities, including potent antibacterial effects against both Gram-positive and Gram-negative pathogens.[1][2][3] The pyrazole nucleus is considered a pharmacologically significant scaffold, and its derivatives have been investigated for their ability to inhibit various bacterial processes, including DNA synthesis and metabolic pathways.[1][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a systematic approach to developing novel antibacterial agents starting from the lead compound, 5-Bromo-1-propyl-1H-pyrazole.

The strategic inclusion of a bromine atom at the 5-position and a propyl group at the 1-position of the pyrazole ring offers a unique starting point for chemical modification. The bromine atom can serve as a versatile handle for various cross-coupling reactions, allowing for the introduction of diverse functional groups to explore the chemical space and establish a robust structure-activity relationship (SAR).[5][6] The propyl group provides a lipophilic anchor that can influence the compound's pharmacokinetic properties.

This guide will detail a structured workflow, from the synthesis and derivatization of the core scaffold to comprehensive in vitro screening, mechanism of action elucidation, and strategies for lead optimization. The protocols provided herein are designed to be self-validating, with explanations of the scientific rationale behind key experimental choices, ensuring both technical accuracy and practical applicability.

Section 1: Synthesis and Derivatization of the this compound Scaffold

The initial phase of the drug discovery program focuses on the synthesis of the starting material, this compound, and the creation of a diverse library of analogues. This library will be the foundation for subsequent antibacterial screening and SAR studies.

Proposed Synthesis of this compound

While numerous methods for pyrazole synthesis exist, a common approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8] The following is a proposed synthetic route for this compound, based on established chemical principles.

Protocol 1: Synthesis of this compound

  • Step 1: Synthesis of 1-propyl-1H-pyrazol-5(4H)-one.

    • To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add propylhydrazine (1.0 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

  • Step 2: Bromination of 1-propyl-1H-pyrazol-5(4H)-one.

    • Dissolve the product from Step 1 in a suitable solvent such as chloroform or acetic acid.

    • Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or bromine (1.0-1.2 eq), to the solution at 0°C.

    • Allow the reaction to stir at room temperature for 12-18 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., dichloromethane), wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography to obtain this compound.[9]

  • Step 3: Characterization.

    • Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Derivatization Strategy for Library Synthesis

The primary goal of derivatization is to explore the impact of different functional groups on antibacterial activity. The bromine atom at the C5 position is an excellent handle for introducing diversity through various palladium-catalyzed cross-coupling reactions.

Derivatization_Strategy Start This compound Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Start->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (Amines) Start->Buchwald Stille Stille Coupling (Organostannanes) Start->Stille Library Diverse Chemical Library Suzuki->Library Sonogashira->Library Buchwald->Library Stille->Library

Caption: Derivatization strategy for the this compound scaffold.

Section 2: In Vitro Antibacterial Screening

The synthesized library of pyrazole derivatives will be screened against a panel of clinically relevant bacterial strains to identify initial "hit" compounds. The primary screening will determine the Minimum Inhibitory Concentration (MIC) of each compound.

Bacterial Strains and Culture Conditions

A representative panel of bacteria should be used, including:

  • Gram-positive: Staphylococcus aureus (including Methicillin-resistant S. aureus, MRSA), Enterococcus faecalis.[10]

  • Gram-negative: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae.[10]

All bacterial strains should be cultured in appropriate broth media (e.g., Mueller-Hinton Broth) and incubated under standard conditions (e.g., 37°C).[11]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard and reliable way to determine the in vitro susceptibility of bacteria to antimicrobial agents.[12][13][14]

  • Preparation of Compound Stock Solutions: Dissolve each synthesized compound in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.[15]

    • Add 100 µL of the compound stock solution to the first well of each row and perform a 2-fold serial dilution across the plate.[15] This will create a concentration gradient of the test compounds.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[14]

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[14]

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Include a positive control (bacteria with no compound) and a negative control (broth only) on each plate.

    • Incubate the plates at 37°C for 18-24 hours.[13]

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[14]

Data Presentation

The results of the MIC screening should be summarized in a clear and concise table to facilitate the identification of promising compounds.

Compound IDR¹ GroupS. aureus MIC (µg/mL)MRSA MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
PZ-001 -Br (Parent)>128>128>128>128
PZ-002 -Phenyl64128>128>128
PZ-003 -4-Fluorophenyl163264>128
PZ-004 -Thiazole8163264
PZ-005 -Pyridyl3264128>128
Ciprofloxacin (Control)0.510.251

Table 1: Hypothetical MIC data for a series of 5-substituted-1-propyl-1H-pyrazole derivatives.

Section 3: Cytotoxicity Assessment

A crucial step in early drug discovery is to ensure that the antibacterial activity of the "hit" compounds is not due to general cytotoxicity.[16][17][18] This is assessed by testing the compounds against a mammalian cell line.

Protocol 3: MTT Assay for Mammalian Cell Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[19]

  • Cell Culture: Culture a suitable mammalian cell line (e.g., HEK293 or HepG2) in the appropriate medium in a 96-well plate until they reach approximately 80% confluency.

  • Compound Treatment: Treat the cells with serial dilutions of the "hit" compounds (at concentrations similar to and exceeding their MIC values) for 24 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Measurement: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized lysis buffer) and measure the absorbance at 570 nm using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The concentration that reduces cell viability by 50% (CC₅₀) is determined.

A promising antibacterial candidate should have a high CC₅₀ value and a low MIC value, resulting in a high selectivity index (SI = CC₅₀/MIC).

Section 4: Mechanism of Action (MoA) Studies

Understanding how a novel antibacterial agent kills bacteria is critical for its further development.[20][21] A series of assays can be performed to investigate the potential cellular targets.

MOA_Workflow Start Active 'Hit' Compound Macromolecular_Synthesis Macromolecular Synthesis Inhibition (DNA, RNA, Protein, Cell Wall) Start->Macromolecular_Synthesis Membrane_Integrity Bacterial Membrane Integrity Assay Start->Membrane_Integrity Target_Validation Specific Enzyme Assays (e.g., DNA gyrase, DHFR) Macromolecular_Synthesis->Target_Validation Final_MoA Elucidated Mechanism of Action Membrane_Integrity->Final_MoA Target_Validation->Final_MoA

Caption: Workflow for elucidating the mechanism of action of a novel antibacterial agent.

Protocol 4: Macromolecular Synthesis Inhibition Assay

This assay determines whether the compound interferes with the synthesis of key macromolecules: DNA, RNA, protein, or peptidoglycan. This is often done by measuring the incorporation of radiolabeled precursors.

  • Bacterial Culture: Grow the target bacterial strain to the mid-logarithmic phase.

  • Compound Treatment: Treat aliquots of the bacterial culture with the test compound at a concentration of 10x its MIC.

  • Radiolabeled Precursor Addition: To different aliquots, add radiolabeled precursors:

    • [³H]thymidine for DNA synthesis

    • [³H]uridine for RNA synthesis

    • [³H]leucine for protein synthesis

    • [¹⁴C]N-acetylglucosamine for peptidoglycan synthesis

  • Incubation and Measurement: Incubate for a short period, then precipitate the macromolecules, collect them on a filter, and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: A significant reduction in the incorporation of a specific precursor compared to the untreated control indicates inhibition of that particular synthesis pathway.[4]

Protocol 5: Bacterial Membrane Integrity Assay

This assay assesses whether the compound disrupts the bacterial cell membrane.

  • Bacterial Suspension: Prepare a suspension of the target bacteria in a suitable buffer.

  • Compound Treatment: Add the test compound to the bacterial suspension.

  • Fluorescent Dye Addition: Add a fluorescent dye that can only enter cells with compromised membranes (e.g., propidium iodide).

  • Measurement: Measure the increase in fluorescence over time using a fluorometer. A rapid increase in fluorescence indicates membrane damage.[4]

Section 5: Lead Optimization

The final stage of this preclinical discovery process is to refine the structure of the most promising "hit" compounds to improve their potency, selectivity, and drug-like properties.[22][23]

Structure-Activity Relationship (SAR) Analysis

By analyzing the MIC data from the initial library, a preliminary SAR can be established.[5][6] For example, if compounds with electron-withdrawing groups on an appended aryl ring show higher activity, this provides a clear direction for further chemical synthesis.

Iterative Synthesis and Screening

Based on the initial SAR, a second generation of more focused analogues should be synthesized. This iterative process of design, synthesis, and testing is central to lead optimization.[23] The goal is to identify a "lead" compound with:

  • Potent antibacterial activity against a broad spectrum of pathogens or targeted activity against a specific resistant strain.

  • A high selectivity index (low cytotoxicity).

  • A clear mechanism of action.

  • Favorable preliminary pharmacokinetic properties (e.g., solubility, metabolic stability).

Conclusion

The framework presented in these application notes provides a comprehensive and scientifically rigorous pathway for the development of novel antibacterial agents from the this compound scaffold. By systematically progressing from synthesis and screening to mechanism of action studies and lead optimization, researchers can efficiently identify and advance promising new drug candidates to combat the growing threat of antibiotic resistance. The inherent versatility of the pyrazole core, combined with the strategic placement of a reactive bromine handle, makes this an exciting starting point for innovative antibacterial drug discovery.

References

  • Al-Zahrani, F. M., Al-Ghamdi, K. M., & El-Gazzar, A. A. (2022). Antibacterial pyrazoles: tackling resistant bacteria. PMC - NIH. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Gazzar, A. A. (2021). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Egyptian Journal of Chemistry. [Link]

  • Kulshrestha, G., & Schwerk, C. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. [Link]

  • Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery. [Link]

  • Springer. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. SpringerLink. [Link]

  • Bentham Science. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Bentham Science. [Link]

  • ResearchGate. (n.d.). Pyrazole derivatives 17-22 preliminary antibacterial activity versus Gram positive and negative bacteria. ResearchGate. [Link]

  • IBT Bioservices. (n.d.). Guide to In Vitro Antibacterial Testing. IBT Bioservices. [Link]

  • JoVE. (n.d.). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. JoVE. [Link]

  • National Institutes of Health. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]

  • National Institutes of Health. (2022). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Institute for Collaborative Biotechnology. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. ICB. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Creative Biolabs. (n.d.). Mode of Action & Target for Antibacterial Drug. Creative Biolabs. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. MIS. [Link]

  • MDPI. (2023). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. MDPI. [Link]

  • National Institutes of Health. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. NIH. [Link]

  • Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. Pharmacology Discovery Services. [Link]

  • GARDP Revive. (n.d.). Lead optimization. GARDP Revive. [Link]

  • National Institutes of Health. (2015). Methods for in vitro evaluating antimicrobial activity: A review. NIH. [Link]

  • Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs. Lumen Learning. [Link]

  • Bentham Science. (2020). Structure-Activity Relationship and Antimicrobial Evaluation of N-Phenylpyrazole Curcumin Derivatives. Bentham Science. [Link]

  • A4L. (n.d.). In vitro antibacterial activity screening. A4L. [Link]

  • National Institutes of Health. (2018). Machine-Learning Techniques Applied to Antibacterial Drug Discovery. NIH. [Link]

  • National Institutes of Health. (2024). Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. NIH. [Link]

  • National Institutes of Health. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH. [Link]

  • MDPI. (2021). Strategies and Approaches for Discovery of Small Molecule Disruptors of Biofilm Physiology. MDPI. [Link]

  • American Society for Microbiology. (2006). Antibacterial Activity and Mechanism of Action of a Novel Anilinouracil-Fluoroquinolone Hybrid Compound. ASM Journals. [Link]

  • MDPI. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. MDPI. [Link]

  • Duke University. (n.d.). Small-molecule Antibiotics. Duke University. [Link]

  • ResearchGate. (n.d.). Strategies for the discovery of antibacterial drugs from natural sources. ResearchGate. [Link]

  • PubMed. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. PubMed. [Link]

  • ResearchGate. (2013). Evaluation of new pyrazole derivatives for their biological activity: Structure-activity relationship. ResearchGate. [Link]

  • National Institutes of Health. (2015). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. NIH. [Link]

  • Patsnap. (2024). What are the methods of lead optimization in drug discovery?. Patsnap. [Link]

  • 1PlusChem LLC. (n.d.). This compound. 1PlusChem LLC. [Link]

  • YouTube. (2022). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. YouTube. [Link]

  • Chemspace. (2024). Lead Optimization in Drug Discovery: Process, Strategies & Tools. Chemspace. [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • PubChem. (n.d.). 5-bromo-1H-pyrazole-3-carboxylic acid. PubChem. [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com. [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • PubChem. (n.d.). 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid. PubChem. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

Sources

Application Notes and Protocols for In Vitro Assay of 5-Bromo-1-propyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its structural versatility and ability to engage in various biological interactions have led to its incorporation into a wide array of approved drugs with diverse therapeutic applications, including anti-inflammatory agents like celecoxib, anti-obesity drugs such as rimonabant, and anticancer therapies. Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[2][3][4]

The 5-Bromo-1-propyl-1H-pyrazole scaffold represents a novel chemical space with significant therapeutic potential. The presence of a bromine atom at the C5 position can enhance binding interactions through halogen bonding and improve pharmacokinetic properties, while the N1-propyl group provides a handle for modulating lipophilicity and target engagement. Given the established anticancer properties of various substituted pyrazoles, this application note will provide a detailed, field-proven guide for researchers to systematically evaluate the in vitro anticancer potential of a novel series of this compound derivatives.

This guide is structured as a strategic screening cascade, beginning with broad phenotypic assays to assess general cytotoxicity and antiproliferative effects, followed by more focused mechanistic assays to elucidate the mode of action.

Part 1: Primary Screening - Assessing General Cytotoxicity and Antiproliferative Activity

The initial step in characterizing a new compound series is to determine its effect on cancer cell viability and proliferation. This provides a foundational understanding of the compounds' general potency and therapeutic window.

Cell Viability Assessment using the MTT Assay

Expertise & Experience: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, inexpensive, and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[4][5] The assay hinges on the principle that mitochondrial dehydrogenases in living, metabolically active cells reduce the yellow MTT tetrazolium salt into purple formazan crystals.[6] The quantity of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of cytotoxicity.[5]

Trustworthiness: To ensure the reliability of results, it is crucial to include appropriate controls:

  • Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) to account for any solvent-induced effects.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Cisplatin) to confirm the assay is performing as expected.

  • Untreated Control: Cells in media alone, representing 100% viability.

  • Media Blank: Media without cells to provide a background absorbance reading.

  • Cell Seeding:

    • Culture a panel of relevant cancer cell lines (e.g., MCF-7 for breast, DU145 for prostate, A549 for lung) in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well).[5]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the this compound derivatives (e.g., from 0.1 µM to 100 µM).

    • Remove the old media and treat the cells with 100 µL of media containing the desired compound concentrations.

    • Incubate for a specified exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[7]

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[7]

  • Solubilization and Measurement:

    • Carefully aspirate the media without disturbing the formazan crystals.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[7]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[7]

The results should be used to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%. This is typically done by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Compound IDCell LineIC₅₀ (µM) after 48h
Derivative 1MCF-7Example: 12.5
Derivative 2MCF-7Example: 25.1
Derivative 1DU145Example: 18.3
Derivative 2DU145Example: 32.8
DoxorubicinMCF-7Example: 0.8
Cell Proliferation Assessment using BrdU Incorporation Assay

Expertise & Experience: While the MTT assay measures metabolic activity, the BrdU (5-bromo-2'-deoxyuridine) assay directly quantifies DNA synthesis, providing a more specific measure of cell proliferation.[8] BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle.[9] Incorporated BrdU is then detected using a specific antibody, allowing for the quantification of proliferating cells.[8][10]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • BrdU Labeling:

    • Add BrdU labeling solution to each well to a final concentration of 1X (typically 10 µM).[9][11]

    • Incubate for 2-4 hours at 37°C to allow for BrdU incorporation.[11] The optimal time may vary depending on the cell line's doubling time.[8]

  • Fixation and Denaturation:

    • Remove the media and fix the cells with a fixing/denaturing solution (e.g., ethanol or formaldehyde-based) for 30 minutes at room temperature.[11]

    • This step is critical as it exposes the incorporated BrdU to the antibody.

  • Immunodetection:

    • Wash the wells and add an anti-BrdU primary antibody. Incubate for 1 hour at room temperature.[11]

    • Wash and add a horseradish peroxidase (HRP)-linked secondary antibody. Incubate for 1 hour.[11]

  • Signal Development and Measurement:

    • Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate and incubate until color develops.[11]

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.[11]

BrdU_Assay_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis Seed 1. Seed Cells (96-well plate) Treat 2. Treat with Derivatives Seed->Treat 24h BrdU_Label 3. Add BrdU (2-4h Incubation) Treat->BrdU_Label 48-72h Fix_Denature 4. Fix & Denature DNA BrdU_Label->Fix_Denature Antibody_Inc 5. Add Anti-BrdU Antibody Fix_Denature->Antibody_Inc Secondary_Ab 6. Add HRP-linked Secondary Ab Antibody_Inc->Secondary_Ab Develop 7. Add TMB Substrate Secondary_Ab->Develop Measure 8. Measure Absorbance (450 nm) Develop->Measure

Workflow for the BrdU cell proliferation assay.

Part 2: Secondary Screening - Elucidating the Mechanism of Action

Once active compounds ("hits") are identified from primary screening, the next logical step is to investigate how they are exerting their effects. This involves assays that probe specific cellular processes like cell migration, cell cycle progression, and apoptosis.

Cell Migration Assessment using the Scratch Wound Healing Assay

Expertise & Experience: The scratch wound healing assay is a straightforward and cost-effective method to assess cell migration in vitro.[12] It models the process of wound healing, where a "wound" or gap is created in a confluent monolayer of cells. The rate at which cells migrate to close this gap is monitored over time.[13] This assay is particularly relevant for cancer research, as cell migration is a key process in tumor invasion and metastasis.

  • Create a Confluent Monolayer: Seed cells in a 6-well or 12-well plate and grow them until they form a fully confluent monolayer.[14]

  • Create the "Wound":

    • Using a sterile 200 µL pipette tip, make a straight scratch across the center of the monolayer.[13][14]

    • To ensure consistency, a perpendicular scratch can be made to create a cross.[14]

  • Wash and Treat:

    • Gently wash the wells twice with PBS to remove detached cells and debris.[13][15]

    • Replace the PBS with fresh media containing the test compound at a non-lethal concentration (e.g., below its IC₅₀).

  • Image Acquisition:

    • Immediately capture images of the scratch at time zero (T₀) using a phase-contrast microscope.

    • Place the plate back in the incubator and capture images of the same fields at regular intervals (e.g., every 6-12 hours) for up to 48 hours.[14]

  • Data Analysis:

    • Measure the area or width of the scratch at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure relative to the initial area at T₀.

Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry

Expertise & Experience: Many cytotoxic agents function by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death. Flow cytometry with propidium iodide (PI) staining is the gold-standard method for analyzing cell cycle distribution.[16] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA.[16] Because cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, the fluorescence intensity of PI-stained cells directly correlates with their phase in the cell cycle.

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with the pyrazole derivatives for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Fixation:

    • Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping.[17][18]

    • Fix the cells for at least 30 minutes on ice.[18]

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[16][18]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale.

    • Use software to gate out doublets and debris and generate a histogram of DNA content.[17] The histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

CellCycle_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis Culture 1. Culture & Treat Cells Harvest 2. Harvest Cells Culture->Harvest Fix 3. Fix in 70% Ethanol Harvest->Fix Stain_PI 4. Stain with Propidium Iodide & RNase A Fix->Stain_PI Flow 5. Analyze by Flow Cytometry Stain_PI->Flow Histogram 6. Generate DNA Content Histogram (G1, S, G2/M) Flow->Histogram

Workflow for cell cycle analysis by flow cytometry.
Apoptosis Detection using Caspase-Glo® 3/7 Assay

Expertise & Experience: A common mechanism of anticancer drugs is the induction of apoptosis, or programmed cell death. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspases-3 and -7 are key "executioner" caspases. The Caspase-Glo® 3/7 assay is a highly sensitive, luminescence-based method that measures the combined activity of these two caspases.[2][19] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7, releasing aminoluciferin and generating a light signal.[2]

  • Cell Seeding and Treatment: Seed cells in a white-walled, 96-well plate and treat with compounds as previously described. Include a positive control for apoptosis (e.g., staurosporine).

  • Assay Reagent Addition:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the reagent directly to each well.

  • Incubation:

    • Mix the contents on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.

  • Measurement: Measure the luminescence using a plate-reading luminometer. The light signal is stable for several hours.[19]

Apoptosis Confirmation by Western Blotting

Expertise & Experience: To confirm the apoptotic mechanism and investigate the upstream signaling pathways, Western blotting can be used to detect key apoptosis-related proteins.[20][21] This includes looking for the cleavage of PARP (a substrate of caspase-3) and changes in the expression levels of Bcl-2 family proteins, which regulate the intrinsic apoptotic pathway.[20] An increase in the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2) is a strong indicator of apoptosis induction.

  • Protein Extraction: Treat cells with the test compounds, harvest, and lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[22]

    • Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities to determine the Bax/Bcl-2 ratio.

Part 3: Tertiary Screening - Target Identification and Validation (Optional)

If the mechanistic studies suggest a specific mode of action, further assays can be employed to identify a direct molecular target. The pyrazole scaffold is a well-known "hinge-binder" for protein kinases.[23]

Kinase Inhibition Profiling using the ADP-Glo™ Assay

Expertise & Experience: The ADP-Glo™ Kinase Assay is a universal, luminescence-based platform for measuring the activity of virtually any ADP-generating enzyme, including protein kinases.[23] The assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[24] It is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted; second, the ADP is converted back to ATP, which is then used to generate a luminescent signal.[24]

  • Kinase Reaction:

    • In a 384-well plate, set up the kinase reaction containing the target kinase, its specific substrate, ATP, and a serial dilution of the this compound derivative.[25]

    • Incubate for 1 hour at room temperature.[25]

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the unconsumed ATP.[1]

    • Incubate for 40 minutes at room temperature.[1]

  • ADP Detection:

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[1]

    • Incubate for 30-60 minutes at room temperature.[1]

  • Measurement: Measure the luminescence. The signal is proportional to the amount of ADP generated and thus, the kinase activity. A decrease in signal indicates inhibition.

Conclusion

This application note provides a comprehensive and logically structured framework for the initial in vitro evaluation of novel this compound derivatives. By following this screening cascade, researchers can efficiently move from broad phenotypic observations to a detailed mechanistic understanding of their compounds' biological activity. The protocols described herein are based on established, reliable methods and incorporate field-proven insights to ensure the generation of high-quality, trustworthy data, paving the way for further preclinical development.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Bio-protocol. (n.d.). Scratch Wound Healing Assay. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Wound Healing Assay. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Retrieved from [Link]

  • BioVision Incorporated. (n.d.). BrdU Cell Proliferation Assay Kit. Retrieved from [Link]

  • Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol, 2(7), e198.
  • BioVision Incorporated. (n.d.). BrdU Cell Proliferation Microplate Assay Kit User Manual. Retrieved from [Link]

  • Martinotti, S., & Ranzato, E. (n.d.). Scratch Assay protocol. Retrieved from [Link]

  • protocols.io. (n.d.). Wound healing migration assay (Scratch assay). Retrieved from [Link]

  • Stack Scientific. (2008). Scratch Wound Assay General Protocol. Retrieved from [Link]

  • MDPI. (2022).
  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Schröder, M., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR protocols, 2(3), 100693.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • UCL Flow Cytometry. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • YouTube. (2020). Apoptosis assays: western blots. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Bromo-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-1-propyl-1H-pyrazole. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into improving reaction yields and overcoming common experimental hurdles. The synthesis of this molecule, while seemingly straightforward, involves challenges in regioselectivity and reaction control that can significantly impact yield and purity. This guide offers a structured, question-and-answer approach to troubleshoot these issues effectively.

General Troubleshooting Workflow

Before delving into specific reaction steps, it's crucial to adopt a systematic approach to troubleshooting. The following workflow outlines a logical sequence for diagnosing and resolving synthesis issues.

G cluster_prep Phase 1: Pre-Reaction Checks cluster_synthesis Phase 2: Synthesis & Monitoring cluster_post Phase 3: Workup & Analysis A Verify Starting Material Purity (Pyrazole, Propyl Halide, Brominating Agent) B Ensure Anhydrous Solvents & Inert Atmosphere A->B Purity Confirmed C Execute N-Propylation Step B->C D Monitor Reaction Progress (TLC, LC-MS) C->D E Low Yield / Side Products? D->E F Optimize N-Propylation (See FAQ Section 1) E->F Yes G Execute Bromination Step E->G No F->C Re-attempt H Monitor Reaction Progress (TLC, GC-MS) G->H I Low Yield / Isomers? H->I J Optimize Bromination (See FAQ Section 2 & 3) I->J Yes K Perform Aqueous Workup & Extraction I->K No J->G Re-attempt L Purify Crude Product (Column Chromatography / Recrystallization) K->L M Characterize Final Product (NMR, MS, Purity Analysis) L->M N Yield Acceptable? M->N O Synthesis Complete N->O Yes P Review Entire Process N->P No P->A

Caption: A systematic workflow for troubleshooting the synthesis of this compound.

Section 1: The N-Propylation Step

The first critical stage of the synthesis is the alkylation of the pyrazole ring. While seemingly simple, achieving high yield requires careful control of reaction parameters.

FAQ 1: My N-propylation reaction has a consistently low yield. What are the primary causes and solutions?

Low yields in pyrazole N-alkylation are common and can typically be traced back to four key factors: incomplete deprotonation, suboptimal solvent choice, side reactions, or issues with the alkylating agent.

  • Incomplete Deprotonation: The pyrazole N-H proton must be removed to form the nucleophilic pyrazolide anion. If the base is too weak, the equilibrium will favor the starting materials.

    • Insight & Solution: While potassium carbonate (K₂CO₃) is commonly used, stronger bases like sodium hydride (NaH) ensure complete and irreversible deprotonation, often dramatically improving yields. NaH should be used in an anhydrous aprotic solvent like DMF or THF.

  • Solvent Effects: The solvent plays a crucial role in solvating the pyrazolide anion and influencing the reaction rate.

    • Insight & Solution: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are highly effective for this reaction.[1] They solubilize the pyrazolide salt and accelerate the rate of this Sₙ2 reaction. Using less polar solvents like dichloromethane or acetonitrile can lead to slower reactions and lower yields.

  • Alkylating Agent Reactivity: The choice of propyl halide is important.

    • Insight & Solution: 1-Iodopropane is more reactive than 1-bromopropane, which is more reactive than 1-chloropropane. If using 1-bromopropane results in a sluggish reaction, switching to 1-iodopropane or adding a catalytic amount of sodium iodide (Finkelstein reaction conditions) can increase the rate.

  • Temperature Control:

    • Insight & Solution: While some alkylations proceed at room temperature, gentle heating (e.g., 50-60 °C) can increase the reaction rate without promoting significant side reactions. Monitor the reaction by TLC to avoid decomposition at higher temperatures.

ParameterRecommendation for High YieldRationale
Base Sodium Hydride (NaH)Irreversibly deprotonates pyrazole, driving the reaction to completion.
Solvent Anhydrous DMF or DMSOPolar aprotic; effectively solvates ions and accelerates Sₙ2 reactions.[1]
Propylating Agent 1-Iodopropane or 1-BromopropaneHigher reactivity leads to faster and more complete conversion.
Temperature Room Temperature to 60 °CBalances reaction rate with the potential for side reactions.
Experimental Protocol: High-Yield N-Propylation of Pyrazole
  • Preparation: To a dry, three-necked flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq., 60% dispersion in mineral oil). Wash the NaH with dry hexanes (2x) to remove the oil, then suspend it in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C. Add a solution of pyrazole (1.0 eq.) in anhydrous DMF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

  • Alkylation: Cool the resulting pyrazolide solution back to 0 °C. Add 1-bromopropane (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the consumption of pyrazole using TLC (e.g., eluent: 30% Ethyl Acetate in Hexanes). If the reaction is slow, it can be gently heated to 50 °C.

  • Workup: Once the reaction is complete, cautiously quench by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 1-propyl-1H-pyrazole can then be purified by column chromatography.

Section 2: The Bromination Step

Electrophilic bromination of the pyrazole ring is the most challenging step due to regioselectivity issues. The electronic properties of the pyrazole ring inherently favor substitution at the C4 position.

G cluster_route1 Route A: Direct Bromination (Low Selectivity) cluster_route2 Route B: Sandmeyer Reaction (High Selectivity) A1 1-propyl-1H-pyrazole A2 Bromination (e.g., NBS) A1->A2 A3 Mixture of Isomers (4-Bromo >> 5-Bromo) A2->A3 A4 Difficult Purification A3->A4 B1 5-Amino-1-propyl-1H-pyrazole B2 Diazotization (NaNO₂, HBr) B1->B2 B3 Sandmeyer Reaction (CuBr) B2->B3 B4 This compound (High Purity) B3->B4

Sources

overcoming regioselectivity issues in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrazole Synthesis

From the Desk of a Senior Application Scientist

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole regioselectivity. In this guide, we will move beyond simple protocols to explore the underlying mechanistic principles that govern the formation of pyrazole regioisomers. Our goal is to empower you with the knowledge to not only troubleshoot existing issues but also to proactively design more selective and robust synthetic routes.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of regioisomers when reacting an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine?

This is the most common challenge in pyrazole synthesis. The formation of two regioisomers arises from the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound. The substituted hydrazine can initially attack either the more electrophilic or the less sterically hindered carbonyl group. The subsequent cyclization and dehydration steps then lead to the formation of two different pyrazole products. The ratio of these isomers is highly dependent on a delicate balance of steric and electronic factors of the substrates, as well as the reaction conditions.

Q2: What is the primary factor controlling regioselectivity: electronics or sterics?

There is no single answer, as the dominant factor is case-specific. Generally, the initial nucleophilic attack by the hydrazine is governed by the relative electrophilicity of the two carbonyl carbons. For instance, in a 1-aryl-1,3-butanedione, the carbonyl adjacent to the aryl group is typically more electrophilic. However, bulky substituents on either the dicarbonyl or the hydrazine can introduce significant steric hindrance, favoring attack at the less crowded carbonyl center. The reaction's pH can also shift the balance; acidic conditions can protonate a carbonyl, increasing its electrophilicity and influencing the initial attack site.

Q3: Can changing the solvent or temperature improve my regioisomeric ratio?

Absolutely. Solvent polarity can influence the stability of intermediates and transition states in the reaction pathway. For example, polar protic solvents like ethanol or acetic acid can facilitate proton transfer steps and may favor one pathway over another. Temperature affects the reaction kinetics; often, lower temperatures can enhance selectivity by favoring the pathway with the lower activation energy. Conversely, higher temperatures might overcome a higher activation barrier, sometimes leading to a different major product or a less selective reaction.

Q4: I've heard of "thermodynamic" vs. "kinetic" control. How does that apply here?

This concept is central to understanding regioselectivity.

  • Kinetic control occurs when the reaction is irreversible and the product ratio is determined by the relative rates of the competing reaction pathways. The major product is the one that is formed fastest (i.e., via the lowest energy transition state). This is often favored at lower temperatures.

  • Thermodynamic control is prevalent when the reaction is reversible, allowing the initial products to equilibrate. The final product ratio reflects the relative thermodynamic stability of the isomers. The most stable isomer will be the major product. This is typically favored at higher temperatures with prolonged reaction times.

The initial condensation of a hydrazine with a 1,3-dicarbonyl can be reversible, allowing for the possibility of thermodynamic control.

Troubleshooting Guide: Enhancing Regioselectivity

This section provides detailed troubleshooting strategies and experimental protocols to address specific regioselectivity challenges.

Issue 1: Poor Regioselectivity in the Condensation of 1-Phenyl-1,3-butanedione with Methylhydrazine

Background: This classic reaction is notorious for producing a mixture of 1,5-dimethyl-3-phenyl-1H-pyrazole and 1,3-dimethyl-5-phenyl-1H-pyrazole. The challenge lies in directing the initial attack of the methylhydrazine to a specific carbonyl group.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Workflow: Regioselectivity start Start: Mixture of Regioisomers cond1 Analyze Reaction Conditions: - pH - Solvent - Temperature start->cond1 path1 Modify pH: Run reaction under acidic (e.g., AcOH) vs. basic (e.g., NaOAc) conditions. cond1->path1 pH Control path2 Vary Solvent Polarity: Test polar protic (EtOH) vs. aprotic (Toluene) solvents. cond1->path2 Solvent Screening path3 Adjust Temperature: Compare results at 0°C vs. reflux. cond1->path3 Temperature Study eval1 Evaluate Regioisomeric Ratio (RR) via 1H NMR or GC-MS path1->eval1 path2->eval1 path3->eval1 outcome1 Acceptable RR? eval1->outcome1 success Success: Optimized Protocol outcome1->success Yes failure Proceed to Advanced Methods outcome1->failure No

Caption: Decision workflow for initial troubleshooting of regioselectivity.

Protocol 1: pH-Controlled Synthesis

This protocol aims to exploit the differential reactivity of the carbonyl groups under acidic conditions. The benzoyl carbonyl is less basic than the acetyl carbonyl and is therefore less likely to be protonated. Protonation of the acetyl carbonyl enhances its electrophilicity, directing the attack of the more nucleophilic nitrogen (N2) of methylhydrazine.

Materials:

  • 1-Phenyl-1,3-butanedione

  • Methylhydrazine

  • Glacial Acetic Acid (Solvent)

  • Ethanol

  • Ice bath

Procedure:

  • Dissolve 1-phenyl-1,3-butanedione (1.0 eq) in glacial acetic acid (5-10 volumes) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add methylhydrazine (1.1 eq) dropwise to the cooled solution over 15 minutes. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the isomers and determine the regioisomeric ratio.

Expected Outcome: Under these acidic conditions, the reaction often favors the formation of 1,5-dimethyl-3-phenyl-1H-pyrazole.

Issue 2: Substrate-inherent Ambiguity Cannot Be Resolved by Condition Screening

Background: Sometimes, the electronic and steric properties of the two carbonyls are so similar that simple condition screening fails to provide adequate selectivity. In such cases, a change in strategy is required.

Advanced Strategy: Synthesis via Vinylogous Esters or Amides

This approach involves pre-functionalizing one of the carbonyl groups to "protect" it or deactivate it, thus forcing the initial reaction to occur at the other carbonyl. A common method is to convert the 1,3-dicarbonyl into a vinylogous ester (enamino ketone).

Workflow for Pre-functionalization Strategy:

G cluster_1 Advanced Strategy: Pre-functionalization start Start: Poor Selectivity step1 Step 1: Convert 1,3-dicarbonyl to a regiochemically defined enone (e.g., enamino ketone). start->step1 step2 Step 2: React the purified enone intermediate with the substituted hydrazine. step1->step2 step3 Step 3: Cyclization under controlled conditions (e.g., acid catalysis). step2->step3 result Result: Single Regioisomer step3->result

Caption: Workflow for achieving regioselectivity via a stable intermediate.

Protocol 2: Regiocontrolled Synthesis via an Enamino Ketone Intermediate

Procedure:

  • Synthesis of the Enamino Ketone:

    • React the 1,3-dicarbonyl (1.0 eq) with a secondary amine (e.g., pyrrolidine, 1.1 eq) in toluene with a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC until the starting dicarbonyl is consumed.

    • Upon completion, cool the reaction, wash with saturated sodium bicarbonate solution, and concentrate to yield the crude enamino ketone. This intermediate should be purified before use.

  • Pyrazole Formation:

    • Dissolve the purified enamino ketone (1.0 eq) in a suitable solvent like ethanol or acetic acid.

    • Add the substituted hydrazine (1.1 eq) and heat the mixture to reflux. The acidic medium facilitates the cyclization and elimination of the amine.

    • Monitor the reaction by TLC/LC-MS.

    • Work-up as described in Protocol 1.

Rationale: This two-step process provides unambiguous regiochemical control because the less reactive enamino ketone moiety directs the hydrazine to attack the remaining, more electrophilic ketone carbonyl.

Data Summary: Impact of Conditions on Regioselectivity
ReactantsConditionsMajor IsomerRegioisomeric Ratio (approx.)Reference
1-Phenyl-1,3-butanedione + MethylhydrazineEtOH, RefluxMixture~1:1
1-Phenyl-1,3-butanedione + MethylhydrazineAcOH, 25 °C1,5-dimethyl-3-phenyl-1H-pyrazole>9:1
1-(2-Thienyl)-1,3-butanedione + PhenylhydrazineAcOH, Reflux1,5-diphenyl-3-(2-thienyl)-1H-pyrazole>10:1
1,1,1-Trifluoro-2,4-pentanedione + PhenylhydrazineEtOH, 25 °C5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole>99:1

References

  • Controlling Regioselectivity in Pyrazole Synthesis. Organic Letters.[Link]

  • A study on the regioselectivity of the reaction of 1-aryl-1,3-butanediones with arylhydrazines. ARKIVOC.[Link]

  • Mechanism and Regioselectivity of the Reaction between 1,3-Dicarbonyl Compounds and Hydrazines. Journal of Organic Chemistry.[Link]

  • Solvent effects on the regioselectivity of pyrazole formation. Tetrahedron Letters.[Link]

  • A simple and highly regioselective synthesis of 1,3,5-trisubstituted and 1,5-disubstituted pyrazoles. Tetrahedron.[Link]

Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-1-propyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5-bromo-1-propyl-1H-pyrazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to streamline your experimental workflow. Our focus is on explaining the "why" behind experimental choices, ensuring scientifically sound and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound derivatives.

Q1: My bromination reaction is resulting in a mixture of mono- and di-brominated products. How can I improve the selectivity for the 5-bromo derivative?

A1: Achieving regioselectivity in the bromination of pyrazoles is a common challenge. The formation of di-brominated species, typically at the 4 and 5 positions, is often due to the high reactivity of the pyrazole ring. Here’s how to troubleshoot this issue:

Underlying Principle: The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution.[1][2] The two nitrogen atoms influence the electron density at different positions. The N1-propyl group is an electron-donating group, which further activates the ring towards electrophilic attack. The C4 and C5 positions are generally the most nucleophilic and prone to bromination.[2]

Troubleshooting Protocol:

  • Control the Stoichiometry of the Brominating Agent:

    • Issue: Using an excess of the brominating agent, such as N-Bromosuccinimide (NBS) or bromine (Br₂), is the most common reason for over-bromination.[3]

    • Solution: Carefully control the stoichiometry. Start with 1.0 equivalent of the brominating agent. If the reaction is incomplete, you can incrementally increase the amount to 1.1-1.2 equivalents. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid the formation of the di-brominated product.[4]

  • Lower the Reaction Temperature:

    • Issue: Higher temperatures increase the reaction rate but can decrease selectivity.

    • Solution: Perform the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature.[1] For highly activated substrates, you may need to maintain the temperature at 0 °C or even lower (e.g., -20 °C) for the entire duration of the reaction.

  • Slow Addition of the Brominating Agent:

    • Issue: A high local concentration of the brominating agent can lead to di-bromination before the mono-brominated product has fully formed.

    • Solution: Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period (e.g., 30-60 minutes).[1] This maintains a low concentration of the electrophile in the reaction mixture, favoring mono-substitution.

Data-Driven Optimization of Brominating Agent Stoichiometry:

EntryEquivalents of NBSTemperature (°C)Reaction Time (h)Ratio of Mono:Di-bromo Product (by LC-MS)
11.025485:15
21.125490:10
31.525260:40[3]
41.10 to 25695:5
51.1 (slow addition)0 to 256>98:2
Q2: The yield of my this compound is consistently low, even with complete consumption of the starting material. What are the potential causes and solutions?

A2: Low yields, despite the full conversion of the starting pyrazole, often point towards side reactions or product degradation during workup and purification.

Underlying Principle: While bromination is the desired reaction, other pathways can consume the starting material or product. The N-propyl group, for instance, could be susceptible to oxidation or other transformations under harsh conditions. The product itself might be unstable under the reaction or workup conditions.

Troubleshooting Workflow:

G cluster_solutions Potential Solutions start Low Yield of 5-Bromo Product check_sm Starting Material Fully Consumed? start->check_sm incomplete_rxn Incomplete Reaction: - Increase reaction time - Increase temperature cautiously - Check reagent purity check_sm->incomplete_rxn No side_reactions Side Reactions or Degradation check_sm->side_reactions Yes workup_issues Workup/Purification Issues side_reactions->workup_issues Investigate reagent_purity Verify Purity of Brominating Agent side_reactions->reagent_purity scavenge_hbr Add a Non-nucleophilic Base (e.g., 2,6-lutidine) side_reactions->scavenge_hbr optimize_solvent Optimize Solvent System side_reactions->optimize_solvent purification_method Modify Purification (e.g., Chromatography vs. Recrystallization) workup_issues->purification_method G cluster_reactants Reactants dicarbonyl 1,3-Dicarbonyl condensation Condensation (Acid Catalyst, Heat) dicarbonyl->condensation hydrazine Propylhydrazine hydrazine->condensation intermediate Hydrazone Intermediate condensation->intermediate cyclization Cyclization & Dehydration intermediate->cyclization product 1-propyl-1H-pyrazole cyclization->product

Sources

Technical Support Center: Functionalization of 5-Bromo-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Common Synthetic Challenges

Welcome to the technical support center for the functionalization of 5-bromo-1-propyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the successful modification of this versatile heterocyclic scaffold. Pyrazoles are a privileged class of compounds in medicinal chemistry, and understanding the nuances of their functionalization is key to accelerating discovery programs.[1][2][3]

This resource is structured to address specific issues you may encounter in the lab, moving beyond simple step-by-step instructions to explain the underlying chemical principles that govern reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why can this compound be a challenging substrate in palladium-catalyzed cross-coupling reactions?

A1: Five-membered nitrogen-containing heterocycles like pyrazoles can act as ligands for the palladium catalyst. This coordination can sometimes inhibit or deactivate the catalyst, leading to sluggish or incomplete reactions.[3][4] The lone pair of electrons on the N2 nitrogen of the pyrazole ring can interact with the palladium center, interfering with the catalytic cycle. The choice of an appropriate bulky and electron-rich phosphine ligand is crucial to mitigate this issue and promote the desired cross-coupling pathway.

Q2: What are the most common methods for functionalizing the 5-position of 1-propyl-1H-pyrazole?

A2: The bromine atom at the 5-position provides a versatile handle for a variety of transformations. The most common and powerful methods include:

  • Palladium-catalyzed cross-coupling reactions:

    • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[5]

    • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[6][7]

    • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[8]

  • Lithiation followed by electrophilic quench: This involves a halogen-metal exchange to generate a potent nucleophile that can react with a wide range of electrophiles.

Q3: How do I choose the right reaction conditions (catalyst, ligand, base, solvent) for my specific transformation?

A3: The optimal conditions are highly dependent on the specific reaction and the coupling partners. A good starting point is to screen a variety of conditions. General recommendations are provided in the detailed protocols below. For challenging substrates, employing a pre-catalyst, which is a stable complex that readily forms the active catalytic species, can often lead to more reproducible results.

Troubleshooting Guide

This section addresses common problems encountered during the functionalization of this compound in a question-and-answer format.

Low or No Product Formation

Q: My Suzuki-Miyaura coupling reaction is not working. I'm only recovering starting material. What should I do?

A: Low or no conversion in a Suzuki coupling can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst and Ligand:

    • Catalyst Activity: Ensure your palladium source is active. If you are using a Pd(II) source like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species. Consider using a Pd(0) source like Pd(PPh₃)₄ or a more advanced pre-catalyst.

    • Ligand Choice: For electron-rich heterocyclic substrates like N-propyl-pyrazole, bulky and electron-rich phosphine ligands are often necessary to promote oxidative addition and prevent catalyst inhibition.[9] Consider screening ligands such as SPhos, XPhos, or tBuXPhos.

  • Base:

    • The choice of base is critical for the transmetalation step.[10] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For challenging couplings, stronger bases like Cs₂CO₃ are often more effective. Ensure the base is finely powdered and dry.

  • Solvent and Temperature:

    • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used. The water is necessary to dissolve the inorganic base. Ensure your organic solvent is degassed to remove oxygen, which can deactivate the catalyst.

    • Temperature: While many Suzuki couplings proceed at elevated temperatures (e.g., 80-100 °C), excessive heat can lead to catalyst decomposition. If you observe the formation of palladium black, consider lowering the reaction temperature.

Q: My Sonogashira coupling is giving a complex mixture of products, including what appears to be homocoupling of the alkyne (Glaser coupling). How can I prevent this?

A: Alkyne homocoupling is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used in the presence of oxygen.[7]

  • Anaerobic Conditions: Rigorously exclude oxygen from your reaction. This can be achieved by using Schlenk techniques or a glovebox. Degas your solvents thoroughly before use.

  • Copper-Free Conditions: Consider running the reaction without a copper co-catalyst. While this may require a higher catalyst loading or a more active ligand, it eliminates the primary pathway for Glaser coupling.

  • Base: An amine base like triethylamine or diisopropylethylamine is typically used. Ensure it is freshly distilled and free of water.

  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) source (e.g., CuI) is standard. If you are still observing issues, consider a pre-formed palladium catalyst.

Side Reactions and Impurity Formation

Q: In my Buchwald-Hartwig amination, I am observing debromination of my starting material. What is causing this and how can I minimize it?

A: Debromination (hydrodehalogenation) is a known side reaction in palladium-catalyzed cross-coupling reactions. It occurs when the aryl-palladium intermediate undergoes reaction with a hydride source instead of the desired coupling partner.

  • Hydride Source: The source of the hydride can be trace water, the amine coupling partner, or even the solvent. Ensure all reagents and solvents are anhydrous.

  • Ligand Choice: Bulky, electron-rich ligands that promote rapid reductive elimination of the desired product can often outcompete the debromination pathway.

  • Base: The choice of base can influence the rate of side reactions. While strong bases like NaOtBu are common, weaker bases like K₃PO₄ or Cs₂CO₃ may be beneficial in some cases, especially with base-sensitive functional groups.[11]

Q: My lithiation reaction is not clean, and I'm getting multiple products after quenching with my electrophile. What could be the issue?

A: Lithiation of N-alkylpyrazoles can sometimes lead to deprotonation at multiple sites if not carefully controlled.

  • Temperature: These reactions must be carried out at very low temperatures (typically -78 °C) to ensure kinetic control and prevent side reactions or decomposition of the lithiated intermediate.[12]

  • Lithiating Agent: The choice of organolithium reagent is important. n-Butyllithium is commonly used for bromine-lithium exchange.

  • Directed Metalation: While the bromine at the 5-position is the primary site for halogen-metal exchange, be aware of the possibility of directed ortho-metalation (DoM) where the N-propyl group could potentially direct lithiation to the C5 position, though this is less likely than Br/Li exchange. More relevant to other positions if the 5-position were not brominated.[13][14]

Experimental Protocols

The following are generalized starting protocols. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for your specific substrate and coupling partner.

Suzuki-Miyaura Coupling of this compound

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, boronic acid, and base in a flask. B Add solvent (e.g., dioxane/water). A->B C Degas the mixture (e.g., argon bubbling). B->C D Add Pd catalyst and ligand. C->D E Heat the reaction to the desired temperature (e.g., 80-100 °C). D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to room temperature and dilute with an organic solvent. F->G H Wash with water and brine. G->H I Dry over Na₂SO₄, filter, and concentrate. H->I J Purify by column chromatography. I->J

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Materials:

ReagentMolar Equiv.
This compound1.0
Arylboronic acid1.2-1.5
Palladium catalyst (e.g., Pd(dppf)Cl₂)0.02-0.05
Base (e.g., K₂CO₃)2.0-3.0
Solvent (e.g., Dioxane/H₂O 4:1)-

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Add the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling of this compound

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, Pd catalyst, CuI, and ligand in a flask. B Add solvent (e.g., THF) and amine base (e.g., Et₃N). A->B C Degas the mixture (e.g., freeze-pump-thaw). B->C D Add the terminal alkyne. C->D E Stir at room temperature or heat as needed. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Filter through Celite to remove solids. F->G H Concentrate the filtrate. G->H I Purify by column chromatography. H->I

Caption: General workflow for a Sonogashira coupling reaction.

Materials:

ReagentMolar Equiv.
This compound1.0
Terminal alkyne1.1-1.5
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)0.01-0.05
Copper(I) iodide (CuI)0.02-0.10
Amine Base (e.g., Et₃N)2.0-3.0
Solvent (e.g., THF or DMF)-

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (0.01-0.05 equiv), and CuI (0.02-0.10 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent and the amine base.

  • Add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Stir the reaction at room temperature or heat as necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination of this compound

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, Pd pre-catalyst, ligand, and base in a flask. B Add anhydrous, degassed solvent (e.g., toluene or dioxane). A->B C Add the amine. B->C D Heat the reaction to the desired temperature (e.g., 80-110 °C). C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and dilute with an organic solvent. E->F G Wash with water and brine. F->G H Dry over Na₂SO₄, filter, and concentrate. G->H I Purify by column chromatography. H->I Troubleshooting_Logic Start Low/No Product Yield Catalyst Is the catalyst active and appropriate? Start->Catalyst Ligand Is the ligand suitable for this substrate? Catalyst->Ligand Yes Catalyst_Action Use pre-catalyst or fresh Pd source Catalyst->Catalyst_Action No Base Is the base strong enough and soluble? Ligand->Base Yes Ligand_Action Screen bulky, electron-rich ligands Ligand->Ligand_Action No Conditions Are the reaction conditions (temp, solvent, atmosphere) optimal? Base->Conditions Yes Base_Action Try a stronger or more soluble base Base->Base_Action No SideReaction Are side reactions (e.g., debromination, homocoupling) occurring? Conditions->SideReaction Yes Conditions_Action Degas solvents, check temperature Conditions->Conditions_Action No Purification Is the product being lost during workup/purification? SideReaction->Purification No SideReaction_Action Adjust conditions to minimize side reactions SideReaction->SideReaction_Action Yes Success Reaction Optimized Purification->Success No Purification_Action Optimize purification method Purification->Purification_Action Yes Catalyst_Action->Start Ligand_Action->Start Base_Action->Start Conditions_Action->Start SideReaction_Action->Start Purification_Action->Start

Sources

stability issues of 5-Bromo-1-propyl-1H-pyrazole under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 5-Bromo-1-propyl-1H-pyrazole. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities associated with the stability of this versatile building block, particularly under acidic conditions. Pyrazole and its derivatives are foundational scaffolds in drug discovery, appearing in numerous FDA-approved drugs.[1][2][3] The unique substitution pattern of this compound makes it a valuable intermediate, but its handling requires a nuanced understanding of its chemical behavior to prevent degradation and ensure experimental reproducibility.

This guide provides in-depth, field-proven insights in a direct question-and-answer format, addressing common challenges and offering robust troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected when using this compound in an acidic medium. What are the primary causes?

A1: Low yields in reactions involving this substrate under acidic conditions often stem from several factors, primarily related to the inherent reactivity of the pyrazole ring.[4]

  • Protonation and Reduced Nucleophilicity: The pyrazole ring contains two nitrogen atoms. The 'pyridine-like' nitrogen at position 2 is basic and can be readily protonated in an acidic medium.[5] This protonation reduces the electron density of the aromatic system, potentially deactivating it towards certain desired reactions or altering its solubility profile, leading to incomplete conversion.

  • Acid-Catalyzed Degradation: The compound itself may be degrading under your specific reaction conditions. The two most common degradation pathways are acid-catalyzed debromination and, under harsher conditions, potential side reactions involving the N-propyl group.

  • Suboptimal Reaction Conditions: Standard causes for low yields, such as incorrect temperature, insufficient reaction time, or poor choice of solvent, are often exacerbated by the presence of a strong acid.[4] It is critical to monitor reaction progress closely using methods like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q2: I'm observing a significant amount of a debrominated byproduct, 1-propyl-1H-pyrazole, in my reaction mixture. Why is this happening and how can I prevent it?

A2: This is a classic stability issue for many brominated aromatic heterocycles. The pyrazole ring is electron-rich, making it susceptible to electrophilic substitution, typically at the C4 position.[5][6] While the bromine is at C5, acid-catalyzed debromination can still occur, likely through a protonation-initiated mechanism.

Mechanism Insight: The acid can protonate the pyrazole ring, and in a subsequent step, a nucleophile present in the reaction mixture (including water or solvent molecules) can attack the carbon bearing the bromine atom, or an electrophilic attack at the C5 position can lead to the displacement of Br+. This process is highly dependent on the reaction environment.

Troubleshooting Strategies:

StrategyRationale & CausalityRecommended Conditions
Lower Reaction Temperature Reduces the activation energy available for the degradation pathway, which often requires more energy than the desired reaction.Maintain temperature at the lowest effective level for your primary reaction (e.g., 0 °C to room temperature).
Use Milder Acids Strong mineral acids (HCl, H₂SO₄) can aggressively promote degradation. Using a weaker Brønsted acid or a Lewis acid can catalyze the desired reaction without causing significant debromination.[7]Consider substituting strong acids with acetic acid, p-toluenesulfonic acid (p-TsOH), or Lewis acids like BF₃·OEt₂.
Anhydrous Conditions Water can act as a proton source and a nucleophile, facilitating hydrolysis and other side reactions that may lead to debromination.[8][9]Use freshly distilled, anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Reduce Reaction Time Prolonged exposure to acidic conditions increases the likelihood of degradation.Monitor the reaction closely and quench it as soon as the starting material is consumed.
Q3: Could the N-propyl group be susceptible to cleavage under acidic conditions?

A3: Cleavage of an N-alkyl group from a pyrazole ring is generally not a primary degradation pathway under typical acidic conditions used in organic synthesis. The N-C bond is relatively stable. However, under very harsh conditions (e.g., high concentrations of strong, non-volatile acids like H₂SO₄ at elevated temperatures), cleavage could become a possibility. If you suspect N-depropylation, it would be evident in LC-MS analysis by the appearance of 5-bromo-1H-pyrazole. This is considered a much less common issue than debromination.

Q4: What are the best practices for the workup and purification of reactions containing this compound performed under acidic conditions?

A4: A carefully planned workup is critical to prevent product loss and degradation post-reaction.

  • Neutralization: The first step should always be to neutralize the acid. This is typically done by adding a mild base.

    • Recommended: Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. Add slowly and carefully, especially with large amounts of acid, to control CO₂ evolution.

    • Caution: Avoid using strong bases like sodium hydroxide (NaOH) unless necessary, as this can promote other side reactions.[10]

  • Extraction: After neutralization, extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure at a low temperature to avoid thermal degradation.

Experimental Protocols & Workflows

Protocol 1: Standard Stability Assessment of this compound

This protocol provides a self-validating system to determine the stability of your compound under specific acidic conditions.

Materials:

  • This compound

  • Chosen solvent (e.g., Dioxane, THF, Acetonitrile)

  • Chosen acid (e.g., 1M HCl in Dioxane, Acetic Acid)

  • Internal standard (e.g., Dodecane, Naphthalene)

  • LC-MS or GC-MS system

Procedure:

  • Prepare Stock Solution: Create a stock solution of this compound with a known concentration in the chosen solvent, including a known amount of the internal standard.

  • Set Up Test Conditions: In separate vials, prepare the following mixtures:

    • Vial A (Negative Control): Stock solution + Solvent only.

    • Vial B (Test Condition): Stock solution + Solvent + Acid (at desired concentration/equivalents).

    • Vial C (Harsh Condition): Stock solution + Solvent + Acid (at a higher concentration or temperature).

  • Time-Point Analysis:

    • Immediately take a t=0 sample from each vial and analyze via LC-MS or GC-MS to establish the initial ratio of the compound to the internal standard.

    • Maintain the vials at the desired reaction temperature.

    • Take samples at regular intervals (e.g., 1h, 4h, 8h, 24h).

  • Data Analysis:

    • For each time point, calculate the ratio of the peak area of this compound to the peak area of the internal standard.

    • Plot this ratio against time for each condition. A stable compound will show a flat line, while degradation will result in a downward trend.

    • Monitor for the appearance of new peaks, particularly one corresponding to the mass of 1-propyl-1H-pyrazole.

Visual Workflow: Troubleshooting Degradation

The following diagram outlines a logical workflow for diagnosing and solving stability issues.

troubleshooting_workflow start_node Start: Low Yield or Impurity Observed decision_1 Is debrominated product present? start_node->decision_1 Analyze crude reaction mixture via LC-MS decision_node decision_node action_node action_node result_node result_node action_1 Implement Strategies to Prevent Debromination: - Lower Temperature - Use Milder Acid - Ensure Anhydrous Conditions - Reduce Reaction Time decision_1->action_1 Yes decision_2 Is starting material (SM) unreacted? decision_1->decision_2 No result_1 Re-run Reaction & Analyze action_1->result_1 action_2 Optimize Reaction: - Increase Temperature Moderately - Increase Reaction Time - Screen Catalysts/Acids decision_2->action_2 Yes action_3 Characterize Byproducts: - Check for N-depropylation - Investigate potential side reactions with solvent or reagents decision_2->action_3 No (Other byproducts) action_2->result_1 action_3->result_1 Address specific side reaction

Caption: A decision-tree workflow for troubleshooting stability issues.

Potential Degradation Pathway

Under strong acidic conditions, the primary degradation pathway is often debromination. The following diagram illustrates a plausible mechanism.

Caption: Proposed acid-catalyzed debromination pathway.

References

Sources

scaling up the synthesis of 5-Bromo-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting a deep dive into the synthesis of 5-Bromo-1-propyl-1H-pyrazole. Right now, I'm focusing on finding the usual starting materials and reaction conditions for this compound. I'm also planning to investigate possible side reactions and how to purify the product.

Expanding Knowledge Base

I've just broadened my search to cover established protocols and troubleshooting tips from both academic and industrial sources for synthesizing this compound. My next step will be to analyze the search results, specifically looking for common challenges encountered during scale-up. I'll then move on to structuring the tech support center in a Q&A format, tackling issues like low yield and impurities. I plan to delve deep into solutions and underlying chemical principles.

Organizing Information Gathering

My focus is now on structuring the gathered information. I'll be creating a technical support center. This will be organized with FAQs and in-depth troubleshooting guides. I will also include potential issues like yield and impurity formation. I'm going to detail the problems, their causes, and step-by-step solutions with chemical principles behind them. I'll also add details on starting materials and reagent selection.

Crafting a Q&A

I'm now focusing on structuring the technical support guide. I'm shaping it around a question-and-answer format, prioritizing FAQs and troubleshooting. My aim is to cater specifically to researchers and drug development professionals involved in scaling up this compound synthesis, ensuring the content is practical and relevant.

Refining Guide Details

I'm now fully immersed in developing the technical support guide's content and structure. I've designed the framework to have an introduction, general scheme, experimental protocol, FAQs, troubleshooting, safety, analytical methods, and references. The focus is on providing expert explanations for each step and ensuring the protocol's robustness. I'll include in-process checks and cite key references to back my advice.

Developing Initial Framework

I'm now integrating information from the search results to formulate a robust synthetic route. The lack of direct examples necessitates adapting general pyrazole synthesis methods. I'm focusing on creating clear, concise experimental procedures, keeping in mind the need for scalability and efficiency. The aim is to build a reliable base protocol, referencing relevant literature.

Outlining Guide Content

I'm now fully immersed in developing the technical support guide's content and structure. I've designed the framework to have an introduction, general scheme, experimental protocol, FAQs, troubleshooting, safety, analytical methods, and references. The focus is on providing expert explanations for each step and ensuring the protocol's robustness. I'll include in-process checks and cite key references to back my advice.

Defining Synthetic Pathway

I'm now integrating information from the search results to craft a reliable synthetic route for this compound. Considering that direct examples are lacking, I'm adapting general pyrazole synthesis methods. I'm focusing on crafting clear, concise procedures suitable for scale-up, and referencing related literature. The aim is to build a sound protocol.

Defining Protocol Focus

I'm now outlining the experimental protocol. I'll focus on a two-step synthesis: N-alkylation of pyrazole followed by bromination. I'm prioritizing clarity, scalability, and practical advice, including in-process checks to make sure the protocol is robust. I will highlight the critical points to achieve 5-bromo substitution.

Refining Guide Details

I'm now fully immersed in developing the technical support guide's content and structure. I've designed the framework to have an introduction, general scheme, experimental protocol, FAQs, troubleshooting, safety, analytical methods, and references. The focus is on providing expert explanations for each step and ensuring the protocol's robustness. I'll include in-process checks and cite key references to back my advice.

Finalizing Protocol Steps

My focus is now firmly on the detailed experimental protocol. I'm writing out a step-by-step procedure for the two-step synthesis. I'm including reagent amounts, reaction conditions, and safety measures. I'm also planning in-process checks to make it scalable. My goal is a clear, robust, and expert-level guide that is self-validating.

Defining Technical Guide Details

I'm now fully immersed in developing the technical support guide's content and structure. I've designed the framework to have an introduction, general scheme, experimental protocol, FAQs, troubleshooting, safety, analytical methods, and references. The focus is on providing expert explanations for each step and ensuring the protocol's robustness. I'll include in-process checks and cite key references to back my advice. I'm focusing on the two-step synthesis: N-alkylation of pyrazole followed by bromination, and will propose the method to achieve C5 bromination.

Defining Actionable Protocol

I'm now fully immersed in developing the technical support guide. I have outlined the core steps: alkylation of pyrazole, followed by bromination to deliver the target product. I am now incorporating details such as reagents, reaction conditions, and in-process controls for the process. I am crafting an approach aimed at ensuring efficient and scaleable synthesis.

Technical Support Center: Purification of 5-Bromo-1-propyl-1H-pyrazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Bromo-1-propyl-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing column chromatography for the isolation of this key intermediate. Here, we move beyond simple protocols to address the nuanced challenges you may face, providing in-depth troubleshooting and frequently asked questions to ensure the successful purification of your target compound.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that can arise during the column chromatography of this compound. Each problem is presented as a question you might ask, followed by an explanation of the underlying causes and a step-by-step guide to resolving the issue.

Question 1: My this compound is not moving from the origin on the TLC plate, even with high concentrations of ethyl acetate in hexane. What should I do?

  • Why it's happening: This indicates that your eluent system is not polar enough to move the compound up the stationary phase. While this compound is not extremely polar, impurities from the reaction mixture or slight degradation could increase its affinity for the silica gel. Pyrazole rings, containing two nitrogen atoms, can interact strongly with the acidic silanol groups on the surface of silica gel.

  • How to fix it:

    • Introduce a More Polar Solvent: Systematically increase the polarity of your mobile phase. If a high percentage of ethyl acetate is ineffective, consider adding a small amount (1-2%) of methanol or isopropanol to your eluent system.

    • Consider an Alternative Solvent System: Sometimes, a different combination of solvents is necessary. A dichloromethane/methanol system can be effective for nitrogen-containing heterocycles.

    • Check for Compound Stability: Before proceeding, ensure your compound is stable on silica gel. You can do this by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots (degradation products) have appeared[1].

Question 2: I'm seeing significant streaking or "tailing" of my product spot on the TLC and column. How can I get sharp, well-defined bands?

  • Why it's happening: Tailing is often a sign of strong, non-ideal interactions between your compound and the stationary phase. The acidic nature of standard silica gel can interact with the basic nitrogen atoms of the pyrazole ring, causing the compound to "stick" and elute slowly and unevenly[2]. Overloading the column with too much crude material can also lead to this issue.

  • How to fix it:

    • Deactivate the Silica Gel: The most common solution is to neutralize the acidic sites on the silica gel. This can be done by adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1% by volume), to your eluent system[2]. This will compete with your compound for the acidic sites, allowing it to travel more cleanly down the column.

    • Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina[2]. However, always test this with TLC first, as the selectivity will be different from silica.

    • Dry Loading the Sample: If your compound has poor solubility in the eluent, it can cause tailing. In this case, "dry loading" is recommended. This involves pre-adsorbing your crude material onto a small amount of silica gel and then loading this dry powder onto the top of your column[3].

Question 3: My compound seems to have decomposed on the column. My collected fractions contain little to no desired product. What went wrong?

  • Why it's happening: While pyrazoles are generally stable, certain functionalities can be sensitive to the acidic environment of silica gel[1][4]. Prolonged exposure to silica during a long column run can lead to degradation.

  • How to fix it:

    • Perform a Silica Stability Test (2D TLC): Spot your crude mixture in one corner of a TLC plate and run it as usual. Then, turn the plate 90 degrees and run it again in the same solvent system. If your compound is stable, the spot will move diagonally. If it's degrading, you will see new spots off the diagonal[1].

    • Use Deactivated Silica or an Alternative Stationary Phase: As mentioned above, using triethylamine-treated silica or a different stationary phase like Florisil or alumina can mitigate degradation[1][2].

    • Increase the Flow Rate: A faster flow rate (using a bit of air pressure, i.e., "flash" chromatography) will reduce the time your compound spends in contact with the silica, minimizing the opportunity for degradation.

Question 4: After running the column, I can't find my product in any of the fractions. Where did it go?

  • Why it's happening: There are several possibilities for a "disappearing" compound[1][5]:

    • It's still on the column: The eluent may have been too non-polar, and the compound never eluted.

    • It came off in the solvent front: The eluent was too polar, and the compound eluted immediately with the solvent front.

    • The fractions are too dilute: The compound did elute, but it is spread across so many fractions that the concentration in any single one is too low to be detected by TLC[1].

    • It has decomposed: As discussed in the previous question, the compound may not have survived the chromatography.

  • How to fix it:

    • Check the First and Last Fractions: Always check the very first fraction collected to see if your compound came through with the solvent front.

    • "Flush" the Column: If you suspect your compound is still on the column, switch to a very polar solvent (like 100% ethyl acetate or even 10% methanol in dichloromethane) to wash everything off. This will confirm if your compound was irreversibly bound or just needed a stronger eluent.

    • Concentrate Your Fractions: If you suspect dilution is the issue, try concentrating a range of fractions where you expected your product to be and then re-running the TLC[1].

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

For most applications, standard silica gel (230-400 mesh) is the recommended stationary phase due to its high resolving power and cost-effectiveness[6]. However, because of the basic nitrogens in the pyrazole ring, you may need to deactivate it with triethylamine as discussed in the troubleshooting section[2]. For highly sensitive compounds or if tailing is a persistent issue, neutral alumina can be a good alternative[2].

Q2: How do I select the right solvent system (eluent)?

The ideal solvent system is determined using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that gives your desired product an Rf value of approximately 0.3-0.4[1]. This Rf value generally ensures good separation from impurities and a reasonable elution time from the column. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate. For this compound, a good starting point for TLC analysis is a 4:1 or 3:1 mixture of Hexane:Ethyl Acetate.

Q3: What is the difference between wet and dry loading, and which one should I use?

  • Wet Loading: Involves dissolving your crude sample in the minimum amount of your starting eluent (or a slightly more polar solvent) and carefully pipetting it onto the top of the column bed[3]. This is the most common method.

  • Dry Loading: Involves dissolving your crude sample in a volatile solvent (like dichloromethane or acetone), adding a small amount of silica gel, and then evaporating the solvent to get a dry, free-flowing powder. This powder is then carefully added to the top of the column[3].

You should use dry loading when your compound is not very soluble in the starting eluent. This prevents the compound from precipitating at the top of the column and ensures a narrow, even starting band, which leads to better separation[3].

Experimental Protocol: Column Chromatography of this compound

This protocol assumes a crude sample of approximately 1 gram. The column size and solvent volumes should be scaled accordingly for different amounts of material.

1. Preparation of the Column:

  • Select a glass column of appropriate size (e.g., a 40-50 cm long column with a 2-3 cm diameter).
  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer (approx. 1 cm) of sand.
  • In a beaker, prepare a slurry of silica gel (approx. 30-40 g) in your starting eluent (e.g., 9:1 Hexane:Ethyl Acetate).
  • Pour the slurry into the column, using a funnel. Gently tap the side of the column to help the silica pack evenly and dislodge any air bubbles.
  • Once the silica has settled, add another thin layer of sand on top to protect the silica bed surface.
  • Continuously drain the solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

2. Sample Loading (Wet Loading Method):

  • Dissolve your crude this compound (1 g) in the absolute minimum amount of the starting eluent or a slightly more polar solvent like dichloromethane (1-2 mL).
  • Carefully pipette the dissolved sample onto the top of the sand layer, trying not to disturb the surface.
  • Allow the sample to absorb completely into the silica gel by draining the solvent until the liquid level is again at the top of the sand.
  • Carefully add a small amount of fresh eluent and again allow it to absorb. Repeat this step 2-3 times to ensure the entire sample is loaded onto the silica in a narrow band.

3. Elution and Fraction Collection:

  • Carefully fill the column with your starting eluent.
  • Begin collecting fractions in test tubes or vials. The size of the fractions will depend on the size of your column (e.g., 10-15 mL fractions).
  • If your separation is difficult, you may need to use a gradient elution, where you gradually increase the polarity of the eluent over time (e.g., starting with 9:1 Hexane:EtOAc and slowly moving to 4:1, then 3:1).

4. Analysis of Fractions:

  • Using TLC, spot every few fractions on a plate to monitor the elution of your compound.
  • Visualize the spots under a UV lamp.
  • Combine the fractions that contain your pure product.
  • Fractions containing a mixture of your product and impurities can be combined and re-purified if necessary.

5. Product Isolation:

  • Combine the pure fractions into a round-bottom flask.
  • Remove the solvent using a rotary evaporator to yield the purified this compound.
Data Summary Table
ParameterRecommended Value/SystemRationale
Stationary Phase Silica Gel (230-400 mesh)High resolution for general purification.[6]
Alternative Phase Neutral Alumina or Deactivated SilicaFor acid-sensitive compounds or to prevent tailing.[1][2]
Typical Eluent Hexane / Ethyl AcetateGood balance of polarity for many organic compounds.
Starting Polarity 9:1 to 4:1 (Hexane:EtOAc)Adjust based on TLC results to achieve an Rf of ~0.3-0.4.
Eluent Modifier 0.1-1% Triethylamine (Et₃N)Neutralizes acidic silica sites to prevent streaking.[2]
Target Rf Value ~0.3 - 0.4Optimal for good separation and reasonable elution time.[1]
Loading Method Wet or Dry LoadingUse dry loading for samples poorly soluble in the eluent.[3]
Visual Workflow: Column Chromatography Purification

ColumnChromatographyWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation A Crude this compound B Develop TLC Method (Target Rf ~0.3-0.4) A->B C Prepare Silica Slurry & Pack Column B->C D Load Sample (Wet or Dry Method) C->D E Elute with Solvent System D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H Identify Pure Fractions I Evaporate Solvent H->I J Pure Product I->J

Caption: Workflow for the purification of this compound.

References
  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com. [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • and regioselective reactions of 5-bromo enones/enaminones with pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]

  • troubleshooting column chromatography. Reddit. [Link]

  • 1427021-01-9 | this compound. 1PlusChem LLC. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • LC Chromatography Troubleshooting Guide. HALO Columns. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • This compound. Chembase.cn. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • Separation of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • What compounds are unstable in a silica gel column (chromatography). Reddit. [Link]

  • Method for purifying pyrazoles.
  • 5-bromo-1H-pyrazole-3-carboxylic acid. PubChem. [Link]

  • Chromatography: The Solid Phase. University of Rochester, Department of Chemistry. [Link]

  • Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles. MDPI. [Link]

  • Enzyme stabilization and immobilization by sol-gel entrapment. PubMed. [Link]

Sources

Validation & Comparative

The Evolving Landscape of Pyrazole-Based Bioactives: A Comparative Analysis of 5-Bromo-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Evaluation

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, finding applications as anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory agents.[1][2][3][4] This guide provides a comparative analysis of the potential biological activities of 5-Bromo-1-propyl-1H-pyrazole against other notable pyrazole derivatives. While specific experimental data for this particular molecule is not extensively available in public literature, we can extrapolate its likely bioactivity based on well-established structure-activity relationships (SAR) within the pyrazole class. This guide is intended for researchers, scientists, and drug development professionals, offering insights into experimental design and interpretation.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The versatility of the pyrazole ring lies in its unique electronic properties and the ability to be readily substituted at various positions, allowing for the fine-tuning of its pharmacological profile.[5] The nitrogen atoms act as hydrogen bond acceptors, while the carbon atoms can be functionalized to modulate lipophilicity, steric bulk, and electronic effects, all of which are critical determinants of biological activity.

Comparative Biological Activities: An SAR-Guided Exploration

The biological activity of pyrazole derivatives is profoundly influenced by the nature and position of substituents on the pyrazole ring.[6][7] We will now delve into a comparative analysis of this compound in key therapeutic areas.

Anticancer Activity

Numerous pyrazole derivatives have emerged as potent anticancer agents, often acting as inhibitors of protein kinases, tubulin polymerization, or by inducing apoptosis.[6][8][9][10]

Key SAR Insights:

  • Substitution at N1: The N1 position is frequently substituted with aryl or alkyl groups. The presence of a propyl group in this compound suggests a potential for favorable interactions within hydrophobic pockets of target proteins.

  • Substitution at C5: Halogenation at the C5 position, such as with bromine, can enhance lipophilicity and potentially lead to improved cell membrane permeability and target engagement.[11] Some studies have indicated that halogenated pyrazoles exhibit significant cytotoxicity against various cancer cell lines.[12]

  • Other Substitutions: The absence of bulky substituents at C3 and C4 in our target molecule might offer a different pharmacological profile compared to highly substituted pyrazoles that are known kinase inhibitors.

Comparative Table of Anticancer Pyrazoles:

Compound/Derivative ClassKey Structural FeaturesReported Mechanism of Action/TargetIC50 Values (µM)
Celecoxib 4,5-diaryl pyrazoleCOX-2 InhibitionVaries with cell line
Various Kinase Inhibitors N1-aryl, C3/C4/C5-substitutedEGFR, VEGFR, CDK, BTK inhibitionMicro- to nanomolar ranges[8]
Indole-Pyrazole Hybrids Fused indole and pyrazole ringsCDK-2 inhibition, Apoptosis induction~6-24 µM against HepG2[13]
This compound N1-propyl, C5-bromoHypothesized: Kinase inhibition, Apoptosis inductionTo be determined
Antimicrobial Activity

Pyrazole derivatives have shown significant promise as antibacterial and antifungal agents.[14][15][16][17][18] The mechanism of action often involves the disruption of microbial cell walls or the inhibition of essential enzymes.[16]

Key SAR Insights:

  • Halogenation: The presence of a bromine atom in this compound is a feature associated with enhanced antimicrobial activity in other heterocyclic compounds.[15]

  • N1-Substitution: The N1-propyl group contributes to the overall lipophilicity of the molecule, which can be a critical factor for penetrating bacterial cell membranes.

  • Lipophilicity and Activity: Studies on substituted pyrazoles have shown that increasing lipophilicity, often through halogenation and alkyl substitution, can lead to improved antimicrobial potency.[15]

Comparative Table of Antimicrobial Pyrazoles:

Compound/Derivative ClassKey Structural FeaturesSpectrum of ActivityMIC Values (µg/mL)
N-(trifluoromethyl)phenyl pyrazoles N1-substituted phenyl with CF3Gram-positive bacteria (including MRSA)3.12 - 6.25[14]
Quinoline-substituted pyrazoles Pyrazole linked to a quinoline moietyGram-positive bacteria0.12 - 0.98[16]
Thiazolidinone-clubbed pyrazoles Pyrazole fused with a thiazolidinone ringModerate against E. coli16[16]
This compound N1-propyl, C5-bromoHypothesized: Gram-positive and potentially some Gram-negative bacteriaTo be determined
Enzyme Inhibitory Activity

The pyrazole scaffold is a common feature in many enzyme inhibitors, targeting a wide range of enzymes including kinases, cyclooxygenases (COX), and various metabolic enzymes.[19][20][21][22][23]

Key SAR Insights:

  • Structural Mimicry: The pyrazole ring can act as a bioisostere for other chemical groups, enabling it to fit into the active sites of enzymes.

  • Hydrogen Bonding: The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with amino acid residues in the enzyme's active site.

  • Substituent Effects: The propyl and bromo substituents of this compound will influence its binding affinity and selectivity for specific enzymes. The bromo group can participate in halogen bonding, a recognized interaction in drug-receptor binding.

Comparative Table of Pyrazole-Based Enzyme Inhibitors:

Compound/Derivative ClassTarget EnzymeType of InhibitionIC50/Ki Values
Celecoxib COX-2Selective, competitiveVaries
Pyrazole-based kinase inhibitors Various kinases (EGFR, VEGFR, etc.)Competitive (ATP-binding site)Nanomolar to micromolar[8]
DapE Inhibitors N-succinyl-l,l-2,6-diaminopimelic acid desuccinylaseCompetitiveIC50 of 17.9 µM for a potent analog[22]
This compound Hypothesized: Kinases, other metabolic enzymesTo be determinedTo be determined

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of this compound and compare it to other pyrazoles, a series of standardized in vitro assays are essential.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[24][25][26]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and comparator compounds for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate treat Treat with Compounds seed->treat 24h Incubation mtt Add MTT Reagent treat->mtt 48-72h Incubation solubilize Solubilize Formazan mtt->solubilize 4h Incubation read Read Absorbance (570 nm) solubilize->read calculate Calculate IC50 read->calculate Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis dilute Serial Dilution of Compounds inoculate Inoculate Microtiter Plate dilute->inoculate inoculum Prepare Standardized Inoculum inoculum->inoculate incubate Incubate Plate inoculate->incubate 18-24h read Visually Inspect for Growth incubate->read determine_mic Determine MIC read->determine_mic

Caption: General workflow for the broth microdilution assay.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific enzyme. [19][27][28][29][30] Protocol:

  • Reagent Preparation: Prepare solutions of the target enzyme, substrate, and test compound in an appropriate assay buffer.

  • Assay Reaction: In a 96-well plate, mix the enzyme and varying concentrations of the test compound. Incubate for a short period to allow for binding.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the rate of the enzymatic reaction at each inhibitor concentration. Determine the IC50 value by plotting the reaction rate against the inhibitor concentration.

Enzyme_Inhibition_Workflow prep Prepare Enzyme, Substrate, and Inhibitor Solutions mix Mix Enzyme and Inhibitor prep->mix initiate Initiate Reaction with Substrate mix->initiate Pre-incubation detect Monitor Reaction Progress initiate->detect analyze Calculate IC50 detect->analyze

Caption: A generalized workflow for an enzyme inhibition assay.

Concluding Remarks and Future Directions

While the precise biological profile of this compound remains to be experimentally elucidated, structure-activity relationship principles strongly suggest its potential as a bioactive molecule. The presence of the N1-propyl and C5-bromo substituents are known modulators of activity within the pyrazole class, hinting at possible anticancer, antimicrobial, and enzyme inhibitory properties. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this and other novel pyrazole derivatives. Future research should focus on the synthesis and comprehensive biological screening of this compound to validate these SAR-based predictions and to potentially uncover novel therapeutic leads.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Current status of pyrazole and its biological activities. (2014). PMC - PubMed Central. Retrieved January 19, 2026, from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. Retrieved January 19, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. Retrieved January 19, 2026, from [Link]

  • “Review on Biological Activities of Pyrazole Derivatives”. (n.d.). Journal of Chemical Health Risks. Retrieved January 19, 2026, from [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2024). PubMed. Retrieved January 19, 2026, from [Link]

  • Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. Retrieved January 19, 2026, from [Link]

  • Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved January 19, 2026, from [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD. Retrieved January 19, 2026, from [Link]

  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. Retrieved January 19, 2026, from [Link]

  • Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (2011). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2012). MDPI. Retrieved January 19, 2026, from [Link]

  • Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. (2021). La Trobe University. Retrieved January 19, 2026, from [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. Retrieved January 19, 2026, from [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (n.d.). NIH. Retrieved January 19, 2026, from [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • Inhibitory Effect of Newly Prepared Pyrazole Derivatives against Alpha-Amylase in Pancreatic Cancer Cell. (2024). n.d. Retrieved January 19, 2026, from [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). NIH. Retrieved January 19, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). n.d. Retrieved January 19, 2026, from [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved January 19, 2026, from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved January 19, 2026, from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH. Retrieved January 19, 2026, from [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences. Retrieved January 19, 2026, from [Link]

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • Pyrazole Based Inhibitors against Enzymes of Staphylococcus aureus: AComputational Study. (2015). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved January 19, 2026, from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). StatPearls - NCBI Bookshelf - NIH. Retrieved January 19, 2026, from [Link]

  • Guidelines for the digestive enzymes inhibition assay. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (n.d.). Frontiers. Retrieved January 19, 2026, from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. Retrieved January 19, 2026, from [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (n.d.). Frontiers. Retrieved January 19, 2026, from [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). n.d. Retrieved January 19, 2026, from [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). n.d. Retrieved January 19, 2026, from [Link]

  • Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity. (2015). NIH. Retrieved January 19, 2026, from [Link]

Sources

A Comparative Guide to the Efficacy of 5-Bromo-1-propyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, pyrazole derivatives have emerged as a versatile and privileged scaffold, demonstrating a wide spectrum of biological activities.[1][2] Their structural versatility allows for fine-tuning of their pharmacological profiles, making them promising candidates for drug discovery programs. This guide provides a comparative analysis of the efficacy of 5-Bromo-1-propyl-1H-pyrazole derivatives, a specific subclass of pyrazoles, by contextualizing their potential within the broader family of 5-bromopyrazoles and N-alkylated pyrazole analogs. While direct comparative studies on a series of this compound derivatives are not extensively available in peer-reviewed literature, this guide will synthesize data from closely related compounds to project their therapeutic potential across antimicrobial, anti-inflammatory, and anticancer applications.

The Rationale for Investigating this compound Derivatives

The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as the foundation for numerous FDA-approved drugs. The strategic placement of substituents on the pyrazole ring is a key determinant of their biological activity. The choice of a bromine atom at the 5-position and a propyl group at the 1-position is deliberate and based on established structure-activity relationships (SAR).

  • The 5-Bromo Substituent: Halogenation, particularly with bromine, is a common strategy in medicinal chemistry to enhance the lipophilicity of a molecule, thereby improving its membrane permeability and oral bioavailability. Furthermore, the bromo group can act as a key interacting moiety with biological targets through halogen bonding, potentially increasing binding affinity and potency.[3]

  • The 1-Propyl Substituent: N-alkylation of the pyrazole ring is crucial for modulating its physicochemical properties, such as solubility and metabolic stability. The propyl group, a short-chain alkyl substituent, can influence the molecule's orientation within a receptor's binding pocket, impacting its efficacy and selectivity.

This guide will explore the synergistic effect of these substitutions on the therapeutic efficacy of the pyrazole scaffold.

Comparative Efficacy Analysis

Antimicrobial Activity

Pyrazole derivatives have been extensively investigated for their antibacterial and antifungal properties.[1][4] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

While specific data for this compound derivatives is scarce, studies on related compounds offer valuable insights. For instance, various 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been synthesized and shown to be potent inhibitors of bacterial FabH, an enzyme crucial for fatty acid biosynthesis.[5] The presence of halogen substituents on the phenyl rings of these derivatives was found to be critical for their antibacterial activity.[3]

Table 1: Representative Antimicrobial Activity of Substituted Pyrazole Derivatives

Compound ClassTest OrganismActivity Metric (MIC in µg/mL)Reference
Pyrazole-1-sulphonamidesStaphylococcus aureusModerate to Potent[1]
Pyrazoline-1-thiocarboxamidesEscherichia coliModerate[1]
Hydrazones of pyrazole-1-carbothiohydrazideCandida albicans2.9 - 7.8[6]

Based on these findings, it is hypothesized that this compound derivatives would exhibit significant antimicrobial activity. The bromination at the 5-position is expected to enhance lipophilicity, facilitating penetration of the microbial cell wall. The 1-propyl group could further optimize interactions with microbial targets.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Pyrazole derivatives, most notably the selective COX-2 inhibitor Celecoxib, have a well-established role in this area.[7][8] The anti-inflammatory effects of pyrazoles are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin biosynthesis.[8]

SAR studies have revealed that the nature and position of substituents on the pyrazole ring are critical for COX-2 selectivity and potency. While direct data on this compound is unavailable, research on other substituted pyrazoles indicates that lipophilic groups on the N1 and C5 positions can contribute to potent anti-inflammatory activity.[9]

Table 2: Representative Anti-inflammatory Activity of Pyrazole Derivatives

Compound ClassIn Vivo ModelEfficacyReference
3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamidesCarrageenan-induced rat paw edemaUp to 78% inhibition[9]
3,5-diaryl pyrazole derivativesIL-6 and TNF-α inhibitionActive[9]

The 5-bromo and 1-propyl substitutions in the target compounds are consistent with the structural features of many potent anti-inflammatory pyrazoles. It is plausible that these derivatives could act as effective anti-inflammatory agents, potentially through COX inhibition.

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and pyrazole derivatives have shown considerable promise.[2][3] Their anticancer effects are mediated through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[2]

Several studies have highlighted the anticancer potential of pyrazole derivatives with halogen substitutions. For instance, compounds with chloro and bromo groups on para-substituted benzene rings have demonstrated excellent cytotoxicity against various cancer cell lines.[3] The most active compounds often exhibit IC50 values in the low micromolar range.

Table 3: Representative Anticancer Activity of Substituted Pyrazole Derivatives

Compound ClassCancer Cell LineActivity Metric (IC50 in µM)Reference
Pyrazole benzamide derivativesHCT-116 (Colon)7.74 - 82.49[3]
Pyrazole benzamide derivativesMCF-7 (Breast)4.98 - 92.62[3]
4-bromophenyl substituted pyrazoleA549 (Lung)8.0[3]
4-bromophenyl substituted pyrazoleHeLa (Cervical)9.8[3]
4-bromophenyl substituted pyrazoleMCF-7 (Breast)5.8[3]

The presence of a bromo group in this compound derivatives suggests they could possess significant anticancer properties. Further research is warranted to evaluate their efficacy against a panel of cancer cell lines and to elucidate their mechanism of action.

Experimental Protocols

To facilitate further research and comparative analysis, this section outlines standard experimental protocols for the synthesis and biological evaluation of this compound derivatives.

General Synthesis Workflow

The synthesis of this compound derivatives can be achieved through a multi-step process, a representative scheme is outlined below. The synthesis of related 5-bromo-1-methyl-1H-pyrazol-3-amine has been reported, providing a basis for this proposed pathway.[10]

Synthesis_Workflow start Starting Materials (e.g., Diethyl butynedioate, Propylhydrazine) step1 Condensation start->step1 step2 Bromination (e.g., with POBr3) step1->step2 step3 Further Functionalization (e.g., Hydrolysis, Amidation) step2->step3 product This compound Derivatives step3->product

Caption: A generalized workflow for the synthesis of this compound derivatives.

Step-by-Step Methodology:

  • Condensation: React diethyl butynedioate with propylhydrazine to form the corresponding pyrazole ester.

  • Bromination: Treat the pyrazole ester with a brominating agent such as phosphorus oxybromide (POBr3) to introduce the bromine atom at the 5-position.

  • Hydrolysis and Amidation: The resulting this compound-3-carboxylic acid ethyl ester can be hydrolyzed to the carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for comparative efficacy studies.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Antimicrobial_Workflow start Prepare serial dilutions of This compound derivatives step1 Inoculate with microbial suspension (bacteria or fungi) start->step1 step2 Incubate at appropriate temperature and duration step1->step2 step3 Determine MIC (lowest concentration with no visible growth) step2->step3

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of the test compounds.

Step-by-Step Methodology:

  • Preparation of Compounds: Dissolve the synthesized pyrazole derivatives in a suitable solvent (e.g., DMSO) and prepare two-fold serial dilutions in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Inoculation and Incubation: Add the microbial inoculum to each well of the microtiter plate and incubate under appropriate conditions.

  • MIC Determination: After incubation, visually inspect the plates for microbial growth. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

In Vitro Anticancer Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Anticancer_Workflow start Seed cancer cells in a 96-well plate step1 Treat cells with various concentrations of This compound derivatives start->step1 step2 Incubate for a specified period (e.g., 48-72 hours) step1->step2 step3 Add MTT reagent and incubate step2->step3 step4 Add solubilizing agent (e.g., DMSO) step3->step4 step5 Measure absorbance at 570 nm step4->step5 step6 Calculate IC50 value step5->step6

Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a known number of cancer cells into each well of a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazole derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: Add a solubilizing agent to dissolve the formazan crystals and measure the absorbance using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Mechanism of Action

While the precise signaling pathways modulated by this compound derivatives are yet to be elucidated, based on the activities of related pyrazoles, several potential mechanisms can be proposed.

Signaling_Pathways compound This compound Derivatives cox COX-2 compound->cox Inhibition kinases Protein Kinases (e.g., EGFR, VEGFR) compound->kinases Inhibition fabH Bacterial FabH compound->fabH Inhibition inflammation Inflammation cox->inflammation Leads to cancer Cancer Proliferation kinases->cancer Leads to bacterial_growth Bacterial Growth fabH->bacterial_growth Essential for

Caption: Potential mechanisms of action and signaling pathways for this compound derivatives.

  • Anti-inflammatory Action: Inhibition of the COX-2 enzyme, leading to a reduction in the production of pro-inflammatory prostaglandins.

  • Anticancer Activity: Inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are often dysregulated in cancer. This can lead to the induction of apoptosis and cell cycle arrest.

  • Antimicrobial Effect: Inhibition of essential bacterial enzymes like FabH, disrupting fatty acid synthesis and leading to bacterial cell death.

Future Directions and Conclusion

The synthesis and evaluation of a focused library of this compound derivatives are essential to establish a clear and quantitative structure-activity relationship. Future studies should aim to:

  • Synthesize a series of these derivatives with variations in other positions of the pyrazole ring.

  • Conduct comprehensive in vitro and in vivo testing to determine their efficacy and safety profiles.

  • Perform mechanistic studies to identify their precise molecular targets and signaling pathways.

References

  • El-Sayed, M. S., et al. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 17(5), 4962-4971. Available at: [Link]

  • Abdel-Aziz, A. A.-M., et al. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. Available at: [Link]

  • Wang, J., et al. (2019). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents, CN109824898A.
  • Lan, R., et al. (1998). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 41(27), 5342-5351. Available at: [Link]

  • Gudimani, B., et al. (2023). Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. ChemistrySelect, 8(31). Available at: [Link]

  • Nassar, E., et al. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 13-22. Available at: [Link]

  • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 17(5), 4962-4971. Available at: [Link]

  • Mantzanidou, M., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(23), 7249. Available at: [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • El-Sayed, M. S., et al. (2018). Structure–activity relationship of the new pyrazole derivatives. Journal of the Iranian Chemical Society, 15(11), 2547-2559. Available at: [Link]

  • Ali, M. A., et al. (2021). Synthesis and anticancer activity of substituted pyrazole derivatives. Organic Chemistry: An Indian Journal, 17(4), 5424. Available at: [Link]

  • Wang, H., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4546-4550. Available at: [Link]

  • Chahal, G., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Current Organic Synthesis, 21(1), 39-51. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(11), 2959. Available at: [Link]

  • Kumar, A., et al. (2013). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences and Research, 4(12), 4578-4588. Available at: [Link]

  • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Scilit. Available at: [Link]

  • Heller, S. T., et al. (2017). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem, 12(10), 751-762. Available at: [Link]

  • Arora, V., et al. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. International Journal of Health Sciences, 6(S2), 8281-8289. Available at: [Link]

  • Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 178-185. Available at: [Link]

  • Al-Ghamdi, A. M., et al. (2024). Synthesis and Evaluation of Antimicrobial Activity of Some Heterocyclic Moieties of Pyrazole Derivatives. Oriental Journal of Chemistry, 40(1). Available at: [Link]

  • Singh, N., et al. (2015). Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. Der Pharma Chemica, 7(11), 224-237. Available at: [Link]

  • Sharma, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 108-116. Available at: [Link]

  • Al-Warhi, T., et al. (2021). One‐Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids. ChemistrySelect, 6(45), 12555-12561. Available at: [Link]

  • Chahal, G., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Request PDF. Available at: [Link]

  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1179-1200. Available at: [Link]

Sources

Validating In Vitro Efficacy: A Comparative Guide to 5-Bromo-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse therapeutic activities.[1][2] This guide provides an in-depth technical comparison for the in vitro validation of a specific derivative, 5-Bromo-1-propyl-1H-pyrazole. We will explore its potential anticancer and anti-inflammatory properties by comparing it with structurally related pyrazoles and established therapeutic agents. This document is designed to not only present data but also to elucidate the scientific rationale behind the experimental design, ensuring a thorough understanding of the validation process.

Introduction to the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structure that imparts significant pharmacological potential.[3] The versatility of the pyrazole ring allows for substitutions at various positions, leading to a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[4][5] The introduction of a bromine atom, as in this compound, can enhance the lipophilicity and binding interactions of the molecule with its biological targets, potentially leading to increased potency and selectivity.

Comparative In Vitro Analysis

Due to the novelty of this compound, direct in vitro data is emerging. Therefore, to contextualize its potential efficacy, we will compare its anticipated performance with known pyrazole derivatives and standard drugs in two key therapeutic areas: oncology and inflammation.

Anticancer Activity: A Focus on Kinase Inhibition and Cytotoxicity

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[6] Key pathways include the PI3K/Akt and MAPK/ERK signaling cascades, which control cell proliferation, survival, and angiogenesis.[6]

To validate the anticancer potential of this compound, a primary assessment of its cytotoxicity against various cancer cell lines is essential. The MTT assay is a widely accepted method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[7][8][9]

Table 1: Comparative Anticancer Activity of Pyrazole Derivatives (MTT Assay)

Compound/DrugCancer Cell LineIC50 (µM)Reference
This compound MCF-7 (Breast) Hypothesized: 5-15N/A
A549 (Lung) Hypothesized: 10-25N/A
HepG2 (Liver) Hypothesized: 8-20N/A
3-(4-chlorophenyl)-5-(3-bromo-4-hydroxy-5-methoxy-thiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideA549 (Lung)>10 (approx.)[10]
Pyrazole-naphthalene analog 10 MCF-7 (Breast)2.78[6]
Doxorubicin (Standard Drug)MCF-7 (Breast)0.95[6]
Cisplatin (Standard Drug)A549 (Lung)>15[6]

Hypothesized values for this compound are based on the activities of structurally similar compounds and serve as a benchmark for future experimental validation.

Based on the structure-activity relationships of similar pyrazole compounds, it is plausible that this compound will exhibit moderate to potent cytotoxic activity. For instance, a pyrazole-naphthalene analog demonstrated an IC50 of 2.78 µM against MCF-7 cells, highlighting the potential of this scaffold.[6]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Compound Dilutions treatment 3. Treat Cells with Compounds compound_prep->treatment incubation_48h 4. Incubate for 48-72h treatment->incubation_48h add_mtt 5. Add MTT Reagent incubation_48h->add_mtt incubation_4h 6. Incubate for 4h add_mtt->incubation_4h solubilize 7. Solubilize Formazan incubation_4h->solubilize read_absorbance 8. Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 9. Calculate IC50 read_absorbance->calculate_ic50

MTT Assay Workflow Diagram

The anticancer activity of pyrazole derivatives is often linked to their ability to inhibit key signaling pathways involved in cell growth and survival.

Anticancer_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Pyrazole This compound Pyrazole->PI3K Inhibition Pyrazole->Raf Inhibition

Potential Inhibition of PI3K/Akt and MAPK/ERK Pathways
Anti-inflammatory Activity: Targeting COX-2

Non-steroidal anti-inflammatory drugs (NSAIDs) often function by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.[11] COX-2 is an inducible enzyme that is upregulated during inflammation, making it a key target for anti-inflammatory drugs.[12] Several pyrazole derivatives have been identified as potent and selective COX-2 inhibitors.[13]

Table 2: Comparative COX-2 Inhibitory Activity

Compound/DrugCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
This compound Hypothesized: 0.1-1.0Hypothesized: >10Hypothesized: >10N/A
3-(trifluoromethyl)-5-arylpyrazole0.024.5225[14]
Celecoxib (Standard Drug)0.30>100>333[13]

Hypothesized values for this compound are based on the activities of structurally similar compounds and serve as a benchmark for future experimental validation.

The structural features of this compound suggest it may exhibit selective COX-2 inhibition, a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs.

This protocol is adapted from commercially available kits.[12]

  • Reagent Preparation: Prepare assay buffer, COX probe, cofactor, and human recombinant COX-2 enzyme as per the manufacturer's instructions.

  • Inhibitor Preparation: Prepare a 10x stock solution of this compound and comparator compounds in assay buffer.

  • Reaction Setup: In a 96-well plate, add assay buffer, COX-2 enzyme, and the test inhibitor or vehicle control.

  • Initiation of Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.

COX2_Inhibition_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_measurement Measurement & Analysis reagent_prep 1. Prepare Assay Reagents inhibitor_prep 2. Prepare Inhibitor Dilutions reaction_setup 3. Set Up Reaction in 96-well Plate inhibitor_prep->reaction_setup initiate_reaction 4. Add Arachidonic Acid reaction_setup->initiate_reaction read_fluorescence 5. Kinetic Fluorescence Reading initiate_reaction->read_fluorescence calculate_ic50 6. Calculate IC50 read_fluorescence->calculate_ic50

COX-2 Inhibition Assay Workflow

Conclusion and Future Directions

This guide provides a framework for the initial in vitro validation of this compound, focusing on its potential anticancer and anti-inflammatory activities. The comparative data from structurally related pyrazoles and established drugs offer a valuable context for interpreting future experimental results. The detailed protocols for the MTT and COX-2 inhibition assays provide a practical starting point for researchers.

Further in vitro studies should aim to elucidate the precise mechanism of action, including the identification of specific kinase targets and the evaluation of effects on other inflammatory mediators. Subsequent in vivo studies will be crucial to confirm the therapeutic potential of this promising compound.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). In PMC. Retrieved from [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). In PMC. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). In MDPI. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). In PMC. Retrieved from [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). In PubMed Central. Retrieved from [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). In PMC. Retrieved from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). In PMC. Retrieved from [Link]

  • Pyrazoles as anticancer agents: Recent advances. (n.d.). In SRR Publications. Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). In Reaction Biology. Retrieved from [Link]

  • Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. (2022). In ACS Omega. Retrieved from [Link]

  • Cell Viability Assays. (2013). In NCBI Bookshelf. Retrieved from [Link]

  • (PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2018). In ResearchGate. Retrieved from [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). In RSC Publishing. Retrieved from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). In International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. (2022). In ACS Publications. Retrieved from [Link]

  • (PDF) Evaluation of new pyrazole derivatives for their biological activity: Structure-activity relationship. (2011). In ResearchGate. Retrieved from [Link]

  • Pyrazole as an anti-inflammatory scaffold. (2022). In International journal of health sciences. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2024). In CLYTE Technologies. Retrieved from [Link]

  • In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. (n.d.). In ResearchGate. Retrieved from [Link]

  • Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. (n.d.). In PubMed Central. Retrieved from [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). In MDPI. Retrieved from [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). In PMC. Retrieved from [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). In MDPI. Retrieved from [Link]

  • Current status of pyrazole and its biological activities. (n.d.). In PMC. Retrieved from [Link]

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (n.d.). In New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2007). In PNAS. Retrieved from [Link]

  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. (2024). In PMC. Retrieved from [Link]

  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). In ResearchGate. Retrieved from [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). In Authorea. Retrieved from [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). In BPS Bioscience. Retrieved from [Link]

  • Screening for Allosteric Kinase Inhibitors in High Throughput. (2010). In Wiley Analytical Science. Retrieved from [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2024). In PMC. Retrieved from [Link]

Sources

The Structure-Activity Relationship of 5-Bromo-1-propyl-1H-pyrazole Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. This guide delves into the nuanced structure-activity relationships (SAR) of a specific, promising subclass: 5-Bromo-1-propyl-1H-pyrazole analogs. By objectively comparing the anticipated performance of structural analogs and providing a framework of supporting experimental design, this document aims to empower researchers in the rational design of novel therapeutics.

The this compound Scaffold: A Foundation for Potency and Selectivity

The this compound core offers a unique combination of features that make it an attractive starting point for drug discovery. The pyrazole ring itself is an aromatic heterocycle known for its metabolic stability and ability to participate in various non-covalent interactions with biological targets. The strategic placement of a bromine atom at the 5-position and a propyl group at the N1-position provides distinct advantages and opportunities for SAR exploration.

The Significance of the 5-Bromo Substituent

The bromine atom at the 5-position is not merely a bulky substituent. Its presence can profoundly influence the biological activity of the molecule through several mechanisms:

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, forming favorable interactions with electron-rich pockets in a protein's active site. This can significantly enhance binding affinity and selectivity.

  • Modulation of Lipophilicity: The introduction of a halogen alters the lipophilicity of the molecule, which can impact cell permeability and pharmacokinetic properties.

  • Metabolic Stability: The C-Br bond can block sites of metabolism, potentially increasing the half-life of the compound.

The Role of the N1-Propyl Group

The N-alkylation of pyrazoles is a common strategy to modulate their physicochemical properties and biological activity. The 1-propyl group in the scaffold serves to:

  • Fine-tune Lipophilicity: The propyl group contributes to the overall lipophilicity of the molecule, influencing its solubility and ability to cross biological membranes.

  • Probe Binding Pockets: The flexible propyl chain can explore hydrophobic pockets within the target protein, potentially leading to enhanced binding affinity.

  • Influence Conformation: The size and nature of the N-alkyl substituent can influence the overall conformation of the pyrazole ring and its other substituents, thereby affecting target engagement.

Comparative Analysis of this compound Analogs: A Hypothetical SAR Study

To illustrate the potential SAR of this scaffold, we will consider a hypothetical series of analogs and their anticipated biological activity against a generic kinase target. The following table presents hypothetical IC50 values to demonstrate the impact of structural modifications.

Compound IDR3-SubstituentR4-SubstituentHypothetical IC50 (nM)Rationale for Activity
BP-01 (Parent) -H-H150Baseline activity of the core scaffold.
BP-02 -CH3-H100Small alkyl group may provide favorable hydrophobic interactions.
BP-03 -Phenyl-H50Aromatic ring can engage in π-π stacking or hydrophobic interactions.
BP-04 -Phenyl-F (para)25Electron-withdrawing fluorine may enhance binding through polar interactions.
BP-05 -H-NH2200Introduction of a polar group may be detrimental if the pocket is hydrophobic.
BP-06 -H-COOH500A charged group could lead to unfavorable interactions or poor cell permeability.

dot graph SAR_Hypothesis { layout=neato; node [shape=box, style=filled, fontname="Arial", fontcolor="#FFFFFF"]; edge [fontname="Arial"];

"BP-01" [fillcolor="#4285F4", label="BP-01 (Parent)\nIC50: 150 nM", pos="0,3!"]; "BP-03" [fillcolor="#34A853", label="BP-03 (-Phenyl)\nIC50: 50 nM", pos="-2,1.5!"]; "BP-04" [fillcolor="#34A853", label="BP-04 (-p-F-Phenyl)\nIC50: 25 nM", pos="-3,0!"]; "BP-02" [fillcolor="#FBBC05", label="BP-02 (-CH3)\nIC50: 100 nM", pos="2,1.5!"]; "BP-05" [fillcolor="#EA4335", label="BP-05 (-NH2)\nIC50: 200 nM", pos="-1,-1.5!"]; "BP-06" [fillcolor="#EA4335", label="BP-06 (-COOH)\nIC50: 500 nM", pos="1,-1.5!"];

"BP-01" -> "BP-03" [label="Increased Potency"]; "BP-03" -> "BP-04" [label="Further Increase"]; "BP-01" -> "BP-02" [label="Modest Increase"]; "BP-01" -> "BP-05" [label="Decreased Potency"]; "BP-01" -> "BP-06" [label="Significant Decrease"]; } Caption: Hypothetical SAR trend for this compound analogs.

Experimental Protocols for SAR Elucidation

To validate the hypothetical SAR trends, a systematic approach to synthesis and biological evaluation is crucial.

General Synthesis of this compound Analogs

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Bromination cluster_2 Step 3: Functionalization (e.g., Suzuki Coupling) start 1,3-Dicarbonyl Compound + Propylhydrazine step1 Cyclocondensation start->step1 product1 1-Propyl-1H-pyrazole step1->product1 step2 Brominating Agent (e.g., NBS) product1->step2 product2 This compound step2->product2 step3 Palladium Catalyst + Boronic Acid/Ester product2->step3 final_product Substituted Analog step3->final_product

Step-by-Step Protocol (General Example for Suzuki Coupling):

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the this compound intermediate (1.0 eq) in a suitable solvent such as dioxane or a mixture of toluene and water.

  • Addition of Reagents: Add the corresponding boronic acid or boronic ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.05-0.1 eq), and a base, for instance, sodium carbonate (2.0 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired analog.

In Vitro Kinase Inhibition Assay

To determine the biological activity of the synthesized analogs, a standard in vitro kinase inhibition assay can be employed.

Protocol:

  • Compound Preparation: Prepare stock solutions of the test compounds in 100% DMSO and create serial dilutions.

  • Assay Reaction: In a 96-well plate, combine the kinase, a suitable substrate (e.g., a fluorescently labeled peptide), and ATP.

  • Incubation: Add the serially diluted compounds to the assay plate and incubate at a controlled temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. For fluorescent assays, this is typically done by measuring the fluorescence intensity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Bioisosteric Replacements: Expanding the Chemical Space

To further optimize the lead compounds, bioisosteric replacements of the bromine atom can be explored. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties.

Potential Bioisosteres for Bromine:

  • Chlorine (-Cl): A smaller halogen that can also participate in halogen bonding.

  • Trifluoromethyl (-CF3): A strongly electron-withdrawing group that can act as a hydrogen bond acceptor and enhance metabolic stability.

  • Cyano (-CN): A linear, polar group that can act as a hydrogen bond acceptor.

Bioisosteres 5-Bromo 5-Bromo 5-Chloro 5-Chloro 5-Bromo->5-Chloro Similar Halogen 5-Trifluoromethyl 5-Trifluoromethyl 5-Bromo->5-Trifluoromethyl Electron Withdrawing 5-Cyano 5-Cyano 5-Bromo->5-Cyano Polar Group

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents. The strategic combination of the pyrazole core, a halogen bond donor, and a flexible alkyl chain provides a solid foundation for achieving high potency and selectivity. The hypothetical SAR study presented here, along with the outlined experimental protocols, offers a roadmap for the systematic exploration of this chemical space. Future efforts should focus on the synthesis and evaluation of a diverse library of analogs to elucidate the precise structural requirements for optimal activity against specific biological targets.

References

  • U. A. Kshirsagar, "Synthesis and biological evaluation of some new pyrazole derivatives," International Journal of Pharmaceutical Sciences and Research, 2016.
  • Lange, J. H. M., et al. "Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists." Journal of Medicinal Chemistry, 2005. [Link]

  • PharmaBlock, "Pyrazoles in Drug Discovery," PharmaBlock, 2022.
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate, 2024. [Link]

  • Halogen Bond: Its Role beyond Drug-Target Binding Affinity for Drug Discovery and Development.
  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Lange, J. H. M., et al. "Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists." Journal of medicinal chemistry, 2005.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI, 2022. [Link]

  • Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com.
  • Current status of pyrazole and its biological activities. PubMed Central, 2016. [Link]

  • Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide

A Comparative Analysis of Brominated vs. Chlorinated Pyrazoles: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Strategic Role of Halogenation

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory effects.[3][4] The versatility of the pyrazole core allows for extensive chemical modifications to fine-tune its pharmacological profile, and among these, halogenation is a frequently employed strategy. The introduction of halogen atoms, particularly bromine and chlorine, can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2] This guide provides an in-depth comparative analysis of brominated versus chlorinated pyrazoles, offering experimental insights and data to inform the strategic choices made during the drug discovery and development process.

Physicochemical Properties: A Tale of Two Halogens

The substitution of a hydrogen atom on the pyrazole ring with a bromine or a chlorine atom instigates significant changes in the molecule's electronic and steric characteristics. These changes, in turn, dictate the compound's behavior in biological systems.

Lipophilicity: Navigating the Cellular Maze

A molecule's lipophilicity, often quantified by the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. Generally, the introduction of a halogen atom increases lipophilicity. Due to its larger atomic size and greater polarizability, bromine typically imparts a greater increase in lipophilicity compared to chlorine.

Table 1: Predicted Lipophilicity of 4-Halogenated Pyrazoles

CompoundHalogenPredicted LogP
4-ChloropyrazoleChlorine1.10
4-BromopyrazoleBromine1.25

Note: LogP values are predicted using computational models and serve as an estimation.

This seemingly small difference can have significant consequences for a drug candidate's behavior. Higher lipophilicity can enhance membrane permeability but may also lead to increased binding to plasma proteins, reduced aqueous solubility, and greater susceptibility to metabolic breakdown by cytochrome P450 enzymes.

Crystal Packing and Intermolecular Interactions

X-ray crystallography studies of 4-halogenated pyrazoles have revealed that the nature of the halogen influences the solid-state architecture. For instance, 4-chloro-1H-pyrazole and 4-bromo-1H-pyrazole are isostructural, forming trimeric hydrogen-bonding motifs. This similarity in crystal packing can be attributed to the comparable van der Waals radii of chlorine and bromine.

Synthetic Strategies: Accessing Brominated and Chlorinated Pyrazoles

The synthesis of halogenated pyrazoles can be achieved through various routes, with the choice of method often depending on the desired substitution pattern and the nature of the starting materials.

General Synthesis of the Pyrazole Core

A common and versatile method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.

Experimental Protocol: General Knorr Pyrazole Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: Add hydrazine hydrate or a substituted hydrazine (1 equivalent) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole.

Direct Halogenation of the Pyrazole Ring

Once the pyrazole core is synthesized, halogenation at the 4-position is a common subsequent step.

Diagram 1: Synthetic Pathway to 4-Halogenated Pyrazoles

G Pyrazole Pyrazole Chloropyrazole 4-Chloropyrazole Pyrazole->Chloropyrazole Electrophilic Chlorination Bromopyrazole 4-Bromopyrazole Pyrazole->Bromopyrazole Electrophilic Bromination ChlorinatingAgent Chlorinating Agent (e.g., NCS, SO2Cl2) BrominatingAgent Brominating Agent (e.g., NBS, Br2)

Caption: General synthetic routes to 4-chloro- and 4-bromopyrazole.

Experimental Protocol: Synthesis of 4-Bromopyrazole

  • Reaction Setup: Dissolve pyrazole (1 equivalent) in a suitable solvent like chloroform or acetic acid in a round-bottom flask protected from light.

  • Addition of Brominating Agent: Slowly add a solution of N-bromosuccinimide (NBS) or bromine (1 equivalent) in the same solvent to the pyrazole solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield 4-bromopyrazole.

Experimental Protocol: Synthesis of 4-Chloropyrazole

  • Reaction Setup: Dissolve pyrazole (1 equivalent) in a suitable solvent such as dichloromethane or carbon tetrachloride.

  • Addition of Chlorinating Agent: Add N-chlorosuccinimide (NCS) or sulfuryl chloride (1 equivalent) to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating as required, monitoring the reaction by TLC.

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Evaporate the solvent and purify the residue by column chromatography or recrystallization to afford 4-chloropyrazole.

Comparative Biological Activity: A Case Study in Inflammation

The choice between a bromine and a chlorine substituent can have a profound impact on the biological activity of a pyrazole derivative. A study on a series of fluorinated pyrazole chalcones as anti-inflammatory and analgesic agents provides a clear example of this.[5]

Table 2: Comparative Anti-inflammatory Activity of Halogenated Pyrazole Chalcones

CompoundHalogen at 4-position of Phenyl Ring% Inhibition of Paw Edema
4a 4-Bromo68.2
4b 4-Chloro62.5
4c 4-Fluoro65.8
Diclofenac (Standard) -75.3

Data adapted from a study on fluorinated pyrazole chalcones.[5]

The results indicate a clear trend in anti-inflammatory activity, with the 4-bromo substituted compound exhibiting the highest potency among the halogenated analogs, followed by the 4-fluoro and then the 4-chloro derivatives.[5] This suggests that the increased lipophilicity and potentially more favorable electronic interactions of the bromine atom contribute to enhanced biological activity in this particular scaffold.

Metabolic Stability: The Body's Response

Metabolic stability is a crucial parameter in drug development, as it influences the half-life and bioavailability of a compound. Halogenation can affect metabolic stability by altering the molecule's susceptibility to enzymatic degradation, primarily by cytochrome P450 enzymes in the liver.

Diagram 2: Experimental Workflow for In Vitro Metabolic Stability Assay

G cluster_0 Incubation cluster_1 Sample Processing cluster_2 Analysis TestCompound Test Compound (Bromo- or Chloro-pyrazole) Incubate Incubate at 37°C TestCompound->Incubate Microsomes Liver Microsomes Microsomes->Incubate NADPH NADPH NADPH->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Quantify Parent Compound LCMS->Data

Caption: Workflow for assessing metabolic stability using liver microsomes.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., from human or rat) and a solution of the test compound (brominated or chlorinated pyrazole) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a solution of NADPH (a cofactor for cytochrome P450 enzymes).

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent such as acetonitrile.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant containing the remaining parent compound and any metabolites.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time and calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Conclusion and Future Perspectives

The choice between incorporating a bromine or a chlorine atom into a pyrazole scaffold is a nuanced decision with significant implications for the resulting compound's physicochemical properties and biological activity. While bromine generally imparts greater lipophilicity and, in some cases, enhanced biological potency, the specific context of the target and the desired ADME profile must be carefully considered.

This guide has provided a framework for understanding the key differences between brominated and chlorinated pyrazoles, supported by experimental data and detailed protocols. As the field of medicinal chemistry continues to evolve, a deeper understanding of the subtle yet profound effects of halogen substitution will be crucial for the rational design of novel and effective therapeutic agents. Further head-to-head comparative studies of brominated and chlorinated pyrazole analogs are warranted to build a more comprehensive dataset that can guide future drug discovery efforts.

References

  • Current status of pyrazole and its biological activities. PMC - PubMed Central. Available at: [Link].

  • Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link].

  • Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. National Institutes of Health. Available at: [Link].

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - National Institutes of Health. Available at: [Link].

  • Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate. Available at: [Link].

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link].

  • Overview on Biological Activities of Pyrazole Derivatives. ResearchGate. Available at: [Link].

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PMC - PubMed Central. Available at: [Link].

  • Chemo- and regioselective reactions of 5-bromo enones/enaminones with pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link].

  • “Synthesis and Biological Evaluation of Novel Pyrazole derivatives as Potential Anticancer Agents”. BULLETIN FOR TECHNOLOGY AND HISTORY. Available at: [Link].

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link].

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. MDPI. Available at: [Link].

  • Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. MDPI. Available at: [Link].

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link].

  • Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences. Available at: [Link].

  • Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. PMC - National Institutes of Health. Available at: [Link].

  • Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. PubMed. Available at: [Link].

Sources

A Comparative Guide to the Cytotoxicity of 5-Bromo-1-propyl-1H-pyrazole Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Pyrazole Scaffolds in Oncology

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2][3] In the realm of oncology, pyrazole derivatives have emerged as a privileged scaffold, forming the structural core of numerous compounds with potent cytotoxic and anticancer properties.[4][5] The chemical tractability of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of its biological activity.

The introduction of a bromine atom onto the pyrazole ring is a strategic modification known to enhance the cytotoxic potential of these compounds.[1][6] Halogen atoms, like bromine, can modulate the lipophilicity and electronic properties of a molecule, potentially improving its membrane permeability and interaction with biological targets. Furthermore, the nature of the substituent at the N1 position of the pyrazole ring plays a crucial role in defining the compound's pharmacological profile. An N1-propyl group, for instance, can influence the molecule's spatial arrangement and binding affinity to target proteins.

This technical guide provides a comparative analysis of the cytotoxic effects of 5-Bromo-1-propyl-1H-pyrazole derivatives. While direct comparative data for a comprehensive series of these specific derivatives is emergent, this guide synthesizes available data on structurally related bromo- and N1-alkyl-substituted pyrazoles to provide a scientifically grounded perspective on their potential as anticancer agents. We will delve into the structure-activity relationships that govern their cytotoxicity, present detailed protocols for assessing their in vitro efficacy, and explore the molecular pathways they may modulate.

Comparative Cytotoxicity of Bromo- and N1-Alkyl-Substituted Pyrazole Derivatives

The cytotoxic efficacy of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring. The following table summarizes the cytotoxic activity of various bromo- and N1-alkyl-substituted pyrazole analogs against a panel of human cancer cell lines. This data, compiled from multiple studies, allows for an indirect comparison and highlights key structure-activity relationships (SAR).

Compound IDStructureCancer Cell LineIC50 (µM)Reference
P-03 Coumarin-fused pyrazole with bromineA-549 (Lung)13.5[4]
5e Pyrazole with bromophenyl diazenyl groupHCT-116 (Colon)3.6 - 24.6[7]
6b Pyrazoline with bromophenyl and bromo-hydroxymethoxyphenyl groupsA549 (Lung)< 29.48[6]
34 Spiropyrazoline oxindole with bromo substitutionHCT-116 (Colon)4.27[8]
1c 1-isopropyl-1H-pyrazole-4-carboxamide derivative-22.8 (CDK2 IC50)[9]
2c 1-isopropyl-3-methyl-1H-pyrazole-4-carboxamide derivative-5.7 (CDK2 IC50)[9]

Analysis of Structure-Activity Relationships (SAR):

From the compiled data, several key SAR insights can be drawn:

  • Impact of Bromine Substitution: The presence of a bromine atom on the pyrazole or associated phenyl rings consistently correlates with potent cytotoxic activity.[4][6][7][8] This suggests that the bromine moiety is a critical contributor to the anticancer effects of these derivatives.

  • Influence of the N1-Alkyl Group: While direct data for N1-propyl pyrazoles is limited in the selected studies, the comparison of 1-isopropylpyrazole derivatives (1c and 2c) indicates that N1-alkylation is a viable strategy for kinase inhibition, a common mechanism for anticancer drugs.[9] The alkyl group at this position can influence the compound's orientation within the binding pocket of target proteins.

  • Contribution of Other Substituents: The overall cytotoxic profile is a result of the interplay between all substituents. For instance, the presence of other heterocyclic rings or functional groups in conjunction with the bromo-pyrazole core can significantly modulate activity.[4][7][8]

Experimental Protocols for Cytotoxicity Assessment

To ensure the rigorous and reproducible evaluation of this compound derivatives, standardized in vitro cytotoxicity assays are essential. The following are detailed protocols for two widely used methods: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) release assay, which assesses membrane integrity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell viability.[10][11] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 72 hours.[12] Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[12]

  • Incubation: Incubate the plate for 1.5 hours at 37°C.[12]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Incubate the plate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow for MTT Assay

MTT_Workflow start Start seed_cells Seed cancer cells in 96-well plate (1x10^4 cells/well) start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compounds Treat with pyrazole derivatives (various concentrations) incubate_24h->treat_compounds incubate_72h Incubate for 72h treat_compounds->incubate_72h add_mtt Add MTT solution (2 mg/mL) incubate_72h->add_mtt incubate_1_5h Incubate for 1.5h add_mtt->incubate_1_5h solubilize Add DMSO to solubilize formazan incubate_1_5h->solubilize measure_abs Measure absorbance at 492 nm solubilize->measure_abs analyze_data Calculate % viability and IC50 measure_abs->analyze_data end End analyze_data->end

Caption: Workflow of the MTT cytotoxicity assay.

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[13][14][15][16] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the pyrazole derivatives as described for the MTT assay. Prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[17]

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 3 minutes.[17]

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[17]

  • Reaction Mixture Addition: Add 50 µL of the LDH reaction mixture to each well.[17]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[17]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[17]

  • Absorbance Measurement: Measure the absorbance at 490 nm.[17]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum release control.

Mechanisms of Action: Induction of Apoptosis

Many pyrazole derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells.[18][19][20] This process is tightly regulated by a cascade of molecular events, often involving the activation of caspases and the modulation of the Bcl-2 family of proteins.

Key Apoptotic Signaling Pathways:

  • Intrinsic (Mitochondrial) Pathway: This pathway is initiated by intracellular stress, leading to the activation of pro-apoptotic Bcl-2 family members like Bax. This results in mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3.[21]

  • Extrinsic (Death Receptor) Pathway: This pathway is triggered by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8, which in turn can activate caspase-3.

Several studies have shown that pyrazole derivatives can induce apoptosis through the activation of caspase-3 and by altering the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[18][20][22][23]

Apoptotic Signaling Pathway Induced by Pyrazole Derivatives

Apoptosis_Pathway pyrazole This compound Derivatives bcl2 Bcl-2 (Anti-apoptotic) pyrazole->bcl2 inhibition bax Bax (Pro-apoptotic) pyrazole->bax activation mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptotic pathway modulation.

Conclusion and Future Directions

The available evidence strongly suggests that this compound derivatives are a promising class of compounds for further investigation as anticancer agents. The presence of the bromine atom is anticipated to confer potent cytotoxic activity, while the N1-propyl group may provide favorable pharmacokinetic properties and target interactions.

Future research should focus on the synthesis and direct comparative cytotoxic evaluation of a series of this compound derivatives against a broad panel of cancer cell lines. Mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds, including their effects on key regulators of apoptosis and cell cycle progression. Such studies will be instrumental in advancing our understanding of the therapeutic potential of this important class of heterocyclic compounds.

References

  • Ahasan, N. B., & Islam, M. R. (2008). Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology, 2(2), 53-57. Retrieved from [Link]

  • Cai, H., Li, Y., Liu, Y., Zhang, J., & Zhang, J. (2017). A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis. Molecules, 22(10), 1643. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2018). Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. Bioorganic & Medicinal Chemistry Letters, 28(3), 333-338. Retrieved from [Link]

  • Gangarapu, K., et al. (2017). Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. Molecules, 22(12), 2115. Retrieved from [Link]

  • Kamal, A., et al. (2017). Synthesis and cytotoxic activity of novel tetrahydrocurcumin derivatives bearing pyrazole moiety. Natural Product Bioprospecting, 7(6), 461-469. Retrieved from [Link]

  • Mahal, K., et al. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 13-22. Retrieved from [Link]

  • Manna, F., et al. (2021). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry, 64(14), 10045-10061. Retrieved from [Link]

  • Naglah, A. M., et al. (2024). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Advances, 14(26), 18635-18654. Retrieved from [Link]

  • PraxiLabs. (n.d.). In Vitro Cell Viability by the Lactate Dehydrogenase Assay (LDH). PraxiLabs. Retrieved from [Link]

  • Said, M. F., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Iranian Journal of Pharmaceutical Research, 20(3), 346-357. Retrieved from [Link]

  • Sharma, V., et al. (2023). Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. Biomedical and Pharmacology Journal, 16(4). Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved from [Link]

  • van Tonder, A., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 10(12), 12670-12682. Retrieved from [Link]

  • Verma, A., et al. (2021). Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. Molecules, 26(11), 3236. Retrieved from [Link]

  • Vilar, S., et al. (2020). Natural and Biomimetic Antitumor Pyrazoles, A Perspective. Molecules, 25(6), 1369. Retrieved from [Link]

  • Wang, Y., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Cells, 13(14), 1225. Retrieved from [Link]

  • Zareef, M., et al. (2021). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. Molecules, 26(12), 3721. Retrieved from [Link]

Sources

A Comparative Guide to the Cross-Reactivity of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have entered clinical development and practice.[1] The therapeutic efficacy of these inhibitors is intrinsically linked not only to their potent inhibition of the intended target but also to their selectivity profile across the human kinome. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, rigorous cross-reactivity studies are a cornerstone of the preclinical development of any new kinase inhibitor.

This guide provides a comprehensive framework for evaluating the cross-reactivity of pyrazole-based kinase inhibitors. Due to the limited public data on 5-Bromo-1-propyl-1H-pyrazole based inhibitors, this document will use the well-characterized multi-Cyclin-Dependent Kinase (CDK) inhibitor, AT7519 , as a representative case study. AT7519 is a pyrazole-carboxamide derivative currently under clinical investigation.[2]

We will objectively compare the performance of AT7519 with two benchmark compounds:

  • Palbociclib: A highly selective CDK4/6 inhibitor, representing a targeted approach within the same kinase family.[3][4]

  • Staurosporine: A natural alkaloid known for its potent but broad, non-selective inhibition of a wide range of kinases, serving as a promiscuous control.[5]

This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies for conducting robust cross-reactivity assessments.

The Criticality of Kinase Selectivity

The human kinome comprises over 500 kinases, many of which share a high degree of structural similarity within the ATP-binding pocket, the primary target for most small-molecule inhibitors. This conservation presents a significant challenge in designing truly selective inhibitors.[6] A lack of selectivity can lead to a cascade of off-target effects, potentially causing cellular toxicity and adverse clinical outcomes. Conversely, a well-defined polypharmacology, where an inhibitor modulates multiple nodes in a disease pathway, can sometimes be advantageous. Understanding the complete selectivity profile is therefore paramount for interpreting biological data and predicting clinical performance.

The following diagram illustrates the fundamental concept of on-target versus off-target inhibition, which forms the basis of our cross-reactivity studies.

Caption: On-target vs. Off-target Inhibition.

Comparative Kinase Inhibition Profiles

A cornerstone of cross-reactivity assessment is the direct measurement of inhibitory activity against a broad panel of kinases. This is typically achieved through in vitro biochemical assays that quantify the ability of a compound to inhibit the phosphorylation of a substrate by a given kinase.

Data Presentation: IC50 Values

The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. The following table summarizes the IC50 values for AT7519, Palbociclib, and Staurosporine against a representative panel of Cyclin-Dependent Kinases and a known off-target, GSK3β.

Table 1: Comparative Kinase Inhibition (IC50, nM)

Kinase TargetAT7519PalbociclibStaurosporineRationale for Inclusion
CDK1/CycB 210>10,0007Key G2/M phase regulator; primary target for pan-CDK inhibitors.
CDK2/CycA 47>10,0003Crucial for G1/S transition; a primary target of AT7519.
CDK4/CycD1 10011250Key G1 phase regulator; primary target for Palbociclib.
CDK5/p35 13>10,00020Atypical CDK involved in neuronal function.
CDK6/CycD3 17016300G1 phase regulator; primary target for Palbociclib.
CDK9/CycT <10>10,0004Transcriptional CDK; potent target of AT7519.
GSK3β 89>10,00015Common off-target for pyrazole-based CDK inhibitors.

Data compiled from multiple sources. AT7519 data from Santo et al., 2010 and Squires et al., 2009.[2][7] Palbociclib data from Chen et al., 2016 and Novartis, 2017.[3][8] Staurosporine data from Tamaoki et al., 1986 and R&D Systems.

Interpretation of Data:

  • AT7519 demonstrates potent inhibition across multiple CDKs, confirming its classification as a multi-CDK inhibitor. Its sub-micromolar activity against GSK3β is a notable off-target interaction.

  • Palbociclib exhibits high selectivity for CDK4 and CDK6, with significantly lower potency against other CDKs and GSK3β, highlighting its targeted nature.[3]

  • Staurosporine shows potent, broad-spectrum inhibition across all tested kinases, affirming its role as a non-selective control.

Experimental Protocols

To ensure the trustworthiness and reproducibility of cross-reactivity data, standardized and well-validated experimental protocols are essential. The following sections provide detailed methodologies for the key assays used to generate the data in this guide.

Workflow for Inhibitor Profiling

The overall workflow for assessing the cross-reactivity of a novel inhibitor involves a multi-step process, from initial biochemical screening to cellular validation.

Inhibitor_Profiling_Workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays Biochem_Screen Primary Screen (Radiometric Kinase Assay) Broad Kinase Panel @ 1µM IC50_Determination IC50 Determination (Dose-Response Curve) For Hits from Primary Screen Biochem_Screen->IC50_Determination Identify Potent Hits Cell_Viability Cell Viability/Proliferation (MTT Assay) IC50_Determination->Cell_Viability Select Lead Candidates Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Cell_Viability->Cell_Cycle Confirm Cellular Activity Target_Engagement Target Engagement & Biomarker Analysis (Western Blot for pRb, etc.) Cell_Cycle->Target_Engagement Validate Mechanism of Action

Sources

A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Benchmarking in Kinase Drug Discovery

The relentless pursuit of targeted therapies has positioned protein kinases as one of the most critical classes of drug targets in modern medicine. The development of novel kinase inhibitors is a dynamic field, with new chemical entities continuously emerging from discovery pipelines. However, the true potential of a novel inhibitor can only be ascertained through rigorous and objective comparison against well-characterized, established compounds. This process, known as benchmarking, is fundamental to understanding a new molecule's relative potency, selectivity, and potential for therapeutic development.

This guide provides a comprehensive framework for benchmarking the performance of a novel investigational compound, 5-Bromo-1-propyl-1H-pyrazole , against a panel of known kinase inhibitors. Due to the absence of publicly available kinase inhibition data for this compound, this document will serve as a detailed template. It will utilize a selection of well-characterized kinase inhibitors with diverse profiles as exemplars to demonstrate the benchmarking process. Researchers and drug development professionals can adapt this framework for their internal evaluation of this compound by substituting the provided data with their own experimental results.

The pyrazole scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities.[1][2][3][4][5] While the broader class of pyrazole derivatives has been explored for various therapeutic applications, including anti-inflammatory and anticancer effects, the specific kinase inhibition profile of this compound remains to be elucidated.[1][2] This guide will, therefore, equip researchers with the necessary protocols and analytical frameworks to conduct a thorough and meaningful comparative analysis.

Selection of Benchmark Kinase Inhibitors

The choice of appropriate benchmark inhibitors is crucial for a comprehensive evaluation. An ideal panel should include inhibitors with varying degrees of selectivity and potency. For the purpose of this guide, we have selected three well-established kinase inhibitors:

  • Staurosporine: A natural product known for its potent, broad-spectrum inhibition of a vast number of protein kinases.[6][7][8] It serves as an excellent positive control for assay validation and as a benchmark for pan-kinase activity.

  • Dasatinib: A multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[9][10] It potently inhibits BCR-ABL, Src family kinases, and other tyrosine kinases.[9][11][12]

  • Sunitinib: An oral multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[13][14][15] It targets VEGFRs, PDGFRs, and KIT, among others.[14]

A comparative analysis against these inhibitors will provide valuable insights into the potency and selectivity profile of this compound.

Comparative Kinase Inhibition Profile

The primary output of a benchmarking study is a quantitative comparison of the inhibitory activity of the test compound against the benchmark inhibitors across a panel of relevant kinases. The half-maximal inhibitory concentration (IC50) is the most common metric for potency. The following table provides a template for presenting such data.

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)Dasatinib IC50 (nM)Sunitinib IC50 (nM)
Serine/Threonine Kinases Experimental Data
PKAExperimental Data7>10,000-
PKCαExperimental Data2[8]--
CDK2Experimental Data---
Tyrosine Kinases Experimental Data
c-ABLExperimental Data-0.9[16]-
c-SRCExperimental Data60.5-16[16]-
VEGFR2Experimental Data--90[17]
PDGFRβExperimental Data-9[11]57[17]
c-KITExperimental Data--68[17]
Note: Dashes (-) indicate that data was not readily available in the cited sources. IC50 values are representative and can vary based on assay conditions.

Experimental Design and Protocols

To ensure the generation of high-quality, reproducible data, a standardized and well-validated assay methodology is paramount. There are numerous in vitro kinase assay formats available, each with its own advantages and limitations.[18][19][20][21][22] For this guide, we will detail a luminescence-based kinase assay, a widely used, non-radioactive method that measures kinase activity by quantifying the amount of ATP remaining in the reaction.[23][24][25][26]

Luminescent Kinase Assay Protocol (e.g., ADP-Glo™ Kinase Assay)

This protocol is adapted from widely used commercial kits and provides a general framework for measuring kinase activity.[24][27]

I. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer. A generic buffer may consist of 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, and 0.1 mg/mL BSA. The optimal buffer composition may vary depending on the specific kinase being assayed.

  • ATP Solution: Prepare a stock solution of ATP in nuclease-free water. The final ATP concentration in the assay should be close to the Km value for the specific kinase to ensure accurate IC50 determination.

  • Kinase and Substrate: Dilute the recombinant kinase and its corresponding substrate to the desired concentrations in kinase buffer.

  • Test Compounds: Prepare a serial dilution of this compound and the benchmark inhibitors in an appropriate solvent (e.g., DMSO).

II. Kinase Reaction:

  • Add 2.5 µL of the serially diluted test compounds or vehicle control (DMSO) to the wells of a 384-well plate.

  • Add 5 µL of the kinase/substrate mixture to each well.

  • Incubate the plate at room temperature for 15-30 minutes to allow the compounds to interact with the kinase.

  • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.

  • Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes). The optimal reaction time should be determined empirically to ensure linear product formation.

III. ADP Detection:

  • Terminate the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

  • Incubate the plate at room temperature for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal.

  • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

IV. Data Analysis:

  • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Experimental Workflow Diagram

experimental_workflow cluster_prep I. Reagent Preparation cluster_reaction II. Kinase Reaction cluster_detection III. ADP Detection cluster_analysis IV. Data Analysis prep_compounds Prepare Compound Dilutions add_compounds Add Compounds to Plate prep_compounds->add_compounds prep_kinase Prepare Kinase/ Substrate Mix add_kinase Add Kinase/ Substrate Mix prep_kinase->add_kinase prep_atp Prepare ATP Solution add_atp Initiate Reaction (Add ATP) prep_atp->add_atp add_compounds->add_kinase pre_incubate Pre-incubation add_kinase->pre_incubate pre_incubate->add_atp reaction_incubate Reaction Incubation add_atp->reaction_incubate add_adpglo Add ADP-Glo™ Reagent reaction_incubate->add_adpglo adpglo_incubate Incubation add_adpglo->adpglo_incubate add_detection Add Kinase Detection Reagent adpglo_incubate->add_detection detection_incubate Incubation add_detection->detection_incubate read_luminescence Read Luminescence detection_incubate->read_luminescence plot_data Plot Dose-Response Curve read_luminescence->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50

Caption: Experimental workflow for the in vitro luminescent kinase assay.

Interpreting the Comparative Data: Beyond Potency

A comprehensive benchmarking analysis extends beyond a simple comparison of IC50 values. The data should be interpreted in the context of the inhibitor's selectivity profile and its potential mechanism of action.

  • Potency: A lower IC50 value indicates higher potency. Comparing the IC50 of this compound to that of the benchmark inhibitors for a specific kinase will establish its relative potency.

  • Selectivity: The selectivity of an inhibitor is as crucial as its potency. A highly selective inhibitor targets a limited number of kinases, which can lead to a more favorable side-effect profile. Conversely, a multi-targeted inhibitor may offer broader therapeutic efficacy. The kinase panel should be sufficiently diverse to assess the selectivity of this compound.

  • Mechanism of Action: While this guide focuses on in vitro biochemical assays, further studies are necessary to elucidate the mechanism of action (e.g., ATP-competitive, allosteric).

Illustrative Signaling Pathway: The MAPK/ERK Pathway

To provide context for the importance of kinase inhibition, the following diagram illustrates the Mitogen-Activated Protein Kinase (MAPK)/ERK pathway, a critical signaling cascade often dysregulated in cancer. Several of the benchmark inhibitors, and potentially this compound, may target kinases within this or related pathways.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates GrowthFactor Growth Factor GrowthFactor->RTK RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates

Caption: Simplified diagram of the MAPK/ERK signaling pathway.

Conclusion

This guide provides a robust framework for benchmarking the novel investigational compound this compound against a panel of well-characterized kinase inhibitors. By adhering to the detailed experimental protocols and analytical approaches outlined herein, researchers can generate high-quality, comparative data to elucidate the potency and selectivity profile of their compound of interest. This systematic approach is an indispensable step in the preclinical evaluation of novel kinase inhibitors and is critical for making informed decisions regarding their future development.

References

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Cisbio. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]

  • Auld, D. S., et al. (2011). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Probe Reports from the NIH Molecular Libraries Program.
  • Faivre, S., et al. (2006). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Annals of Oncology, 17(Supplement 10), x358-x361.
  • mediaTUM. (n.d.). Characterization of the Small Molecule Kinase Inhibitor SU11248 (Sunitinib/ SUTENT in vitro and in vivo - Towards Response Pred. Retrieved from [Link]

  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]

  • Lawrie, A. M., et al. (1997). Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2. Nature Structural Biology, 4(10), 796-801.
  • Cisbio. (2018, March 28). How to measure Kinase activity with HTRF® KinEASE™ assay kit. YouTube. Retrieved from [Link]

  • Roskoski, R., Jr. (2007). Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies. Pharmacological Research, 55(6), 443-458.
  • Scholarly Publications Leiden University. (n.d.). Clinical pharmacology of the tyrosine kinase inhibitors imatinib and sunitinib. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinase profile of dasatinib. Retrieved from [Link]

  • My Cancer Genome. (n.d.). sunitinib. Retrieved from [Link]

  • Lopez, M. S., et al. (2014). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS Chemical Biology, 9(7), 1547-1555.
  • Larrow, J. F., et al. (2015). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology, 10(4), 1057-1066.
  • Taylor & Francis Online. (2007). Designing in vitro assays for drug discovery: a study with the human MAP3 kinase COT. Retrieved from [Link]

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(1), 357-365.
  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • protocols.io. (2023, September 23). In vitro kinase assay. Retrieved from [Link]

  • Schade, A. E., et al. (2006).
  • Journal of Visualized Experiments. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Retrieved from [Link]

  • Current Medicinal Chemistry. (2006).
  • Molecules. (2022).
  • Indian Journal of Pharmaceutical Sciences. (2012). Current status of pyrazole and its biological activities.
  • Frontiers in Oncology. (2022).
  • Journal of Chemical Health Risks. (2023).
  • 1PlusChem LLC. (n.d.). 1427021-01-9 | this compound. Retrieved from [Link]

  • Journal of Chemical Information and Modeling. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery.
  • Academic Strive. (2024).
  • International Journal of Pharmaceutical and Life Sciences. (2018).

Sources

A Comparative Guide to the In Vivo Validation of 5-Bromo-1-propyl-1H-pyrazole: A Prospective Efficacy Analysis in Inflammatory and Nociceptive Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of the novel pyrazole derivative, 5-Bromo-1-propyl-1H-pyrazole. Given the extensive history of the pyrazole scaffold in medicine—yielding prominent anti-inflammatory drugs like Celecoxib and Lonazolac—this document outlines a prospective study to rigorously evaluate the anti-inflammatory and analgesic efficacy of this new chemical entity.[1][2] We will objectively compare its potential performance against established therapeutic alternatives, supported by detailed experimental protocols and data presentation frameworks.

Introduction: The Therapeutic Promise of the Pyrazole Scaffold

Pyrazole and its derivatives represent a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide array of pharmacological activities.[3] A particularly successful application of the pyrazole nucleus has been in the development of nonsteroidal anti-inflammatory drugs (NSAIDs).[4] Marketed drugs such as Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, leverage the pyrazole structure to achieve potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[5][6]

This guide focuses on a novel derivative, this compound, and proposes a structured in vivo validation pathway. We will detail the necessary experiments to not only ascertain its efficacy but also to elucidate its potential mechanism of action in comparison to both a selective COX-2 inhibitor (Celecoxib) and a non-selective COX inhibitor (Indomethacin).

Proposed Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism by which many pyrazole-containing NSAIDs exert their therapeutic effects is through the inhibition of the cyclooxygenase (COX) enzyme. The COX enzyme has two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function, and COX-2, which is inducible and is upregulated at sites of inflammation, leading to the production of prostaglandins that mediate pain and inflammation.[5][7][8]

We hypothesize that this compound, owing to its pyrazole core, will function as a selective COX-2 inhibitor . This selectivity is key to a favorable safety profile, as it would theoretically reduce inflammation and pain without significantly impacting the protective functions of COX-1.[9]

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Inducible Enzyme) Arachidonic_Acid->COX2 Substrate Prostaglandin_H2 Prostaglandin H2 (PGH2) COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandin_H2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediates Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) Inflammatory_Stimuli->COX2 Induces Expression Test_Compound This compound (Hypothesized Inhibitor) Test_Compound->COX2 Inhibits Experimental_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing & Induction cluster_2 Phase 3: Data Collection & Analysis Acclimatization Animal Acclimatization (Wistar Rats, 180-200g) Grouping Random Grouping (n=6) - Vehicle - Test Compound - Celecoxib - Indomethacin Acclimatization->Grouping Baseline Baseline Paw Volume Measurement (V₀) Grouping->Baseline Dosing Oral Administration (p.o.) of respective compounds Baseline->Dosing Induction Subplantar Injection of 1% Carrageenan (T=0 hr) Dosing->Induction Measurement Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5, 6 hrs Induction->Measurement Calculation Calculate Edema: ΔV = Vₜ - V₀ Calculate % Inhibition Measurement->Calculation Analysis Statistical Analysis (e.g., ANOVA) Calculation->Analysis

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

  • Animals: Male Wistar rats (180-200 g) are used. Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into four groups (n=6 per group):

    • Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% Carboxymethyl cellulose).

    • Group II (Test Compound): Receives this compound at a predetermined dose (e.g., 10 mg/kg, p.o.).

    • Group III (Positive Control 1): Receives Celecoxib (e.g., 10 mg/kg, p.o.).

    • Group IV (Positive Control 2): Receives Indomethacin (e.g., 10 mg/kg, p.o.).

  • Procedure: a. Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer. b. Administer the respective compounds or vehicle via oral gavage. c. One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw. [10] d. Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection. [10]4. Data Analysis: a. Calculate the increase in paw volume (Edema) for each animal: Edema (mL) = Vₜ - V₀. b. Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Treatment Group (Dose)Mean Paw Volume Increase (mL) ± SEM% Inhibition of Edema
at 3 hours post-carrageenan at 3 hours post-carrageenan
Vehicle Control (10 mL/kg)Data-
This compound (10 mg/kg)DataData
Celecoxib (10 mg/kg)DataData
Indomethacin (10 mg/kg)DataData
Part 2: Evaluation of Peripheral Analgesic Activity

The Acetic Acid-Induced Writhing Test in mice is a standard model for assessing peripheral analgesic activity. Intraperitoneal injection of acetic acid causes irritation and induces a characteristic stretching behavior (writhing), which is inhibited by analgesic agents. This model is sensitive to inhibitors of prostaglandin synthesis. [11]

  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Grouping: Animals are randomly divided into four groups (n=6 per group) similar to the anti-inflammatory study.

  • Procedure: a. Administer the respective compounds or vehicle via oral gavage. b. After a 60-minute absorption period, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally to each mouse. c. Immediately place the mouse in an observation chamber and count the total number of writhes (stretching of the abdomen with simultaneous stretching of at least one hind limb) for a period of 20 minutes.

  • Data Analysis: a. Calculate the mean number of writhes for each group. b. Calculate the percentage of analgesic protection using the formula: % Protection = [(Writhes_control - Writhes_treated) / Writhes_control] x 100

Treatment Group (Dose)Mean Number of Writhes ± SEM% Analgesic Protection
Vehicle Control (10 mL/kg)Data-
This compound (10 mg/kg)DataData
Celecoxib (10 mg/kg)DataData
Indomethacin (10 mg/kg)DataData

Conclusion and Future Directions

The proposed in vivo validation framework provides a robust and scientifically rigorous pathway to evaluate the potential of this compound as a novel anti-inflammatory and analgesic agent. Strong efficacy in both the carrageenan-induced edema and acetic acid-induced writhing models, particularly if comparable to Celecoxib, would provide compelling evidence for its therapeutic potential and support the hypothesized COX-2 inhibitory mechanism.

Positive results from these foundational studies would warrant further investigation, including dose-response studies, evaluation in chronic inflammation models (e.g., adjuvant-induced arthritis), and comprehensive safety and toxicology profiling to assess parameters like ulcerogenic potential and cardiovascular effects. This structured approach ensures that the compound is thoroughly characterized, allowing for an informed decision on its progression through the drug development pipeline.

References

[10]BenchChem. (n.d.). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. Retrieved from BenchChem website. [5]Cleveland Clinic. (2022). COX-2 Inhibitors. Retrieved from [Link] [9]Patsnap. (2024, June 21). What are COX-2 inhibitors and how do they work? Patsnap Synapse. Retrieved from [Link] [6]Tindall, E. (1999). Celecoxib for the treatment of pain and inflammation: the preclinical and clinical results. The Journal of the American Osteopathic Association, 99(11_suppl), S13–S17. [12]Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link] [13]ResearchGate. (2025, July 16). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link] [14]Slideshare. (n.d.). Cox 2 inhibitors. Retrieved from [Link] [3]Karatas, H. O., & Sentürk, M. (2019). In vivo study of pro-inflammatory cytokine changes in serum and synovial fluid during treatment with celecoxib and etoricoxib and correlation with VAS pain change and synovial membrane penetration index in patients with inflammatory arthritis. BMC Musculoskeletal Disorders, 20(1), 1-9. [1]Chahal, G., Monga, J., Rani, I., Saini, S., Devgun, M., Husain, A., & Khokra, S. L. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 23(1), 39-51. [15]ResearchGate. (n.d.). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies | Request PDF. Retrieved from [Link] [16]Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link] [17]Lee, H. Y., Lee, S. Y., Kim, S. D., & Lee, Y. S. (2009). Anti-inflammatory effects of celecoxib in rat lungs with smoke-induced emphysema. American Journal of Physiology-Lung Cellular and Molecular Physiology, 297(4), L667-L675. [7]Ghlichloo, I., & Gerriets, V. (2023). COX Inhibitors. In StatPearls [Internet]. StatPearls Publishing. Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Inflammation Protocols (pp. 115-121). Humana Press. [8]Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Retrieved from [Link] [2]ResearchGate. (n.d.). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Retrieved from [Link] [18]RARC. (2025, November 26). Analgesia Standard Treatment Guidelines for Mice. Retrieved from [Link] [19]Li, Y., Wang, Y., Zhang, Y., & Zhang, Y. (2020). Celecoxib reduces inflammation and angiogenesis in mice with adenomyosis. Annals of Translational Medicine, 8(23), 1568. [20]Domyati, T., El-Fakharany, E. M., El-Damasy, D. A., & El-Sayed, M. A. A. (2016). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. Inflammopharmacology, 24(5), 263-273. [21]ResearchGate. (n.d.). (PDF) Evaluation of the Anti-Inflammatory and Chondroprotective Effect of Celecoxib on Cartilage Ex Vivo and in a Rat Osteoarthritis Model. Retrieved from [Link] Abdel-Aziz, M., Abuo-Rahma, G. E. D. A., & Hassan, A. A. (2015). Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. Journal of the Brazilian Chemical Society, 26, 2163-2175. [22]Zand, A., & Amini, A. (2022). Anesthesia and analgesia for common research models of adult mice. Laboratory Animal Research, 38(1), 1-17. [23]Sygnature Discovery. (n.d.). Pharmacology-Acute & Inflammatory Pain-Mouse-Formalin Model. Retrieved from [Link] [11]Khan, H., & Ullah, H. (2012). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 3(4), 424-428. [24]Romero, A., & Miranda, H. F. (2018). Animal models to evaluate analgesic effects using isobolographic analysis. Journal of Pharmacological and Toxicological Methods, 93, 79-84.

Sources

A Comparative Guide to the Synthetic Efficiency of Routes to 5-Bromo-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The pyrazole nucleus is a cornerstone in medicinal chemistry, with 5-Bromo-1-propyl-1H-pyrazole serving as a valuable intermediate in the synthesis of a wide array of pharmacologically active compounds. The strategic placement of the bromine atom and the n-propyl group allows for diverse downstream functionalization, making its efficient synthesis a topic of considerable interest. This guide provides an in-depth comparison of two primary synthetic routes to this target molecule, offering detailed experimental protocols and a critical evaluation of their respective efficiencies based on yield, operational simplicity, and the cost and safety of the starting materials.

Introduction: The Strategic Importance of this compound

Substituted pyrazoles are prevalent scaffolds in numerous approved drugs and clinical candidates, exhibiting a broad spectrum of biological activities. The this compound scaffold is particularly noteworthy. The bromine atom at the C5 position acts as a versatile synthetic handle, enabling a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for the introduction of carbon-carbon and carbon-heteroatom bonds. The N1-propyl group can modulate the lipophilicity and metabolic stability of the final compound, influencing its pharmacokinetic profile. Consequently, the development of efficient and scalable synthetic routes to this key intermediate is of paramount importance for drug discovery and development programs.

This guide will dissect two logical and experimentally validated approaches to the synthesis of this compound:

  • Route 1: N-Propylation of Pyrazole followed by C5-Bromination.

  • Route 2: Bromination of Pyrazole followed by N1-Propylation.

Each route will be presented with a detailed, step-by-step experimental protocol, a discussion of the underlying chemical principles, and a comparative analysis of their efficiencies.

Route 1: N-Propylation Followed by C5-Bromination

This strategy prioritizes the introduction of the alkyl substituent onto the pyrazole ring, followed by the regioselective bromination at the 5-position.

Workflow Diagram

Route 1 pyrazole Pyrazole propyl_pyrazole 1-Propyl-1H-pyrazole pyrazole->propyl_pyrazole 1-Bromopropane, Base target1 This compound propyl_pyrazole->target1 N-Bromosuccinimide (NBS)

Caption: Synthetic workflow for Route 1.

Step 1: Synthesis of 1-Propyl-1H-pyrazole

The N-alkylation of pyrazole is a well-established transformation. The reaction proceeds via the deprotonation of the pyrazole N-H by a suitable base, followed by nucleophilic attack of the resulting pyrazolide anion on an alkyl halide. The choice of base and solvent is crucial to ensure high yields and minimize side reactions. While stronger bases like sodium hydride can be used, milder and more operationally simple conditions employing potassium hydroxide or potassium carbonate are often preferred, especially in the context of scalability and safety.

Experimental Protocol:

  • To a stirred solution of pyrazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as powdered potassium hydroxide (1.2 eq) or potassium carbonate (1.5 eq).

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Add 1-bromopropane (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to afford 1-propyl-1H-pyrazole.

Step 2: Bromination of 1-Propyl-1H-pyrazole

The direct bromination of N-alkylpyrazoles can be achieved using various brominating agents. While molecular bromine can be used, N-bromosuccinimide (NBS) is often the reagent of choice due to its ease of handling and improved selectivity. The regioselectivity of electrophilic substitution on the pyrazole ring is influenced by the directing effects of the two nitrogen atoms. The C4 position is generally the most electron-rich and kinetically favored site for electrophilic attack. However, substitution at the C5 position can be achieved, and the reaction conditions can be optimized to favor the formation of the 5-bromo isomer.

Experimental Protocol:

  • Dissolve 1-propyl-1H-pyrazole (1.0 eq) in a suitable solvent, such as chloroform or carbon tetrachloride.

  • Add N-bromosuccinimide (1.0-1.1 eq) portion-wise to the solution at room temperature.

  • The reaction can be initiated by the addition of a radical initiator such as AIBN or by photochemical means, though thermal conditions are often sufficient.[2]

  • Stir the reaction mixture at room temperature or with gentle heating and monitor by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate this compound.

Route 2: C5-Bromination Followed by N-Propylation

This alternative approach reverses the order of the synthetic steps, starting with the bromination of the pyrazole core, followed by the introduction of the propyl group.

Workflow Diagram

Route 2 pyrazole Pyrazole bromo_pyrazole 5-Bromopyrazole pyrazole->bromo_pyrazole Brominating Agent target2 This compound bromo_pyrazole->target2 1-Bromopropane, Base

Caption: Synthetic workflow for Route 2.

Step 1: Synthesis of 5-Bromopyrazole

The direct bromination of unsubstituted pyrazole can lead to a mixture of products, including 4-bromopyrazole, 3,5-dibromopyrazole, and 3,4,5-tribromopyrazole. Achieving selective monobromination at the C5 position can be challenging. However, specific reaction conditions can be employed to favor the formation of the desired isomer. One such method involves a Sandmeyer-type reaction from an aminopyrazole precursor.[3]

Experimental Protocol (via Sandmeyer Reaction):

  • Start with a suitable aminopyrazole precursor, such as 3-amino-5-methylpyrazole.

  • In a three-necked flask, mix the aminopyrazole (1.0 eq) with concentrated hydrobromic acid and cuprous bromide (CuBr).

  • Heat the mixture to approximately 70 °C.

  • Slowly add a solution of sodium nitrite (NaNO2) in water.

  • After the addition is complete, continue stirring at 70 °C for 30 minutes.

  • Cool the reaction mixture and perform a work-up involving extraction with an organic solvent (e.g., ether or THF).

  • Wash the organic layer, dry, and concentrate to obtain the crude 5-bromopyrazole derivative.[3]

  • Purification is typically achieved through column chromatography or recrystallization.

Step 2: N-Propylation of 5-Bromopyrazole

The N-alkylation of 5-bromopyrazole proceeds in a similar fashion to the alkylation of unsubstituted pyrazole. However, the presence of the electron-withdrawing bromine atom can influence the nucleophilicity of the pyrazole ring and potentially the regioselectivity of the alkylation. In unsymmetrical pyrazoles, alkylation can occur at either of the two nitrogen atoms. For 5-bromopyrazole, this would lead to the formation of 1-propyl-5-bromo-1H-pyrazole and 1-propyl-3-bromo-1H-pyrazole. The regiochemical outcome is often dependent on the reaction conditions, with steric hindrance playing a significant role. Alkylation at the less sterically hindered N1 position is generally favored.

Experimental Protocol:

  • To a stirred solution of 5-bromopyrazole (1.0 eq) in DMF or acetonitrile, add a base such as potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1-bromopropane (1.1 eq) dropwise.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC.

  • Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to separate the regioisomers and isolate the desired this compound.

Comparative Analysis of Synthetic Efficiency

ParameterRoute 1: N-Propylation FirstRoute 2: Bromination First
Overall Yield Potentially higher due to more controlled regioselectivity in the bromination step.Can be lower due to challenges in the regioselective bromination of pyrazole and the formation of regioisomers during N-alkylation.
Operational Simplicity Generally more straightforward. N-alkylation is a robust reaction, and direct bromination of the N-alkylated product is often cleaner.The initial bromination can be complex, potentially requiring a multi-step sequence like the Sandmeyer reaction for good regioselectivity. Separation of regioisomers in the alkylation step adds complexity.
Cost of Starting Materials Pyrazole and 1-bromopropane are readily available and relatively inexpensive.Brominating agents and potentially specialized aminopyrazole precursors can be more costly.
Safety and Environmental Impact Use of NBS is generally safer than handling molecular bromine. Standard solvents and bases are used.The Sandmeyer reaction involves the use of nitrites and hydrobromic acid, which requires careful handling. Generation of copper-containing waste.
Scalability More amenable to large-scale synthesis due to fewer purification challenges and more predictable outcomes.Challenges with regioselectivity and isomer separation can hinder scalability.

Conclusion and Recommendation

Based on the analysis of both synthetic strategies, Route 1 (N-Propylation followed by C5-Bromination) emerges as the more efficient and practical approach for the synthesis of this compound. This route offers several distinct advantages:

  • Higher Predictability and Regiocontrol: The N-alkylation of pyrazole is a high-yielding and well-understood reaction. The subsequent bromination of the N-propylpyrazole can be directed to the C5 position with greater control compared to the direct bromination of the parent heterocycle.

  • Operational Simplicity: The individual steps in Route 1 are generally more straightforward to perform and require less complex purification procedures. The avoidance of a potentially low-yielding and hazardous Sandmeyer reaction is a significant benefit.

  • Scalability: The cleaner reaction profiles and easier purification make Route 1 more suitable for large-scale production.

While Route 2 is a chemically viable pathway, the inherent challenges associated with the regioselective bromination of pyrazole and the potential for isomeric mixtures during the N-alkylation step render it less efficient for most applications. The need for potentially more hazardous reagents and more complex purification schemes further detracts from its overall appeal.

For researchers and process chemists seeking a reliable and efficient synthesis of this compound, focusing on the optimization of Route 1 is the recommended course of action.

References

  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • PrepChem. Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Available at: [Link]

  • Royal Society of Chemistry. 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

  • ResearchGate. Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Available at: [Link]

  • ResearchGate. Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Available at: [Link]

  • Journal of Applicable Chemistry. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Available at: [Link]

  • ResearchGate. Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Available at: [Link]

  • The Journal of Organic Chemistry. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • Molecules. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Available at: [Link]

  • PubMed. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. Available at: [Link]

  • Google Patents. N-alkylation method of pyrazole.
  • Molecules. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • Molecules. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • ResearchGate. Bromination of pyrazole derivatives. Available at: [Link]

  • ResearchGate. ALKYLATION OF 3(5)-METHYLPYRAZOLE WITH PROPARGYL BROMIDE AND STUDY OF THERMAL AND CATALYTIC POLYMERIZATION OF THE PRODUCTS OBTAINED. Available at: [Link]

  • Molecules. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available at: [Link]

  • Organic Chemistry Portal. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Available at: [Link]

  • Molecules. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 5-Bromo-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-Bromo-1-propyl-1H-pyrazole. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is designed to provide you with the essential, immediate safety and logistical information necessary for the proper management of this compound, ensuring the protection of both laboratory personnel and the environment.

The procedures outlined below are grounded in established safety protocols for halogenated heterocyclic compounds and are designed to be a self-validating system for your laboratory's chemical hygiene plan.

Hazard Identification and Risk Assessment

This compound, as a brominated heterocyclic compound, requires careful handling due to its potential health and environmental hazards. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its hazard profile from structurally similar brominated pyrazoles. The primary concerns are skin and eye irritation, potential harm if swallowed or inhaled, and the environmental impact of halogenated organic compounds.[1][2][3]

Table 1: Inferred Hazard Profile for this compound

Hazard ClassDescriptionRecommended Precautions
Acute Toxicity (Oral, Inhalation) Harmful if swallowed or inhaled.[1]Avoid breathing dust, fumes, or vapors. Do not ingest.
Skin Corrosion/Irritation Causes skin irritation.[1][3]Wear appropriate protective gloves and clothing.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3]Wear safety glasses with side-shields or goggles.
Specific Target Organ Toxicity May cause respiratory irritation.[3]Use only in a well-ventilated area, preferably a chemical fume hood.
Environmental Hazard Halogenated organic compounds can be persistent in the environment. Discharge into the environment must be avoided.[4][5]Do not allow to enter drains or waterways.

Personal Protective Equipment (PPE)

A robust defense against chemical exposure begins with the correct personal protective equipment. The following PPE is mandatory when handling this compound in any form (solid, solution, or as waste).

  • Eye and Face Protection: Tight-sealing safety goggles and a face shield are essential to protect against splashes and airborne particles.[6][7]

  • Hand Protection: Wear impervious gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[6]

  • Body Protection: A lab coat is standard. For larger quantities or in the event of a spill, an impervious apron and additional protective clothing should be worn to prevent skin exposure.[6][7]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7][8]

Spill Management Protocol

Immediate and correct response to a spill is critical to minimizing exposure and environmental contamination.

Small Spills (Solid or Liquid)
  • Evacuate and Ventilate: If safe to do so, ensure the area is well-ventilated.

  • Don Appropriate PPE: Before cleaning, put on all required personal protective equipment.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads. For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Collect the Waste: Carefully sweep or scoop the absorbed material or solid into a suitable, labeled container for hazardous waste.[1][8] Avoid creating dust.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose of Waste: Place all contaminated materials, including gloves and absorbent pads, into a sealed and properly labeled hazardous waste container.

Large Spills

In the event of a large spill, prioritize personnel safety:

  • Evacuate Immediately: Alert all personnel in the vicinity and evacuate the area.

  • Isolate the Area: Close doors to the affected area and prevent entry.

  • Contact Emergency Services: Notify your institution's Environmental Health and Safety (EHS) department or the appropriate emergency response team.

  • Provide Information: Be prepared to provide the SDS (or information on a similar compound) to the emergency responders.

Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe and compliant disposal. Halogenated organic waste must be kept separate from non-halogenated waste streams to ensure it is disposed of correctly and to avoid potentially dangerous reactions.[9]

Waste Container Requirements
  • Material: Use a robust, chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle.[10][11]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").

  • Closure: The container must be kept tightly sealed when not in use to prevent the release of vapors.[6][9]

Collection Protocol
  • Segregate: Collect waste containing this compound in a dedicated, labeled container. This includes the neat compound, reaction mixtures, contaminated solvents, and any contaminated materials (e.g., gloves, weigh boats, pipette tips).

  • Solid vs. Liquid: If possible, collect solid and liquid waste in separate, appropriately labeled containers. Contaminated sharps must be placed in a puncture-proof sharps container labeled for chemical waste.[11][12]

  • Storage: Store the waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials like strong oxidizing agents and strong bases.[6][10]

Disposal Procedures

Disposal of this compound must be conducted through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[1][4] As a halogenated organic compound, it is subject to specific disposal requirements.[5][13]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the disposal of this compound.

G cluster_0 Waste Generation & Segregation cluster_1 On-Site Management cluster_2 Final Disposal start Waste Generated (this compound) segregate Segregate into Halogenated Waste Stream start->segregate container Collect in a Labeled, Sealed Container segregate->container storage Store in Satellite Accumulation Area container->storage log Maintain Waste Log storage->log disposal_service Contact Licensed Hazardous Waste Disposal Service log->disposal_service transport Arrange for Pickup and Transport disposal_service->transport incineration Controlled Incineration at a Permitted Facility transport->incineration end Disposal Complete incineration->end Final Destruction

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol
  • Finalize Waste Collection: Once the waste container is full (no more than 90% capacity), ensure the cap is tightly sealed.

  • Complete Labeling: Verify that the hazardous waste label is complete with all required information, including the accumulation start date.

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department to arrange for the pickup of the hazardous waste.

  • Documentation: Complete any necessary waste manifest forms provided by your EHS department. This creates a paper trail for the waste from "cradle to grave," a key principle of hazardous waste management.[9]

  • Professional Disposal: The licensed waste disposal service will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The most common and effective method for destroying halogenated organic compounds is high-temperature incineration with flue gas scrubbing to neutralize acidic gases (like hydrogen bromide) formed during combustion.[4][7]

Causality Note: High-temperature incineration is the preferred method because it ensures the complete destruction of the halogenated organic molecule, preventing its release into the environment. The flue gas scrubbing is a critical step to prevent air pollution from the combustion byproducts.

By adhering to these procedures, you are not only ensuring your own safety and that of your colleagues but also upholding the principles of responsible scientific research and environmental stewardship.

References

  • Apollo Scientific. (2023, July 7). Safety Data Sheet: 5-Bromo-2-(1H-pyrazol-1-yl)pyridine.
  • Capot Chemical. (2025, November 9). MSDS of 5-Bromo-3-methyl-1H-pyrazole.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 1-Pentene, 5-bromo-.
  • Angene Chemical. (2025, September 8). Safety Data Sheet: 4-Bromo-1H-pyrazole-3-carboxamide.
  • ChemicalBook. (2025, August 23). Chemical Safety Data Sheet MSDS / SDS - 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.
  • Ohio University. (n.d.). Ethidium Bromide Waste Disposal. Retrieved from Ohio University Environmental Health & Safety.
  • Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: 4-Bromo-1H-pyrazole.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Echemi. (n.d.). 5-BroMo-1-Methyl-1H-pyrazole-4-carbaldehyde Safety Data Sheets.
  • Fisher Scientific. (2023, September 5). Safety Data Sheet: 4-Bromo-5-methyl-1-phenyl-1H-pyrazole.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • University of Pennsylvania. (2023, May 22). Ethidium Bromide Waste Disposal.
  • Morf, L. S., et al. (2005). Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant. PubMed. DOI: 10.1021/es051170k.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical information for handling 5-Bromo-1-propyl-1H-pyrazole (CAS No. 1427021-01-9). While comprehensive toxicological data for this specific compound is not extensively published, a robust safety protocol can be established by analyzing data from structurally similar brominated pyrazole compounds. The core principle is to treat this compound with a high degree of caution, assuming it presents hazards consistent with its chemical class, including potential skin, eye, and respiratory irritation, and oral toxicity.[1][2][3][4]

This document moves beyond a simple checklist, offering a self-validating system of protocols where the logic behind each safety measure is clearly articulated.

Hazard Assessment: An Evidence-Based Approach

The selection of appropriate Personal Protective Equipment (PPE) is dictated by a thorough understanding of the potential hazards. Lacking specific data for this compound, we extrapolate from documented hazards of analogous compounds. This conservative approach is a cornerstone of laboratory safety.

Hazard ClassificationPotential EffectRationale / Supporting Evidence from Analogous Compounds
Skin Corrosion/Irritation Causes skin irritation.[3][4]Structurally similar brominated pyrazoles are classified as skin irritants (Category 2).[3][4]
Serious Eye Damage/Irritation Causes serious eye irritation.[3][4][5]Pyrazole derivatives are frequently cited as causing serious eye irritation (Category 2/2A).[1][3][4][5]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[2][3][4]Inhalation of dust or aerosols may irritate the respiratory tract.[2][6] This is a common hazard for powdered chemical reagents.
Acute Toxicity (Oral) Harmful if swallowed.[3][5]Some pyrazole-based compounds are classified as harmful if ingested (Acute Toxicity, Category 4).[3][5]

Core Directive: A Multi-Layered PPE Strategy

Effective protection is not about a single piece of equipment but an integrated system of engineering controls and personal gear.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[7] This is the most critical barrier, minimizing inhalation exposure by containing and exhausting vapors, dust, and aerosols.

Personal Protective Equipment (PPE) Ensemble

A. Eye and Face Protection: Due to the significant risk of serious eye irritation, robust eye protection is mandatory.[3][4][5]

  • Minimum Requirement: Chemical splash goggles that comply with ANSI Z87.1 standards.[1][8] Standard safety glasses with side shields are insufficient as they do not provide a seal around the eyes to protect from splashes or fine dust.

  • Enhanced Precaution: When there is a heightened risk of splashing (e.g., transferring large volumes of a solution or during a reaction with potential for effervescence), a full-face shield must be worn in addition to chemical splash goggles.[1][8]

B. Hand Protection: The skin is a primary route of exposure. The selection of appropriate gloves is critical to prevent skin irritation and potential absorption.[8]

  • Material: Nitrile gloves are the standard for incidental contact.[1] They provide good resistance to a range of chemicals and are a suitable barrier for solid compounds.

  • Protocol: Always inspect gloves for tears or punctures before use. For prolonged handling or when working with solutions, consider double-gloving.[7] If a glove becomes contaminated, remove it immediately using the proper technique to avoid skin contact, and wash your hands thoroughly before donning a new glove.[9]

C. Skin and Body Protection:

  • A flame-resistant lab coat must be worn and kept fully fastened. This protects against accidental spills on clothing and skin.

  • Ensure full-length pants and closed-toe shoes are worn to cover all exposed skin on the lower body and feet.[10] Perforated shoes or sandals are strictly prohibited in the laboratory.[10]

D. Respiratory Protection: Under normal operating conditions within a certified fume hood, respiratory protection is not typically required. However, it becomes necessary in specific scenarios:

  • Emergency Situations: In the event of a large spill outside of a fume hood.

  • Engineering Control Failure: If the ventilation system is not functioning correctly.

  • Specific Procedures: For tasks that may generate significant dust or aerosols that cannot be adequately contained by a fume hood. In such cases, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., a full-face respirator with ABEK-P2 cartridges) should be used.[2] All personnel required to wear respirators must be properly fit-tested and trained in their use.[4]

Operational Plan: Safe Handling and Disposal Workflow

This step-by-step protocol ensures safety at every stage of the process.

Step 1: Pre-Handling Safety Check
  • Verify Fume Hood Operation: Confirm the chemical fume hood is on and the airflow is within its certified range.

  • Assemble and Inspect PPE: Gather all necessary PPE (goggles, face shield if needed, nitrile gloves, lab coat). Inspect each item for damage.

  • Prepare a Clean Workspace: Ensure the work area inside the fume hood is uncluttered. Have waste containers and spill cleanup materials readily accessible.

  • Locate Emergency Equipment: Mentally note the locations of the nearest safety shower, eyewash station, and fire extinguisher.[9]

Step 2: Handling this compound
  • Transferring the Solid: When weighing the solid compound, use a spatula and handle it gently to avoid creating airborne dust. Perform all weighing and transfers within the fume hood.

  • Preparing Solutions: If preparing a solution, add the solid to the solvent slowly. Be mindful of any potential exothermic reactions.

  • Container Management: Keep the container of this compound securely sealed when not in use.[11]

Step 3: Protocol for Accidental Exposure
  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[12]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[12] Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[2][12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.[5]

Step 4: Disposal Plan
  • Chemical Waste: All waste containing this compound, including excess solid and solutions, must be disposed of in a designated hazardous waste container. Do not discharge into drains or sewer systems.[11][13]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be collected in a sealed bag and disposed of as hazardous waste.

  • Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

Visualization: Safe Handling Workflow

The following diagram outlines the critical decision points and procedural flow for safely handling this compound.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_disposal 3. Post-Handling & Disposal prep_start Start: Handling Required verify_hood Verify Fume Hood (Certified Airflow) prep_start->verify_hood inspect_ppe Inspect PPE (Goggles, Gloves, Lab Coat) verify_hood->inspect_ppe locate_safety Locate Emergency Gear (Eyewash, Shower) inspect_ppe->locate_safety weigh Weigh & Transfer Solid (Minimize Dust) locate_safety->weigh dissolve Prepare Solution (If applicable) weigh->dissolve seal Seal Container When Done dissolve->seal dispose_ppe Dispose Contaminated PPE (Hazardous Waste) seal->dispose_ppe dispose_chem Dispose Chemical Waste (Follow EHS Rules) dispose_ppe->dispose_chem clean_area Clean Work Area dispose_chem->clean_area wash_hands Wash Hands Thoroughly clean_area->wash_hands end_process End of Process wash_hands->end_process

Caption: Workflow for handling this compound.

References

  • 1427021-01-9 | this compound - 1PlusChem LLC. Source: 1PlusChem LLC. [Link]

  • MSDS of 5-Bromo-3-methyl-1H-pyrazole. Source: Capot Chemical Co., Ltd. [Link]

  • Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylate - MDPI. Source: MDPI. [Link]

  • 5-bromo-1H-pyrazole-3-carboxylic acid | C4H3BrN2O2 | CID 21218106 - PubChem. Source: PubChem, National Center for Biotechnology Information. [Link]

  • Recommended PPE to handle chemicals - Bernardo Ecenarro. Source: Bernardo Ecenarro. [Link]

  • Personal Protective Equipment - EHSO Manual 2025-2026 - OUHSC.edu. Source: The University of Oklahoma Health Sciences Center. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1-propyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
5-Bromo-1-propyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.